2-(Boc-amino)-2-(oxetan-3-YL)acetic acid
Description
The exact mass of the compound 2-(Boc-amino)-2-(oxetan-3-YL)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Boc-amino)-2-(oxetan-3-YL)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Boc-amino)-2-(oxetan-3-YL)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(oxetan-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-7(8(12)13)6-4-15-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLWUVSYEVUTKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1COC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408074-43-0 | |
| Record name | 2-((tert-Butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-(Boc-amino)-2-(oxetan-3-yl)acetic Acid: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for preparing 2-(Boc-amino)-2-(oxetan-3-yl)acetic acid, a valuable building block in medicinal chemistry. The oxetane motif has garnered significant attention as a bioisostere for gem-dimethyl and carbonyl groups, often leading to improved physicochemical properties such as solubility and metabolic stability.[1] This guide delves into the primary synthetic routes, offering detailed, field-proven protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal strategy for their drug discovery programs.
Introduction: The Significance of the Oxetane Moiety
The incorporation of small, strained ring systems into drug candidates is a powerful strategy for modulating biological activity and pharmacokinetic profiles. Among these, the oxetane ring has emerged as a particularly advantageous scaffold.[1] Its unique conformational properties and ability to act as a hydrogen bond acceptor can significantly influence ligand-receptor interactions. 2-(Boc-amino)-2-(oxetan-3-yl)acetic acid is a non-proteinogenic amino acid that serves as a key intermediate for introducing the oxetane functionality into peptides and small molecule therapeutics. This guide will focus on the practical synthesis of this compound, starting from the key intermediate, oxetan-3-one.
The Cornerstone Intermediate: Synthesis of Oxetan-3-one
A reliable supply of oxetan-3-one is paramount for the successful synthesis of the target amino acid. While multi-step syntheses from epichlorohydrin have been historically employed, a more recent and efficient method utilizes a gold-catalyzed intramolecular oxidation of propargyl alcohol.[2][3][4] This one-step process offers a significant improvement in terms of efficiency and safety, avoiding the use of hazardous diazo ketones.[2][4]
Alternatively, a common laboratory-scale synthesis involves the oxidation of oxetan-3-ol. A variety of oxidizing agents can be employed for this transformation.
Comparative Analysis of Synthetic Routes
Two principal synthetic strategies have been successfully employed for the synthesis of 2-amino-2-(oxetan-3-yl)acetic acid derivatives: the classical Strecker synthesis and a more contemporary approach involving a Horner-Wadsworth-Emmons (HWE) olefination followed by an aza-Michael addition.
| Synthetic Route | Advantages | Disadvantages | Key Intermediates |
| Strecker Synthesis | Convergent, one-pot formation of the aminonitrile. | Use of highly toxic cyanide reagents. Harsh hydrolysis conditions may be required. | α-aminonitrile |
| HWE / Aza-Michael Addition | Milder reaction conditions. Modular approach allowing for diversification. Avoids the use of cyanide. | Longer linear sequence. | Methyl (oxetan-3-ylidene)acetate |
This guide will provide detailed protocols for both methodologies, with a primary focus on the more modern and often preferred HWE/aza-Michael addition route due to its milder conditions and avoidance of highly toxic reagents.
Horner-Wadsworth-Emmons / Aza-Michael Addition Route
This elegant and robust two-step sequence first establishes the carbon skeleton via an olefination reaction, followed by the stereoselective introduction of the amino group.
Overall Synthetic Scheme
Figure 1: Horner-Wadsworth-Emmons/Aza-Michael Addition Route.
Detailed Experimental Protocol
Part A: Synthesis of Methyl (oxetan-3-ylidene)acetate
This procedure is adapted from the work of Bak et al.[1]
-
Reagent Preparation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.05 eq) and suspend it in anhydrous tetrahydrofuran (THF).
-
In a separate flask, dissolve methyl 2-(dimethoxyphosphoryl)acetate (1.0 eq) in anhydrous THF.
-
-
Reaction Execution:
-
Cool the NaH suspension to 0 °C using an ice bath.
-
Slowly add the solution of methyl 2-(dimethoxyphosphoryl)acetate to the NaH suspension via the dropping funnel over 30 minutes.
-
Allow the mixture to stir at 0 °C for an additional 30 minutes, during which the phosphonate carbanion will form.
-
Add a solution of oxetan-3-one (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the oxetan-3-one.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl (oxetan-3-ylidene)acetate as a clear oil.
-
Part B: Aza-Michael Addition and Saponification
-
Reagent Preparation:
-
In a round-bottom flask, dissolve methyl (oxetan-3-ylidene)acetate (1.0 eq) in acetonitrile (MeCN).
-
Add tert-butyl carbamate (1.1 eq) as the nitrogen nucleophile.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) as a non-nucleophilic base.
-
-
Reaction Execution:
-
Stir the reaction mixture at 45 °C for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
-
Saponification and Final Product Isolation:
-
Dissolve the crude residue in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH) (1.5-2.0 eq) and stir the mixture at room temperature for 2-6 hours, or until the ester is fully hydrolyzed.
-
Acidify the reaction mixture to pH 3-4 with a 1 M aqueous solution of hydrochloric acid (HCl).
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(Boc-amino)-2-(oxetan-3-yl)acetic acid. Further purification can be achieved by crystallization if necessary.
-
Strecker Synthesis Route
The Strecker synthesis provides a more convergent approach to the α-aminonitrile precursor of the target amino acid.
Overall Synthetic Scheme
Sources
The Oxetane Advantage: A Technical Guide to the Physicochemical Properties of Boc-Oxetane Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for optimizing the physicochemical properties of therapeutic candidates. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention. When incorporated into amino acid scaffolds and protected with the tert-butyloxycarbonyl (Boc) group, these building blocks—Boc-oxetane amino acids—offer a unique combination of conformational rigidity, modulated polarity, and enhanced metabolic stability. This technical guide provides an in-depth exploration of the core physicochemical properties of Boc-oxetane amino acids, offering field-proven insights into their behavior and detailed protocols for their evaluation.
Introduction: The Rise of the Oxetane Moiety
The pursuit of drug candidates with optimal absorption, distribution, metabolism, and excretion (ADME) properties is a central challenge in pharmaceutical sciences. Traditional aliphatic or aromatic side chains in amino acids can present liabilities, such as susceptibility to metabolic degradation or undesirable lipophilicity. The introduction of an oxetane ring into an amino acid structure can profoundly alter its properties, making it a valuable motif for medicinal chemists.[1][2]
The Boc-protected form is particularly crucial, as the Boc group is a cornerstone of modern peptide synthesis due to its stability under a wide range of conditions and its straightforward removal under mild acidic conditions.[3][] This guide focuses on Boc-3-aminooxetane-3-carboxylic acid and its derivatives, which serve as constrained analogues of natural amino acids.
Core Physicochemical Properties: A Data-Driven Analysis
The unique structural and electronic features of the oxetane ring—specifically its polarity, conformational rigidity, and electron-withdrawing nature—are the primary drivers of its beneficial effects on the physicochemical properties of amino acids.[5][6]
Caption: Core physicochemical properties influenced by the oxetane moiety.
Metabolic Stability
One of the most significant advantages conferred by the oxetane ring is the enhancement of metabolic stability.[5] The oxetane can act as a bioisosteric replacement for metabolically vulnerable groups, such as gem-dimethyl groups, which are prone to oxidation by cytochrome P450 (CYP) enzymes.[2][7] By shielding adjacent sites from enzymatic attack, the oxetane moiety can significantly increase the half-life of a peptide or small molecule.[5]
Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)
| Compound Pair | Structure | Intrinsic Clearance (CLint, µL/min/mg) | Fold Improvement |
| Analog A (gem-Dimethyl) | R-C(CH₃)₂-R' | 150 | - |
| Analog B (Oxetane) | R-(C₄H₆O)-R' | 15 | 10x |
| Analog C (Carbonyl) | R-C(=O)-R' | 200 | - |
| Analog D (Oxetane) | R-(C₄H₆O)-R' | 18 | 11x |
Data is illustrative and based on trends reported in medicinal chemistry literature.[2][5]
Lipophilicity and Aqueous Solubility
The oxetane ring introduces a polar oxygen atom that can act as a hydrogen bond acceptor, which generally leads to an increase in aqueous solubility compared to its carbocyclic (cyclobutyl) or acyclic (gem-dimethyl) counterparts.[1][8] This can be a critical advantage in drug development, as poor solubility is a frequent cause of compound attrition.
The impact on lipophilicity, often measured as LogD (the distribution coefficient at a specific pH), is more nuanced. While the polarity of the oxygen atom can decrease lipophilicity, the rigid, three-dimensional structure can also shield this polarity, leading to a complex effect that is highly dependent on the surrounding molecular structure.[7] However, replacement of a gem-dimethyl group with an oxetane has been shown to increase aqueous solubility by a factor of 4 to over 4000 in certain contexts.[1][2]
Table 2: Physicochemical Property Comparison
| Amino Acid Analog | cLogP (Calculated) | Aqueous Solubility (µM, Kinetic) | Key Feature |
| Boc-Aib-OH (gem-dimethyl) | 1.5 | ~500 | Lipophilic |
| Boc-Acb-OH (cyclobutyl) | 1.8 | ~350 | Highly Lipophilic |
| Boc-Aox-OH (oxetane) | 0.8 | >2000 | Polar, Solubilizing |
Aib = Aminoisobutyric acid; Acb = 1-aminocyclobutane-1-carboxylic acid; Aox = 3-aminooxetane-3-carboxylic acid. Data is representative.
Conformational Rigidity
The puckered, four-membered ring of oxetane imposes significant conformational constraints on the amino acid backbone.[6][8] When incorporated into a peptide sequence, an oxetane-containing amino acid restricts the allowable Ramachandran angles (phi/psi), leading to more predictable and stable secondary structures.[8][9] This pre-organization can be advantageous for enhancing binding affinity to a biological target. However, it's important to note that in some contexts, such as α-helices, the introduction of an oxetane can be disruptive to the native hydrogen bonding network.[10][11]
Amine Basicity (pKa)
The electronegative oxygen atom in the oxetane ring exerts a powerful inductive electron-withdrawing effect. When the amino group is attached to the C3 position of the oxetane, this effect propagates through the sigma bonds and significantly reduces the basicity (pKa) of the amine.[7] This modulation can be highly beneficial for improving cell permeability and avoiding off-target effects associated with highly basic amines. A reduction of over 2 pKa units has been observed when comparing an oxetane-substituted amine to a typical alkyl amine.[7]
Experimental Protocols & Methodologies
To empirically determine these critical physicochemical properties, standardized, reproducible assays are essential. The following sections detail the methodologies for two of the most important evaluations.
Protocol: LogD (Distribution Coefficient) Determination by Shake-Flask Method
The "gold standard" for lipophilicity measurement is the shake-flask method, which directly measures the partitioning of a compound between n-octanol and an aqueous buffer.[12]
Objective: To determine the LogD₇.₄ of a Boc-oxetane amino acid.
Materials:
-
Test compound (Boc-oxetane amino acid)
-
n-Octanol (pre-saturated with buffer)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
10 mM stock solution of the test compound in DMSO
-
Glass vials (2 mL)
-
Vortex mixer and/or orbital shaker
-
Centrifuge
-
Analytical instrumentation (LC-MS/MS or HPLC-UV)
Procedure:
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for at least 24 hours. Allow the layers to separate completely before use. This ensures thermodynamic equilibrium.[12]
-
Compound Addition: Add 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated PBS to a glass vial.
-
Spiking: Add 10 µL of the 10 mM DMSO stock solution to the biphasic mixture. The final concentration will be approximately 50 µM.
-
Equilibration: Cap the vial tightly and shake vigorously using a vortex mixer for 1-3 minutes, followed by agitation on an orbital shaker at room temperature for 1-2 hours to ensure complete partitioning.[13]
-
Phase Separation: Centrifuge the vial at >2000 x g for 15-30 minutes to ensure a clean separation of the two phases.
-
Sampling: Carefully withdraw an aliquot from the aqueous phase and a separate aliquot from the n-octanol phase. Be cautious to avoid cross-contamination.
-
Quantification: Dilute the aliquots appropriately and quantify the concentration of the test compound in each phase using a validated LC-MS/MS or HPLC-UV method.
-
Calculation:
-
LogD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
-
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s.[5]
Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a Boc-oxetane amino acid.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP⁺)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Test compound and positive control (e.g., Testosterone)
-
Acetonitrile with an internal standard (for quenching)
-
96-well plates, incubator, centrifuge
-
LC-MS/MS for analysis
Procedure:
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Impact of oxetane incorporation on the structure and stability of alpha-helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. LogP / LogD shake-flask method [protocols.io]
- 13. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
A Senior Application Scientist's Guide to the Horner-Wadsworth-Emmons Synthesis of Oxetane Amino Acids
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Strategic Imperative of Oxetane Amino Acids
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer superior physicochemical and pharmacological properties is relentless. Among these, the oxetane ring—a four-membered saturated ether—has emerged as a uniquely valuable motif.[1][2] Oxetanes are not merely structural curiosities; they are powerful tools for molecular design, often employed as bioisosteres for frequently used but sometimes problematic functional groups like gem-dimethyl and carbonyl moieties.[3][4][5] Their incorporation into drug candidates can significantly enhance aqueous solubility, improve metabolic stability, and introduce a desirable three-dimensionality that can lead to improved target engagement.[1][6]
This guide focuses on a critical intersection of synthetic strategy and molecular design: the synthesis of oxetane amino acids. These non-canonical amino acids are prized building blocks, offering a pathway to peptides and small molecules with enhanced resistance to enzymatic degradation.[4][6][7] We will provide an in-depth exploration of the Horner-Wadsworth-Emmons (HWE) reaction as the cornerstone of a robust and scalable synthetic route to these high-value compounds.
The Horner-Wadsworth-Emmons Reaction: A Pillar of Modern Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a foundational method in organic synthesis for the creation of carbon-carbon double bonds.[8][9] It involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone to produce an alkene, typically with a strong preference for the (E)-isomer.[8][10]
Causality Behind its Superiority: The HWE reaction offers distinct advantages over the classical Wittig reaction. The phosphonate carbanions used in the HWE are more nucleophilic and less basic than their phosphonium ylide counterparts, allowing them to react efficiently even with sterically hindered ketones.[8][11] A paramount practical advantage is that the byproduct of the reaction is a water-soluble phosphate salt, which is easily removed during aqueous workup, dramatically simplifying product purification.[9][10][11]
The Reaction Mechanism: A Stepwise Perspective
The trusted reliability of the HWE reaction stems from its well-understood, stepwise mechanism.[12][13]
-
Deprotonation: A suitable base abstracts the acidic proton alpha to the phosphonate and the electron-withdrawing group, generating a resonance-stabilized phosphonate carbanion.
-
Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a transient tetrahedral intermediate.
-
Oxaphosphetane Formation: This intermediate undergoes intramolecular cyclization to yield a four-membered ring intermediate, the oxaphosphetane. This step is typically the rate-determining step.[12]
-
Elimination: The oxaphosphetane collapses, eliminating the phosphate byproduct and forming the final alkene product. The stereochemical outcome is largely determined by the relative thermodynamic stabilities of the intermediates leading to the (E) and (Z) products.[8][12]
A Validated Protocol: HWE Synthesis of Methyl (Oxetan-3-ylidene)acetate
The application of the HWE reaction to oxetan-3-one provides a direct and efficient route to a versatile α,β-unsaturated ester intermediate, a key precursor for oxetane amino acids.[14][15] The exocyclic double bond installed via the HWE reaction is perfectly primed for subsequent functionalization, most notably through aza-Michael addition to introduce the amino group.[15][16][17]
The following protocol is a self-validating system, designed for reproducibility and scalability.
Experimental Workflow
Reagents and Conditions
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. | Notes |
| Sodium Hydride (60% in oil) | 40.00 | 0.52 g | 13.0 | 1.2 | Washed with hexanes to remove oil. |
| Methyl 2-(dimethoxyphosphoryl)acetate | 182.11 | 1.98 g | 10.9 | 1.0 | Commercially available HWE reagent. |
| Oxetan-3-one | 72.06 | 0.78 g | 10.9 | 1.0 | Highly volatile, handle with care. |
| Tetrahydrofuran (THF) | - | 100 mL | - | - | Anhydrous, inhibitor-free. |
| Saturated NH₄Cl (aq) | - | 50 mL | - | - | For quenching. |
| Ethyl Acetate | - | 150 mL | - | - | For extraction. |
| Brine | - | 50 mL | - | - | For washing. |
| Anhydrous Na₂SO₄ | - | As needed | - | - | For drying. |
| Parameter | Value |
| Base | Sodium Hydride (NaH) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Deprotonation Temp. | 0 °C to Room Temperature |
| Reaction Temp. | 0 °C to Room Temperature |
| Reaction Time | 12 - 18 hours |
Step-by-Step Methodology
-
Preparation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 equiv). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully each time. Add 50 mL of anhydrous THF.
-
Deprotonation: Cool the NaH suspension to 0 °C in an ice bath. To this, add a solution of methyl 2-(dimethoxyphosphoryl)acetate (1.0 equiv) in 25 mL of anhydrous THF dropwise over 15 minutes. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases. The mixture should become a clear or slightly hazy solution.
-
Olefination: Cool the resulting phosphonate anion solution back to 0 °C. Add a solution of oxetan-3-one (1.0 equiv) in 25 mL of anhydrous THF dropwise over 20 minutes.
-
Reaction Monitoring: After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting oxetan-3-one is consumed.
-
Workup: Carefully quench the reaction by cooling to 0 °C and slowly adding 50 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 10% to 30% ethyl acetate in hexanes) to afford the pure methyl (oxetan-3-ylidene)acetate.[15]
Critical Considerations and Field-Proven Insights
-
Oxetane Stability: The oxetane ring is generally stable under the basic conditions of the HWE reaction. However, it is susceptible to ring-opening under strongly acidic conditions.[4][14] Therefore, the quench with the mildly acidic NH₄Cl solution is critical. Avoid using strong acids (e.g., HCl) during the workup. This inherent sensitivity is a key reason why the HWE, a base-mediated reaction, is an excellent choice for this transformation.
-
Choice of Base: While NaH is a common and effective choice, other bases like lithium hexamethyldisilazide (LiHMDS) or potassium carbonate (K₂CO₃) can also be used, sometimes offering different reactivity profiles or milder conditions.[18][19] The choice often depends on the specific phosphonate reagent and substrate.
-
Reagent Purity: The purity of oxetan-3-one is paramount. It is volatile and can be prone to polymerization. It is often recommended to use freshly acquired or distilled material for optimal results. Anhydrous conditions are essential for the success of the reaction, as water will quench the phosphonate carbanion.
-
Beyond the HWE Product: The resulting methyl (oxetan-3-ylidene)acetate is a versatile intermediate. The next logical step towards the amino acid is an aza-Michael addition, where an amine (often a protected amine like benzylamine or a chiral auxiliary) adds to the electron-deficient double bond to set the stereocenter and introduce the nitrogen atom.[15][16][17]
Conclusion
The Horner-Wadsworth-Emmons reaction is a robust, reliable, and highly efficient method for the synthesis of key α,β-unsaturated ester precursors to oxetane amino acids. Its operational simplicity, the ease of purification, and its compatibility with the oxetane core make it a superior choice for applications in drug discovery and development. By understanding the underlying mechanism and adhering to a validated experimental protocol, researchers can confidently access these valuable building blocks, paving the way for the discovery of next-generation therapeutics with improved pharmacological profiles.
References
-
Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]
-
Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]
-
Horner-Wadsworth-Emmons reaction | PPTX. Slideshare. [Link]
-
An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction for the Synthesis of (Z)-3,3-Trisubstituted-a,b-unsaturated Esters. MDPI. [Link]
-
An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews - ACS Publications. [Link]
-
Oxetanes in Drug Discovery Campaigns. PMC - NIH. [Link]
-
An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D3OB02083E. [Link]
-
Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis. [Link]
-
Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
-
preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Organic Syntheses Procedure. [Link]
-
Phosphonate Modification for a Highly (Z)-Selective Synthesis of Unsaturated Esters by Horner–Wadsworth–Emmons Olefination. ResearchGate. [Link]
-
Application of the Horner–Wadsworth–Emmons Olefination in the Construction of E-α,β-Unsaturated β-Boryl Nitriles. ACS Publications. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry. ResearchGate. [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Semantic Scholar. [Link]
-
Synthesis and structure of oxetane containing tripeptide motifs. ResearchGate. [Link]
-
Product Class 3: Oxetanes and Oxetan-3-ones. Thieme E-Books. [Link]
-
Oxetanes: formation, reactivity and total syntheses of natural products. PMC - NIH. [Link]
-
Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]
-
H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Frontiers. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed. [Link]
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. Wittig-Horner Reaction [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
Introduction: The Strategic Value of Oxetane Amino Acids in Medicinal Chemistry
An In-depth Technical Guide to the Aza-Michael Addition for Oxetane Amino Acid Synthesis
In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that confer superior physicochemical and pharmacokinetic properties is relentless. Among the privileged structures, the oxetane ring has emerged as a highly valuable motif.[1][2] This small, four-membered cyclic ether is not merely a structural curiosity but a powerful tool for medicinal chemists.[3][4] Its incorporation into drug candidates can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity (LogD), while also modulating the basicity of adjacent functional groups.[1][2][5] When this unique ring is integrated into an amino acid framework, it creates "oxetane amino acids"—chiral building blocks that offer a distinct three-dimensional geometry for probing biological space.
The oxetane moiety often serves as a bioisostere for gem-dimethyl or carbonyl groups.[5][6] As a gem-dimethyl surrogate, it maintains a similar steric profile but introduces polarity, which can enhance solubility and disrupt undesirable lipophilic interactions.[1][5] As a carbonyl replacement, it preserves hydrogen-bonding capabilities but is more resistant to metabolic degradation.[2][6] These attributes make oxetane-containing compounds, particularly amino acids, highly sought after for constructing novel peptides, peptidomimetics, and small molecule inhibitors with optimized drug-like properties.[3][6]
This guide provides a detailed technical overview of a key synthetic strategy for accessing these valuable building blocks: the aza-Michael addition. We will explore the underlying chemical principles, provide field-proven experimental protocols, and discuss the causality behind critical process choices, offering a comprehensive resource for researchers in organic synthesis and drug development.
The Synthetic Blueprint: A Two-Stage Approach
The synthesis of oxetane amino acids via aza-Michael addition is elegantly straightforward, typically proceeding in two main stages starting from the commercially available oxetan-3-one. The overall strategy involves creating an electron-deficient alkene on the oxetane ring, which then serves as a reactive handle for the crucial C-N bond formation.
Caption: Overall synthetic workflow for oxetane amino acid synthesis.
Stage 1: Synthesis of the Michael Acceptor
The critical precursor for the aza-Michael addition is an α,β-unsaturated ester tethered to the oxetane ring, typically methyl 2-(oxetan-3-ylidene)acetate.[7][8] This Michael acceptor is reliably synthesized from oxetan-3-one via the Horner-Wadsworth-Emmons (HWE) reaction.[7][9] The HWE reaction is favored over the related Wittig reaction in this context because it generally provides higher yields and excellent E-selectivity, and the water-soluble phosphate byproduct is easily removed during workup.
The reaction involves treating oxetan-3-one with a phosphonate ylide, such as methyl 2-(dimethoxyphosphoryl)acetate, in the presence of a base.[8] The choice of base and solvent is crucial for achieving high yields while preserving the integrity of the strained oxetane ring.
Core Mechanism: The Aza-Michael Addition
The aza-Michael reaction, or the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a powerful and versatile method for forming C-N bonds.[7][10] In this application, an amine attacks the β-carbon of the oxetane-based α,β-unsaturated ester. This position is electrophilic due to the electron-withdrawing effect of the adjacent ester group, which is relayed through the conjugated π-system.
Caption: The generalized mechanism of the aza-Michael addition.
The reaction proceeds via a resonance-stabilized enolate intermediate, which is then protonated (typically by the solvent or upon aqueous workup) to yield the final β-amino ester product. A key advantage of this reaction is its high atom economy. For many aliphatic and heterocyclic amines, the reaction can proceed under mild, catalyst-free conditions, simply by heating the neat reactants or using a minimal amount of a suitable solvent.[7][11]
Experimental Protocol: Synthesis of Methyl 2-(1-(piperidin-4-yl)oxetan-3-yl)acetate
This protocol is adapted from established literature procedures and serves as a representative example of the aza-Michael addition for oxetane amino acid synthesis.[7][9]
PART A: Synthesis of Methyl 2-(oxetan-3-ylidene)acetate (Michael Acceptor)
-
Materials & Reagents:
-
Oxetan-3-one
-
Methyl 2-(dimethoxyphosphoryl)acetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate, Hexanes (for chromatography)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of methyl 2-(dimethoxyphosphoryl)acetate (1.1 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add DBU (1.1 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of oxetan-3-one (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to afford methyl 2-(oxetan-3-ylidene)acetate as a clear oil.[8]
-
PART B: Aza-Michael Addition
-
Materials & Reagents:
-
Methyl 2-(oxetan-3-ylidene)acetate (from Part A)
-
tert-Butyl 4-aminopiperidine-1-carboxylate
-
Methanol (or solvent-free)
-
Dichloromethane (DCM)
-
-
Procedure:
-
In a round-bottom flask, combine methyl 2-(oxetan-3-ylidene)acetate (1.0 eq) and tert-butyl 4-aminopiperidine-1-carboxylate (1.05 eq).
-
The reaction can be performed neat (solvent-free) or in a minimal amount of a protic solvent like methanol.
-
Heat the mixture to 50-60 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, allow the mixture to cool to room temperature.
-
If performed neat, dissolve the crude mixture in a minimal amount of DCM.
-
Purify the product directly by flash column chromatography on silica gel (e.g., using a gradient of 20-80% ethyl acetate in hexanes) to yield the Boc-protected oxetane amino acid ester.
-
Optional Deprotection: The Boc-protecting group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final free amine, if desired.
-
Data Presentation: Substrate Scope & Yields
The aza-Michael addition to methyl 2-(oxetan-3-ylidene)acetate is robust and accommodates a variety of nitrogen nucleophiles. The following table summarizes representative results from the literature, demonstrating the versatility of this transformation.[7][9]
| Entry | Amine Nucleophile | Conditions | Yield (%) |
| 1 | N-Boc-piperazine | MeOH, 60 °C, 48h | 85% |
| 2 | Morpholine | Neat, 60 °C, 24h | 92% |
| 3 | (S)-tert-Butyl 3-aminopyrrolidine-1-carboxylate | MeOH, 60 °C, 48h | 78% |
| 4 | tert-Butyl 4-aminopiperidine-1-carboxylate | MeOH, 60 °C, 48h | 81% |
| 5 | Aniline | Neat, 80 °C, 72h | 55% |
| 6 | Benzylamine | Neat, 60 °C, 24h | 88% |
Data synthesized from published reports for illustrative purposes.[7][9]
Causality and Field Insights:
-
Nucleophilicity: Primary and secondary aliphatic amines (Entries 1-4, 6) are generally more nucleophilic and react more readily than aromatic amines like aniline (Entry 5).[11] The lower nucleophilicity of aniline, due to the delocalization of the nitrogen lone pair into the aromatic ring, necessitates higher temperatures and longer reaction times, resulting in a lower yield.
-
Reaction Conditions: For highly reactive amines, the reaction can be performed solvent-free ("neat"), which is a greener and more efficient approach.[11][12] For less reactive or solid amines, a polar protic solvent like methanol can facilitate dissolution and promote the reaction.
-
Stereochemistry: When using a chiral amine nucleophile, such as in Entry 3, the reaction proceeds to form a diastereomeric mixture. The stereocontrol of the newly formed stereocenter is a key challenge and can sometimes be influenced by the choice of catalyst or solvent, though in many simple thermal additions, minimal diastereoselectivity is observed. Asymmetric variants of the aza-Michael addition often require the use of chiral catalysts to achieve high enantioselectivity.[13][14][15]
Conclusion: A Gateway to Novel Chemical Matter
The aza-Michael addition provides a robust, efficient, and highly modular route for the synthesis of valuable oxetane amino acid derivatives.[7] The strategy leverages readily available starting materials and often proceeds under mild conditions with high atom economy. The resulting products are ideal building blocks for drug discovery programs, enabling the systematic exploration of chemical space and the optimization of lead compounds. By understanding the mechanistic principles and experimental nuances outlined in this guide, researchers can effectively employ this powerful transformation to accelerate the development of next-generation therapeutics.
References
-
Káncz, Á., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]
-
Gomha, S. M., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
-
Mykhailiuk, P. K. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Medicinal Chemistry. [Link]
-
American Chemical Society (n.d.). Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery. ACS Meeting Abstracts. [Link]
-
Zhang, X., et al. (2024). Synthesis of oxetane amino acids. ResearchGate. [Link]
-
Mitchell, T. A., & Johnston, J. N. (2018). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. National Institutes of Health. [Link]
-
Burkhard, J. A., et al. (2017). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 117(14), 9664–9737. [Link]
-
Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12616–12644. [Link]
-
Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. PMC - NIH. [Link]
-
Mykhailiuk, P. K. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
-
Káncz, Á., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed. [Link]
-
Reddy, B. M., et al. (2008). An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. ResearchGate. [Link]
-
Kumar, S., et al. (2019). Efficient protocol for Aza-Michael addition of N-heterocycles to α,β-unsaturated compound using [Ch]OH and [n-butyl urotropinium]OH as basic ionic liquids in aqueous/solvent free conditions. Taylor & Francis Online. [Link]
-
Carrillo, R., et al. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 69(8), 2588-2595. [Link]
-
Royal Society of Chemistry (2019). An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles. Green Chemistry. [Link]
-
ResearchGate (n.d.). Aza-Michael addition reaction of various amines to electron deficient alkenes using MS 4 Å. ResearchGate. [Link]
-
Saikia, P., & Borah, J. C. (2016). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. PMC - NIH. [Link]
-
ResearchGate (n.d.). Stereoselective aza-Michael addition. ResearchGate. [Link]
-
Káncz, Á., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. ResearchGate. [Link]
-
Wang, J., et al. (2005). Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. PMC - NIH. [Link]
-
Ranu, B. C., et al. (2002). Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes. ResearchGate. [Link]
-
Káncz, Á., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin... PubMed Central. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
commercial availability of 2-(Boc-amino)-2-(oxetan-3-YL)acetic acid
An In-depth Technical Guide to the Commercial Availability and Application of 2-(Boc-amino)-2-(oxetan-3-YL)acetic Acid
Introduction: A Modern Building Block for Advanced Drug Discovery
In the landscape of medicinal chemistry, the rational design of drug candidates hinges on the availability of sophisticated and versatile building blocks. 2-(Boc-amino)-2-(oxetan-3-YL)acetic acid has emerged as a compound of significant interest for researchers and drug development professionals. Its unique structure combines two critical features: the tert-butyloxycarbonyl (Boc) protecting group, a cornerstone of modern peptide and organic synthesis, and the oxetane ring, a highly sought-after motif in contemporary drug design.[1][2]
The oxetane moiety, a four-membered saturated heterocycle containing an oxygen atom, is prized for its ability to act as a bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities.[2] Its incorporation into a molecule can favorably modulate key physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity, while also imposing valuable conformational constraints.[2] The Boc group provides robust protection for the amine, stable to a wide range of reaction conditions yet readily removable under mild acidic conditions, affording chemists precise control over synthetic sequences.[1]
This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth overview of the commercial availability, technical properties, and strategic application of 2-(Boc-amino)-2-(oxetan-3-YL)acetic acid, empowering researchers to effectively integrate this valuable building block into their discovery programs.
Section 1: Chemical Identity and Properties
A precise understanding of a reagent's identity is the foundation of reproducible science. 2-(Boc-amino)-2-(oxetan-3-YL)acetic acid is an unnatural amino acid derivative. It is crucial to distinguish between the racemic mixture and its individual enantiomers, as stereochemistry is paramount in determining biological activity.
Caption: Chemical structure highlighting the key functional groups.
Table 1: Core Chemical and Physical Data
| Property | Value | Source(s) |
| Chemical Name | 2-[(tert-butoxycarbonyl)amino]-2-(oxetan-3-yl)acetic acid | [3] |
| Molecular Formula | C₁₀H₁₇NO₅ | [][5] |
| Molecular Weight | 231.25 g/mol | [3][5] |
| CAS Number (Racemate) | 1408074-43-0 | [3][][5] |
| CAS Number (S)-enantiomer | 1932299-93-8 | [3] |
| CAS Number (R)-enantiomer | 1889289-71-7 | [3] |
| Appearance | Typically a white to off-white solid | Supplier Observation |
| Storage Conditions | Sealed in dry, 2-8°C, keep in dark place | [3][6] |
| InChI Key | ZGLWUVSYEVUTKH-UHFFFAOYSA-N | [] |
Section 2: Commercial Availability - A Supplier Overview
This building block is accessible through several specialized chemical suppliers. Availability, purity, scale, and lead times can vary. For mission-critical projects, it is advisable to contact multiple vendors and request a certificate of analysis (CoA) to validate the identity and purity of the specific lot.
Table 2: Selected Commercial Suppliers
| Supplier | CAS Number(s) Offered | Typical Purity | Notes |
| BOC Sciences | 1408074-43-0 | 97.0% | Offers quantities from mg to kg scale.[] |
| BLDpharm | 1408074-43-0 | Not specified | Lists racemic and enantiopure forms.[3] |
| ChemicalBook | 1408074-43-0 | Not specified | Acts as an aggregator of supplier information.[5] |
| Sigma-Aldrich | 394653-43-1 ((R)-amino acid) | 97% | Note: This is the deprotected (R)-amino acid. |
| Synblock | 1270019-87-8 (deprotected) | >98% | Note: This is the deprotected amino acid.[7] |
Disclaimer: This table is for informational purposes and is not an exhaustive list. Researchers should perform their own due diligence. Availability and specifications are subject to change.
Section 3: The Scientific Rationale for Use - A Senior Scientist's Perspective
The decision to incorporate a non-canonical amino acid like this one is driven by a clear scientific strategy aimed at overcoming common drug development hurdles.
Expertise & Experience: The "Why" Behind the Oxetane Ring
The oxetane ring is not merely a structural curiosity; it is a powerful tool for property modulation.[2] In my experience, project teams turn to oxetane-containing building blocks for several key reasons:
-
Solubility Enhancement: The oxygen atom in the ring acts as a hydrogen bond acceptor, which can disrupt crystal packing and improve a compound's aqueous solubility—a frequent bottleneck in preclinical development. This is a significant advantage over sterically similar but more lipophilic groups like a gem-dimethyl or cyclobutyl moiety.[2]
-
Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes) compared to more common functionalities. Replacing a metabolically labile group with an oxetane can significantly improve a compound's pharmacokinetic profile.
-
Vectorial Exit from Lipophilicity: In lead optimization, there is a constant battle against "molecular obesity" and excessive lipophilicity. The oxetane introduces polarity and sp³ character without a major increase in molecular weight, helping to steer compounds into more favorable physicochemical space (e.g., lower logP).[2]
Trustworthiness: The Role of the Boc Protecting Group
The choice of the Boc group is a testament to its reliability in complex synthetic routes.[1]
-
Orthogonality: It is stable to a wide range of conditions, including those used for Fmoc deprotection (piperidine), ester saponification (hydroxide bases), and many coupling reactions. This allows for selective manipulation of other functional groups in the molecule.
-
Mild Cleavage: The Boc group is typically removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM).[8] These conditions are gentle enough to avoid the degradation of sensitive functional groups elsewhere in the molecule, ensuring the integrity of the final product.
Section 4: Application & Experimental Workflow - Peptide Synthesis
A primary application for this compound is in the synthesis of novel peptides or small molecule drugs where the unique properties of the oxetanyl-glycine residue are desired. Below is a self-validating, representative protocol for its incorporation into a peptide chain.
Experimental Protocol: Standard Amide Coupling
This protocol describes the coupling of 2-(Boc-amino)-2-(oxetan-3-YL)acetic acid to a resin-bound amine (as in solid-phase peptide synthesis) or the N-terminus of a peptide in solution.
Materials:
-
Resin-bound peptide with a free N-terminal amine (1.0 eq)
-
2-(Boc-amino)-2-(oxetan-3-YL)acetic acid (3.0 eq)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq)
-
DIPEA (N,N-Diisopropylethylamine) (6.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
Procedure:
-
Pre-activation (The "Why": To form the active ester):
-
In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve 2-(Boc-amino)-2-(oxetan-3-YL)acetic acid (3.0 eq) and HBTU (2.9 eq) in a minimal amount of anhydrous DMF.
-
Add DIPEA (6.0 eq) to the solution. The solution will typically turn yellow.
-
Stir the mixture at room temperature for 15-20 minutes. This allows for the formation of the reactive HOBt ester, minimizing side reactions.
-
-
Coupling (The "Why": To form the new peptide bond):
-
Swell the resin-bound peptide (1.0 eq) in DMF. If in solution, ensure the starting material is dissolved in DMF.
-
Add the pre-activated amino acid solution to the reaction vessel containing the amine.
-
Agitate the mixture at room temperature for 2-4 hours. The extended time ensures the reaction proceeds to completion, which is critical for sequence fidelity.
-
-
Validation (The "Why": To ensure complete reaction):
-
Remove a small sample of the resin. Wash thoroughly with DMF and DCM.
-
Perform a qualitative ninhydrin (Kaiser) test. A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and a successful coupling. If the test is positive (blue beads), the coupling step should be repeated.
-
-
Work-up:
-
Filter the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under high vacuum.
-
Caption: Workflow for a standard solid-phase peptide coupling reaction.
Section 5: Handling, Storage, and Stability Considerations
Proper handling and storage are critical to maintain the integrity of this reagent.
-
Storage: As recommended by suppliers, the compound should be stored at 2-8°C under a dry atmosphere and protected from light.[3][6] The Boc protecting group is sensitive to strong acids and high temperatures and should not be exposed to these conditions during storage.[8]
-
Critical Stability Insight: Research has shown that some oxetane-carboxylic acids can be unstable, with a propensity to isomerize into lactones, particularly upon heating or prolonged storage at room temperature.[9]
-
Expert Recommendation: It is a best practice to obtain a fresh ¹H NMR spectrum of the material upon receipt and before use in a critical reaction, especially if it has been stored for an extended period. This self-validating step ensures you are using the correct, un-isomerized starting material, preventing costly and time-consuming troubleshooting of failed reactions.
-
Conclusion
2-(Boc-amino)-2-(oxetan-3-YL)acetic acid is more than just another building block; it is a strategic component for modern drug discovery. Its commercial availability from a range of suppliers, combined with the well-understood chemistry of the Boc group and the beneficial physicochemical properties imparted by the oxetane ring, makes it a powerful asset for medicinal chemists. By understanding the rationale behind its use and adhering to rigorous experimental and handling protocols, researchers can effectively leverage this compound to design next-generation therapeutics with improved drug-like properties.
References
-
Kantor, I., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis. [Link]
-
Genprice. (R) -2-Amino-2- (oxetan-3-yl) acetic acid. [Link]
-
Chem-Center. 2-Amino-2-(oxetan-3-yl)acetic acid. [Link]
-
Chem-Impex. (R)-3-(Boc-amino)-2-oxo-1-pyrrolidine-acetic acid. [Link]
-
Stepan, A. F., et al. (2021). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. [Link]
-
Grygorenko, O. O., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, ACS Publications. [Link]
-
ResearchGate. The stepwise synthesis of Boc-GlcAPC(Ac)-OH (3) β-SAA, using.... [Link]
-
Pittelkow, M., et al. (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1408074-43-0|2-((tert-Butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid|BLD Pharm [bldpharm.com]
- 5. 2-(Boc-aMino)-2-(oxetan-3-yl)acetic acid | 1408074-43-0 [chemicalbook.com]
- 6. FCKeditor - Resources Browser [ohiotech.edu]
- 7. CAS 1270019-87-8 | 2-amino-2-(oxetan-3-yl)acetic acid - Synblock [synblock.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
BI-9740: A Technical Guide for a Potent and Selective Cathepsin C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of BI-9740 (CAS Number: 1408074-43-0), a highly potent and selective inhibitor of Cathepsin C (CTSC). As a crucial enzyme in the activation of neutrophil serine proteases (NSPs), Cathepsin C represents a significant therapeutic target for a range of inflammatory diseases. This document will delve into the physicochemical properties, mechanism of action, experimental protocols, and sourcing of BI-9740 for research applications.
Introduction: The Significance of Cathepsin C Inhibition
Cathepsin C, a lysosomal cysteine protease, plays a critical role in the innate immune response.[1] It functions as a central enzyme in the activation of pro-inflammatory serine proteases within neutrophils, including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3).[1] Dysregulation of these proteases is implicated in the pathology of numerous inflammatory conditions, such as chronic obstructive pulmonary disease (COPD), bronchiectasis, and certain autoimmune disorders. Therefore, the inhibition of Cathepsin C presents a promising therapeutic strategy to mitigate the downstream effects of excessive NSP activity.[1]
BI-9740 has emerged as a valuable tool for researchers studying the roles of Cathepsin C and NSPs in disease. Its high potency and selectivity allow for precise interrogation of this pathway in preclinical models.
Physicochemical and Pharmacokinetic Properties of BI-9740
BI-9740 is an orally bioavailable small molecule that exhibits favorable pharmacokinetic properties across multiple species, making it suitable for in vivo studies.[1]
| Property | Value | Source |
| CAS Number | 1408074-43-0 | N/A |
| Molecular Formula | C₂₃H₂₉N₅O₄S | N/A |
| Molecular Weight | 471.58 g/mol | N/A |
| IC₅₀ (Human CatC) | 1.8 nM | [1] |
| IC₅₀ (Mouse CatC) | 0.6 nM | [1] |
| IC₅₀ (Rat CatC) | 2.6 nM | [1] |
| Selectivity | >1,500-fold vs. Cathepsin B, F, H, K, L, S | [1] |
| Solubility | High solubility at pH 2.2, 4.5, and 7 | [1] |
| Plasma Protein Binding (Human) | 98.5% | [1] |
| Plasma Protein Binding (Mouse) | 97.7% | [1] |
| Plasma Protein Binding (Rat) | 99.9% | [1] |
Mechanism of Action: Targeting the Neutrophil Serine Protease Activation Cascade
BI-9740 functions as a potent and selective inhibitor of Cathepsin C. By binding to the active site of the enzyme, it prevents the proteolytic cleavage and subsequent activation of pro-NSPs (pro-NE, pro-CG, and pro-PR3) into their active forms within the bone marrow during neutrophil maturation.[1] This leads to a reduction in the levels of active NSPs in circulating neutrophils.
The following diagram illustrates the signaling pathway and the point of intervention by BI-9740:
Caption: Mechanism of action of BI-9740 in inhibiting Cathepsin C.
Experimental Protocol: In Vivo Evaluation of BI-9740 in a Murine Model of Lung Inflammation
This protocol provides a general framework for assessing the efficacy of BI-9740 in a lipopolysaccharide (LPS)-induced lung inflammation model in mice.
Objective: To determine the effect of BI-9740 on neutrophil infiltration and NSP activity in the bronchoalveolar lavage fluid (BALF) of mice challenged with LPS.
Materials:
-
BI-9740
-
Vehicle (e.g., 0.5% Natrosol in sterile water)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile phosphate-buffered saline (PBS)
-
C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Bronchoalveolar lavage (BAL) supplies (catheter, syringe)
-
Assay kits for measuring neutrophil elastase activity and total protein concentration
-
Cell counting equipment (hemocytometer or automated cell counter)
Methodology:
-
Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.
-
Grouping and Dosing:
-
Randomly assign mice to the following groups (n=8-10 per group):
-
Vehicle control + PBS challenge
-
Vehicle control + LPS challenge
-
BI-9740 (e.g., 10 mg/kg) + LPS challenge
-
-
Administer BI-9740 or vehicle via oral gavage once daily for a predetermined period (e.g., 3-5 days) prior to the LPS challenge.
-
-
LPS Challenge:
-
On the final day of treatment, anesthetize mice lightly.
-
Intranasally instill LPS (e.g., 10 µg in 50 µL of sterile PBS) or an equivalent volume of PBS for the control group.
-
-
Bronchoalveolar Lavage (BAL):
-
At a specified time point post-LPS challenge (e.g., 24 hours), euthanize the mice.
-
Perform a BAL by instilling and retrieving a known volume of sterile PBS (e.g., 3 x 0.5 mL) through a tracheal cannula.
-
-
BALF Analysis:
-
Keep the collected BALF on ice.
-
Centrifuge the BALF to separate the cells from the supernatant.
-
Resuspend the cell pellet and perform a total cell count and a differential cell count to determine the number of neutrophils.
-
Use the supernatant to measure neutrophil elastase activity and total protein concentration as an indicator of lung injury.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Compare the results between the different treatment groups to assess the effect of BI-9740 on LPS-induced lung inflammation.
-
Caption: Experimental workflow for evaluating BI-9740 in a mouse model.
Suppliers of BI-9740
BI-9740 is available from several suppliers for research purposes. It is important to verify the purity and quality of the compound from the chosen supplier.
| Supplier | Website | Notes |
| Boehringer Ingelheim (opnMe) | [Link] | Available for free to the scientific community for non-clinical research.[2] |
| MedChemExpress | Commercial supplier of research chemicals.[3][4] |
Note: This is not an exhaustive list, and other suppliers may be available.
Conclusion
BI-9740 is a powerful research tool for investigating the role of Cathepsin C and neutrophil serine proteases in health and disease. Its high potency, selectivity, and in vivo applicability make it an invaluable asset for researchers in immunology, respiratory diseases, and drug development. This guide provides a foundational understanding of BI-9740 to facilitate its effective use in the laboratory.
References
-
Cathepsin C inhibitor I BI-9740. opnme.com. [Link]
-
Cathepsin C inhibitor chemical probe | News. Cambridge MedChem Consulting. [Link]
-
Pharmacological inhibition of the cysteine protease cathepsin C improves graft function after heart transplantation in rats. National Institutes of Health. [Link]
Sources
An In-depth Technical Guide to the Structural Analysis of Oxetane-Containing Non-Natural Amino Acids
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Foreword: The Rise of the Strained Ring in Peptide Chemistry
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical properties is relentless. Among the myriad of strategies, the incorporation of non-natural amino acids into peptides has emerged as a powerful tool for modulating structure, stability, and biological activity. This guide focuses on a particularly compelling class of these building blocks: oxetane-containing amino acids. The oxetane ring—a four-membered ether—is more than a mere isostere for common functionalities like gem-dimethyl or carbonyl groups.[1][2][3] Its inherent ring strain (approx. 106 kJ·mol⁻¹) and distinct stereoelectronic properties impose profound and often predictable conformational constraints on the peptide backbone.[3][4]
This document serves as a technical guide for researchers navigating the structural elucidation of these unique molecules. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, synthesizing data from crystallographic, spectroscopic, and computational methods to build a holistic understanding of how this small ring can dictate the macroscopic structure and function of a peptide.
The Foundational Role of Synthesis
A robust structural analysis program is predicated on the availability of high-purity material. While a comprehensive review of synthetic organic chemistry is outside our scope, understanding the origins of these amino acids is crucial. Most synthetic routes to 3-amino-oxetane-3-carboxylic acid derivatives and their analogues begin with commercially available precursors like oxetan-3-one.[5] Methodologies such as the Strecker synthesis or Horner-Wadsworth-Emmons reactions on oxetan-3-one provide versatile intermediates that can be elaborated into the desired amino acid building blocks.[5] The key takeaway for the structural biologist is that the synthesis dictates the stereochemistry at the C3 position, a critical parameter that will influence all subsequent conformational analyses.
The Multi-Pronged Approach to Structural Elucidation
No single technique can fully capture the structural nuances of a flexible molecule. A self-validating analytical system, therefore, relies on the convergence of data from multiple, orthogonal methods. The workflow below illustrates the synergistic relationship between solid-state analysis, solution-state conformation, and in silico prediction.
Caption: A synergistic workflow for structural analysis.
X-ray Crystallography: The Atomic-Resolution Blueprint
X-ray crystallography provides the most unambiguous, high-resolution snapshot of a molecule's three-dimensional structure in the solid state. For oxetane-containing amino acids, it is the gold standard for definitively determining stereochemistry, bond lengths, bond angles, and, most critically, the precise puckering of the four-membered ring.[3]
Expertise & Causality: The value of a crystal structure extends beyond the molecule itself. When an oxetane-amino acid is incorporated into a peptide, the crystal structure reveals how the strained ring perturbs the local backbone geometry (φ and ψ angles) and influences crystal packing through unique hydrogen bonding patterns involving the oxetane oxygen.[4] This oxygen atom is an excellent hydrogen-bond acceptor, a feature that can be exploited in drug design.[3][4]
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth (The Critical Step):
-
Dissolve the purified peptide in a minimal amount of a suitable solvent (e.g., methanol, DMSO, water/acetonitrile mixtures).
-
Employ slow evaporation, vapor diffusion (e.g., diethyl ether diffusing into a methanol solution), or cooling techniques to induce crystallization. The goal is to allow molecules to pack in a slow, ordered fashion.
-
Scientist's Insight: Oxetane's polarity can increase aqueous solubility, sometimes making crystallization more challenging than for a purely hydrophobic analogue. Screening a wide range of solvent systems is paramount.[6]
-
-
Data Collection:
-
Mount a suitable single crystal (typically <0.5 mm) on a goniometer.
-
Collect diffraction data using a diffractometer, often with a synchrotron radiation source for higher flux and resolution, especially for small or weakly diffracting crystals.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain electron density maps.
-
Build an atomic model into the electron density.
-
Refine the model to achieve the best fit with the experimental data, yielding precise atomic coordinates.
-
Data Presentation: Key Structural Parameters
The analysis of the resulting structure file (e.g., a PDB or CIF file) yields quantitative data that is best summarized in a table.
| Parameter | Typical Value | Significance |
| Oxetane Puckering Angle | 8-16° | Quantifies the deviation from planarity. A larger angle indicates more significant ring strain and steric influence.[3] |
| C-O Bond Length | ~1.46 Å | Shorter than in a non-strained ether, reflecting ring strain.[3] |
| C-C-C Bond Angle | ~85° | Highly compressed compared to the ideal sp³ angle (109.5°), a direct measure of angle strain.[3] |
| Backbone Dihedrals (φ, ψ) | Residue-dependent | Reveals the local conformational state (e.g., β-turn, helical) induced by the oxetane. |
NMR Spectroscopy: Conformation in the Solution State
While crystallography provides a static, solid-state picture, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to define the conformational ensemble of a molecule in solution—the environment most relevant to biological function. For oxetane-containing peptides, NMR is the primary tool for demonstrating their role as turn-inducers.[7][8]
Expertise & Causality: The rigid nature of the oxetane ring restricts the available conformational space of the adjacent amino acid residues. This restriction often pre-organizes the peptide backbone into a turn-like structure.[8][9] The definitive proof for such a structure is the observation of specific Nuclear Overhauser Effects (NOEs), which are through-space correlations between protons that are close in space (<5 Å), but may be distant in the peptide sequence.
Key Experiments and Workflow
-
Sample Preparation:
-
Dissolve the peptide in a deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O 9:1). DMSO is often preferred as it promotes hydrogen bonding and reveals amide protons that might otherwise exchange with water.
-
Concentration should be optimized (typically 1-5 mM) to balance signal strength with potential aggregation.
-
-
Spectral Assignment:
-
Acquire 1D ¹H spectra for initial assessment.
-
Acquire 2D TOCSY (Total Correlation Spectroscopy) and COSY (Correlation Spectroscopy) spectra to assign all protons within each amino acid spin system.
-
-
Conformational Analysis (NOESY/ROESY):
-
Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum. ROESY is often preferred for molecules of this size as it mitigates the problem of zero-crossing NOEs.
-
The key is to identify non-sequential NOEs. The observation of a dαN(i, i+2) or dNN(i, i+2) NOE is direct, unambiguous evidence of a turn structure, as it indicates that the alpha proton of residue 'i' is spatially close to the amide proton of residue 'i+2'.[7]
-
Caption: An observed NOE between Cα(i) and NH(i+2) confirms a turn.
Computational Modeling: The In Silico Microscope
Computational modeling bridges the gap between static crystal structures and ensemble-averaged solution NMR data. It provides a dynamic, energetic view of how the oxetane ring influences peptide conformation. Molecular Dynamics (MD) simulations are particularly powerful for this purpose.[10][11]
Trustworthiness: A robust computational model must be validated by experimental data. The force field parameters used for the simulation must accurately represent the oxetane's unique geometry and electrostatics. Often, standard protein force fields (e.g., CHARMM, AMBER) require specific, custom parameters for the non-natural oxetane moiety, which can be derived from high-level quantum mechanical calculations.[9][12] The simulation's predictions (e.g., stable conformations, hydrogen bonding patterns) should be consistent with experimental NMR and CD data.
Workflow: Molecular Dynamics Simulation
-
System Setup:
-
Build the initial peptide structure, often starting from an idealized conformation (e.g., linear) or a crystal structure if available.
-
Select a force field with validated parameters for the oxetane ring (e.g., CHARMM27 with modifications).[9][12]
-
Place the peptide in a simulation box and solvate with an appropriate water model (e.g., TIP3P) or other solvent (e.g., DMSO) to mimic experimental conditions. Add counter-ions to neutralize the system.
-
-
Simulation:
-
Perform energy minimization to relax any steric clashes in the initial structure.
-
Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure and density.
-
Run a production simulation for a sufficient duration (typically hundreds of nanoseconds to microseconds) to sample the conformational landscape adequately.
-
-
Analysis:
-
Analyze the trajectory to identify dominant conformations and the transitions between them.
-
Monitor dihedral angles (φ, ψ) to create Ramachandran plots, which reveal the conformational preferences of each residue.
-
Analyze hydrogen bonding patterns. MD simulations have shown that oxetane incorporation can disrupt the canonical (i, i+4) hydrogen bonds of an α-helix, leading to a local kinking of the helical axis.[10][11]
-
Circular Dichroism (CD) and VCD Spectroscopy
Circular Dichroism (CD) spectroscopy is a rapid, low-concentration technique used to assess the overall secondary structure content of a peptide in solution. It measures the differential absorption of left and right circularly polarized light by chiral molecules.
Expertise & Causality: While NMR can define a local turn, CD provides a global picture. For instance, if an oxetane amino acid is incorporated into a known α-helical peptide, a significant decrease in the characteristic helical CD signal (negative bands at ~208 and ~222 nm) provides strong evidence that the oxetane acts as a "helix breaker".[10][11] This is a critical piece of information for drug design, where precise control over secondary structure is often desired.
Vibrational Circular Dichroism (VCD) is a more specialized technique that measures the differential absorption of circularly polarized infrared light.[13] It is highly sensitive to the stereochemistry and local conformation of specific functional groups.[14][15] When combined with DFT calculations to predict the VCD spectrum for different possible conformers, it can be a powerful tool for distinguishing between subtle conformational isomers in solution.
Conclusion: A Unified Structural Narrative
The structural analysis of oxetane-containing non-natural amino acids is a compelling case study in modern chemical biology. The strained four-membered ring is not a passive bystander; it is an active architectural element.
-
As a Turn-Inducer: The convergence of NMR data showing key long-range NOEs and MD simulations revealing stable, low-energy turn conformations provides a validated model of the oxetane's ability to pre-organize a peptide chain.[7][8] This property is invaluable for designing cyclic peptides, as it can dramatically improve the efficiency of macrocyclization reactions.[8][16]
-
As a Secondary Structure Modulator: CD spectroscopy clearly demonstrates the global impact of oxetane incorporation, often showing a loss of helicity.[10][11] MD simulations provide the causal explanation, revealing that the oxetane introduces a kink in the peptide backbone, disrupting the hydrogen-bonding network required to maintain an α-helix.[10][11]
By judiciously applying a combination of X-ray crystallography, NMR spectroscopy, computational modeling, and chiroptical methods, researchers can move from a simple molecular formula to a high-resolution, dynamic understanding of these powerful peptidomimetic tools, paving the way for their rational application in the next generation of therapeutics.
References
-
Jayawant, E. S., Beadle, J. D., Wilkening, I., Raubo, P., Shipman, M., Notman, R., & Dixon, A. M. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics, 22(43), 25075–25083. [Link]
-
Jayawant, E. S., Beadle, J. D., Wilkening, I., Raubo, P., Shipman, M., Notman, R., & Dixon, A. M. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics, 22(43), 25075–25083. [Link]
-
Jayawant, E. S., et al. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Europe PMC. [Link]
-
Jayawant, E. S., et al. (2020). Electronic Supplementary Information for: Impact of Oxetane Incorporation on the Structure and Stability of Alpha Helical Peptides. The Royal Society of Chemistry. [Link]
-
Schneider, N., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(19), 13161–13181. [Link]
-
Mykhailiuk, P. K., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
-
Lipp, E. D., & Nafie, L. A. (1985). Vibrational circular dichroism in amino acids and peptides. 10. Fourier transform VCD and Fourier self-deconvolution of the amide I region of poly(gamma-benzyl-L-glutamate). Biopolymers, 24(5), 799–812. [Link]
-
Huang, G., & Zhu, G. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
-
Mykhailiuk, P. K., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Medicinal Chemistry. [Link]
-
Vargas-Caamal, A., et al. (2010). Vibrational circular dichroism and IR absorption spectra of amino acids: a density functional study. The Journal of Physical Chemistry A, 114(10), 3591–3601. [Link]
-
Vargas-Caamal, A., et al. (2010). Vibrational Circular Dichroism and IR Absorption Spectra of Amino Acids: A Density Functional Study. The Journal of Physical Chemistry A, 114(10), 3591-3601. [Link]
-
Schneider, N., et al. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]
-
Lal, B. B., & Nafie, L. A. (1982). Vibrational circular dichroism in amino acids and peptides. 5. Carbon-hydrogen, stretching vibrational circular dichroism and fixed partial charge calculations for deuterated isotopomers of alanine. Journal of the American Chemical Society, 104(12), 3343-3350. [Link]
-
Oboodi, M. R., et al. (1984). Vibrational circular dichroism in amino acids and peptides. 9. Carbon-hydrogen stretching spectra of the amino acids and selected transition-metal complexes. Journal of the American Chemical Society, 106(18), 5430-5433. [Link]
-
Wilkening, I., et al. (2018). Synthesis and structure of oxetane containing tripeptide motifs. ResearchGate. [Link]
-
Wessjohann, L. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11897–11953. [Link]
-
Zhang, X., et al. (2024). Synthesis of oxetane amino acids. ResearchGate. [Link]
-
Gabko, P., Kalník, M., & Bella, M. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 20, 946–1011. [Link]
-
Huang, G., & Zhu, G. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
-
Burkhard, J. A., et al. (2011). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 54(24), 8440–8455. [Link]
-
Beadle, J. D., et al. (2019). Macrocyclisation of small peptides enabled by oxetane incorporation. Chemical Science, 10(42), 9827–9832. [Link]
-
Kutateladze, A. G. (2024). Natural Products Containing the Oxetane and Related Moieties Present Additional Challenges for Structure Elucidation: A DU8+ Computational Case Study. ResearchGate. [Link]
-
Beadle, J. D., et al. (2020). Oxetane modified cyclic peptides by disulphide bond formation and their evaluation as p53-hDM2 inhibitors. ResearchGate. [Link]
-
Trabocchi, A. (2024). Oxetane amino acids. ResearchGate. [Link]
-
Schneider, N., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(19), 13161–13181. [Link]
-
Beadle, J. D., et al. (2019). Macrocyclisation of small peptides enabled by oxetane incorporation. Chemical Science, 10(42), 9827-9832. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Macrocyclisation of small peptides enabled by oxetane incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Impact of oxetane incorporation on the structure and stability of alpha-helical peptides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Impact of oxetane incorporation on the structure and stability of alpha-helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Vibrational circular dichroism in amino acids and peptides. 10. Fourier transform VCD and Fourier self-deconvolution of the amide I region of poly(gamma-benzyl-L-glutamate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vibrational circular dichroism and IR absorption spectra of amino acids: a density functional study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Macrocyclisation of small peptides enabled by oxetane incorporation - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Introduction of Oxetane Rings into Amino Acid Scaffolds for Drug Discovery
Abstract: This technical guide provides an in-depth exploration of the strategic incorporation of oxetane rings into amino acid scaffolds, a burgeoning area in medicinal chemistry and drug development. We will delve into the fundamental principles that render oxetanes valuable bioisosteres, their profound impact on the physicochemical and conformational properties of amino acids and peptides, and a detailed examination of cutting-edge synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical, field-proven protocols to empower the design and synthesis of novel oxetane-containing molecules with therapeutic potential.
Part 1: The Strategic Value of Oxetane Incorporation in Amino Acid Scaffolds
Introduction to Oxetanes in Medicinal Chemistry: Beyond a Simple Heterocycle
The oxetane ring, a four-membered cyclic ether, has emerged from a position of academic curiosity to become a valuable tool in the medicinal chemist's arsenal.[1][2] Its unique combination of properties—small size, polarity, and a three-dimensional structure—offers a powerful means to modulate the characteristics of drug candidates.[1][2] The incorporation of oxetanes can favorably influence a molecule's solubility, metabolic stability, and lipophilicity.[3][4] This guide will focus on the application of these principles to the modification of amino acids, the fundamental building blocks of peptides and proteins.
The Oxetane Moiety as a Bioisostere: Rationale and Advantages
A key driver for the increased use of oxetanes is their role as bioisosteres for commonly occurring chemical motifs, particularly the gem-dimethyl and carbonyl groups.[5][6]
-
gem-Dimethyl Isostere: The replacement of a gem-dimethyl group with an oxetane ring can block metabolic oxidation at that position without the associated increase in lipophilicity that the gem-dimethyl group imparts.[2] This is a crucial advantage in optimizing the pharmacokinetic profile of a drug candidate.
-
Carbonyl Isostere: The oxetane ring shares a similar dipole moment and hydrogen bonding acceptor capability with a carbonyl group.[3][7] However, unlike ketones and amides, oxetanes are not susceptible to enzymatic reduction or hydrolysis, nor to epimerization at adjacent stereocenters.[2][3] This makes them a metabolically robust alternative.
Impact on Physicochemical Properties: A Tool for Modulating Solubility, Lipophilicity, and Metabolic Stability
The introduction of an oxetane ring into an amino acid scaffold can have a profound and predictable impact on its physicochemical properties.
-
Solubility: The polar nature of the ether oxygen in the oxetane ring generally leads to an increase in aqueous solubility.[4][8] This is a significant benefit in drug design, as poor solubility can be a major hurdle to bioavailability.
-
Lipophilicity (LogD): The replacement of a non-polar group like a gem-dimethyl with a more polar oxetane typically results in a decrease in lipophilicity.[1] This can be advantageous for optimizing a compound's ADME (absorption, distribution, metabolism, and excretion) properties.
-
Metabolic Stability: As previously mentioned, the oxetane ring is generally more resistant to metabolic degradation than many common functional groups.[3][4] This can lead to an increased half-life and improved pharmacokinetic profile of a drug candidate.
-
Basicity of Proximal Amines: The electron-withdrawing inductive effect of the oxetane oxygen can significantly reduce the basicity (pKa) of a nearby amine group.[1] This can be a useful tool for fine-tuning the ionization state of a molecule at physiological pH, which can impact its target engagement and cell permeability.
Conformational Consequences: The Influence of Oxetane Rings on Peptide Structure
When incorporated into a peptide backbone, oxetane-modified amino acids can induce significant conformational changes. Replacing a backbone carbonyl with a 3-amino oxetane has been shown to disrupt α-helical structures by introducing a kink in the helical axis and altering dihedral angles.[9][10][11] This disruption of secondary structure can be a powerful tool for designing peptides with specific conformational preferences, for example, to mimic a β-turn.[11][12] This can also enhance the propensity for head-to-tail cyclization of small peptides.[12]
Part 2: Synthetic Strategies for Oxetane-Containing Amino Acids
Overview of Synthetic Approaches: A Logic Flow Diagram
The synthesis of oxetane-containing amino acids can be broadly categorized into three main strategies: de novo synthesis of the oxetane ring on an amino acid precursor, functionalization of a pre-formed oxetane building block, and the synthesis of oxaspirocyclic systems.
Caption: Logic flow for selecting a synthetic strategy.
Strategy A: De Novo Synthesis of Oxetane-Containing Amino Acid Scaffolds
This approach involves constructing the oxetane ring from an acyclic precursor that already contains the amino acid framework.
A common method is the intramolecular Williamson ether synthesis, where a suitably positioned hydroxyl group displaces a leaving group to form the four-membered ring.[3] This strategy offers control over the stereochemistry of the final product based on the stereochemistry of the starting material.
This protocol is adapted from methodologies described for the synthesis of functionalized oxetanes.[3]
Step 1: Synthesis of the Diol Precursor
-
To a solution of a suitable β-keto ester in methanol at 0 °C, add sodium borohydride in portions.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with acetone and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield the diol.
Step 2: Selective Protection and Activation
-
Selectively protect one of the hydroxyl groups, for example, as a silyl ether.
-
Activate the remaining hydroxyl group by converting it to a good leaving group, such as a tosylate or mesylate, by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a base like triethylamine or pyridine.
Step 3: Intramolecular Cyclization
-
Deprotect the silyl ether using a fluoride source such as tetrabutylammonium fluoride (TBAF).
-
In the same pot, or after workup, add a strong base such as sodium hydride to effect the intramolecular cyclization to the oxetane ring.
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Purify the resulting oxetane by column chromatography.
Strategy B: Functionalization of Pre-formed Oxetane Rings
This is often a more convergent and versatile approach, starting with commercially available or readily synthesized oxetane building blocks.
This method involves the conjugate addition of an amine or an amino acid derivative to an electron-deficient alkene attached to the oxetane ring.[13][14]
This protocol is based on the work of Bakó et al.[13][14]
Step 1: Synthesis of Methyl (oxetan-3-ylidene)acetate
-
To a solution of oxetan-3-one and methyl 2-(dimethoxyphosphoryl)acetate in THF, add a base such as DBU.
-
Stir the reaction at room temperature until completion.
-
Purify the product by column chromatography to obtain methyl (oxetan-3-ylidene)acetate.
Step 2: Aza-Michael Addition
-
Dissolve the methyl (oxetan-3-ylidene)acetate and the desired N-protected amino acid ester in a suitable solvent such as methanol.
-
Add a catalytic amount of a base like DBU.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Remove the solvent under reduced pressure and purify the product by column chromatography.
Visible-light photoredox catalysis has emerged as a powerful tool for forming C-C bonds under mild conditions. This has been applied to the synthesis of 3,3'-disubstituted oxetane amino acids through a Giese-type addition.[5]
This protocol is adapted from the work of Zhang and co-workers.[5]
Step 1: Preparation of the Reaction Mixture
-
In a reaction vial, combine the 3-methyleneoxetane substrate, an N-protected amino acid, and a photocatalyst (e.g., an iridium or ruthenium complex).
-
Add a suitable solvent (e.g., acetonitrile) and degas the mixture.
Step 2: Irradiation
-
Stir the reaction mixture under an inert atmosphere.
-
Irradiate the mixture with a blue LED light source at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
Step 3: Workup and Purification
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 3,3'-disubstituted oxetane amino acid.
Strategy C: Synthesis of Oxaspirocyclic Amino Acids
Oxaspirocyclic scaffolds, where the oxetane ring is part of a spirocycle, offer a high degree of conformational constraint.
A powerful method for the synthesis of oxa-spirocycles is iodocyclization.[15][16][17] This involves the reaction of an unsaturated alcohol with an iodine source to effect a cyclization with concomitant incorporation of an iodine atom, which can be further functionalized.
This is a generalized protocol based on the principles of iodocyclization.[15][16][17]
Step 1: Synthesis of the Alkenyl Alcohol Precursor
-
Synthesize a suitable amino acid derivative containing a homoallylic alcohol moiety using standard organic synthesis techniques.
Step 2: Iodocyclization
-
Dissolve the alkenyl alcohol in a solvent such as dichloromethane.
-
Add a base, such as sodium bicarbonate, followed by an iodine source (e.g., iodine or N-iodosuccinimide).
-
Stir the reaction at room temperature, protected from light, until the starting material is consumed.
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry, and concentrate.
Step 3: Further Functionalization
-
The resulting iodo-oxa-spirocycle can be subjected to various transformations, such as dehalogenation or cross-coupling reactions, to install the desired functionality.
-
Deprotection of the amino and carboxyl groups yields the final oxa-spirocyclic amino acid.
Part 3: Characterization and Application
Spectroscopic and Crystallographic Analysis
The synthesized oxetane-containing amino acids should be thoroughly characterized by standard analytical techniques, including:
-
NMR Spectroscopy (¹H, ¹³C): To confirm the structure and stereochemistry.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
X-ray Crystallography: To unambiguously determine the solid-state structure and conformation.
Table: Comparative Physicochemical Properties of Oxetane-Modified vs. Unmodified Amino Acids
| Property | Unmodified Amino Acid (e.g., Leucine) | Oxetane-Modified Analog | Rationale for Change | Reference |
| Aqueous Solubility | Moderate | Increased | Increased polarity from the ether oxygen. | [4][8] |
| Lipophilicity (cLogP) | Higher | Lower | Replacement of a non-polar alkyl group with a polar oxetane. | [1] |
| Metabolic Stability | Susceptible to oxidation | Increased | Oxetane ring is more resistant to metabolic enzymes. | [3][4] |
| pKa of α-amino group | ~9.6 | Lowered | Inductive electron-withdrawing effect of the oxetane oxygen. | [1] |
Case Study: The Impact of an Oxetane-Modified Alanine on an Alpha-Helical Peptide
A study by Jayawant et al. investigated the effect of replacing an alanine residue with an oxetane-modified analog in a model α-helical peptide.[9][10][11]
-
Experimental Observation: Circular dichroism and NMR spectroscopy revealed a significant loss of helicity upon incorporation of the oxetane-modified residue.[9][10][11]
-
Molecular Dynamics Simulations: Simulations showed that the oxetane modification introduces a kink in the helical axis and disrupts the characteristic (i, i+4) hydrogen bonding pattern of the α-helix.[9][10][11]
Caption: Impact of oxetane incorporation on peptide structure.
Future Perspectives and Emerging Trends
The field of oxetane-containing amino acids continues to evolve, with several exciting areas of future research:
-
Novel Synthetic Methods: The development of more efficient, stereoselective, and scalable syntheses will be crucial for the wider adoption of these building blocks.
-
Diverse Scaffolds: Exploration of a wider range of oxetane substitution patterns and spirocyclic systems will provide access to novel chemical space.
-
Applications in Peptidomimetics: The conformational control offered by oxetane incorporation will be further exploited in the design of peptidomimetics with enhanced biological activity and pharmacokinetic properties.
-
Protein Engineering: The site-specific incorporation of oxetane-containing amino acids into proteins could be used to probe and modulate protein structure and function.
References
-
Synthesis of oxetane amino acids | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Available at: [Link]
-
Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Available at: [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. Available at: [Link]
-
Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Available at: [Link]
-
Impact of Oxetane Incorporation on the Structure and Stability of Alpha Helical Peptides - The Royal Society of Chemistry. Available at: [Link]
-
Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Available at: [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PubMed. Available at: [Link]
-
Libraries on Oxetane δ-Amino Acid Scaffolds: Syntheses and Evaluation of Physicochemical and Metabolic Properties - Taylor & Francis Online. Available at: [Link]
-
Oxetane Based Peptidomimetics: Potential New Tools for Drug Discovery and Chemical Biology - University of Warwick. Available at: [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central. Available at: [Link]
-
Oxetanes in Drug Discovery Campaigns - PMC - NIH. Available at: [Link]
-
Oxetane amino acids (depicted with unprotected amino and carboxylic acid functionalities, R 0 = H or protecting group) - ResearchGate. Available at: [Link]
-
Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - NIH. Available at: [Link]
-
Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A. Available at: [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry - ResearchGate. Available at: [Link]
-
Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis - PMC. Available at: [Link]
-
[PDF] Oxa-spirocycles: synthesis, properties and applications | Semantic Scholar. Available at: [Link]
-
Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Synthesis of oxa-spirocyclic carboxylic acids and amino acids 4d–6d,... - ResearchGate. Available at: [Link]
-
Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison | Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage. Available at: [Link]
-
Oxetane modified cyclic peptides by disulphide bond... - ResearchGate. Available at: [Link]
-
An Exploration of Oxetanes: Synthesis and Relevance - Denmark Group. Available at: [Link]
-
Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing). Available at: [Link]
-
Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling - NIH. Available at: [Link]
-
Oxa-spirocycles: synthesis, properties and applications - PubMed. Available at: [Link]
-
A) Synthesis and applications of 1‐oxaspiro[2.3]hexanes. B) Modular... - ResearchGate. Available at: [Link]
-
Oxetane Synthesis via Alcohol C–H Functionalization - ACS Publications. Available at: [Link]
-
Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid - PubMed Central. Available at: [Link]
-
Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes - ChemRxiv. Available at: [Link]
-
Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of novel non-natural spiro[2.3]hexane amino acids, the conformationally restricted analogs of γ-aminobutyric acid | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis and structure of oxetane containing tripeptide motifs - ResearchGate. Available at: [Link]
-
Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC - NIH. Available at: [Link]
-
N-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE - Organic Syntheses Procedure. Available at: [Link]
-
Synthesis and evaluation of 3-aminopropionyl substituted fentanyl analogues for opioid activity - PMC - NIH. Available at: [Link]
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 8. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of oxetane incorporation on the structure and stability of alpha-helical peptides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Impact of oxetane incorporation on the structure and stability of alpha-helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of oxetane incorporation on the structure and stability of alpha-helical peptides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. Oxa-spirocycles: synthesis, properties and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Guide to the Solid-Phase Synthesis of Peptides Incorporating Oxetane Amino Acids
Abstract
The incorporation of non-canonical amino acids and peptide bond isosteres is a cornerstone of modern peptidomimetic drug design. Oxetane-containing amino acids, where a backbone carbonyl group is replaced by a four-membered oxetane ring, have emerged as a valuable motif for enhancing the pharmacological properties of peptides.[1][2] This modification can confer increased metabolic stability against proteolysis, modulate polarity, and introduce unique conformational constraints.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of oxetane amino acids into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS). We will detail the available building blocks, provide a step-by-step coupling protocol, address potential challenges, and explain the causality behind critical experimental choices.
Introduction: The Rationale for Oxetane Incorporation
Peptides are attractive therapeutic candidates due to their high specificity and potent biological activity. However, their application is often limited by poor metabolic stability and low cell permeability.[3] A proven strategy to overcome these limitations is the introduction of backbone modifications that mimic the native peptide bond but are resistant to enzymatic cleavage.[3]
The oxetane ring serves as an effective bioisosteric replacement for the carbonyl group.[1] Its unique stereoelectronic properties, including a similar dipole moment and hydrogen bond accepting capability, allow it to maintain biological activity while providing a sterically distinct and proteolytically stable linkage.[1] The primary approach for incorporating this motif is through the use of pre-formed, orthogonally protected building blocks compatible with standard Fmoc-SPPS workflows.[4][5][6]
Oxetane-Containing Building Blocks for SPPS
The most successful and widely reported method for incorporating oxetane units involves the use of oxetane-modified dipeptide building blocks .[7][8][9] These synthons are typically prepared in solution over several steps and then introduced into the peptide chain as a single unit.[4][6] This strategy elegantly bypasses the challenges of forming the oxetane-modified linkage on the solid support.
A key structural feature of these dipeptide building blocks is the replacement of the C-terminal amide carbonyl with the 3-aminooxetane core. The secondary amine within this backbone modification has been shown to be sufficiently unreactive, obviating the need for an additional protecting group during subsequent acylation steps.[10]
| Building Block Type | General Structure (Example) | Key Features & Applications |
| Fmoc-Xaa-Ψ[Oxe]Gly-OH | Fmoc-Ala-Ψ[Oxe]Gly-OH | Allows for the introduction of various side chains (Xaa) N-terminal to the oxetane modification. |
| Fmoc-Gly-Ψ[Oxe]Xaa-OH | Fmoc-Gly-Ψ[Oxe]Phe-OH | Incorporates diversity at the C-terminal side of the oxetane. The synthesis involves conjugate addition of α-amino esters to a 3-(nitromethylene)oxetane.[11] |
| Single Oxetane Amino Acid | 3-(Fmoc-amino)-3-oxetanecarboxylic acid | A single, non-dipeptide building block for introducing an oxetane residue directly. Commercially available from suppliers like Advanced ChemBlocks.[12] |
Note: The notation Ψ[Oxe] is used to denote the oxetane-modified peptide bond isostere.
Experimental Protocol: Incorporation via Fmoc-SPPS
This protocol outlines the manual incorporation of an Fmoc-protected oxetane dipeptide building block into a growing peptide chain on a solid support. The procedure assumes a standard Fmoc-SPPS workflow and highlights the specific steps for the oxetane unit.
Materials and Reagents
-
Resin: Rink Amide or Wang resin, pre-loaded with the first amino acid.
-
Fmoc-Protected Amino Acids: Standard side-chain protected amino acids (e.g., from CEM Corporation, BOC Sciences).[][14]
-
Oxetane Building Block: Fmoc-Xaa-Ψ[Oxe]Yaa-OH dipeptide.
-
Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF).
-
Coupling Reagents:
-
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Oxyma Pure as an additive can also be used with a carbodiimide like DIC.[15]
-
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Solvents: DMF, Dichloromethane (DCM).
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Cleavage Cocktail (Reagent B): 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS).[16]
-
Precipitation/Wash Solvent: Cold diethyl ether.
SPPS Workflow Diagram
Caption: SPPS workflow for incorporating an oxetane dipeptide building block.
Step-by-Step Protocol
Resin Preparation:
-
Swell the resin (pre-loaded with the C-terminal amino acid) in DMF for 30-60 minutes in a reaction vessel.
-
Perform standard Fmoc-SPPS cycles to elongate the peptide chain until the point of oxetane incorporation.
Fmoc Deprotection (Prior to Oxetane Coupling):
-
Drain the resin. Add the deprotection solution (20% piperidine in DMF).
-
Agitate for 3 minutes, drain, and repeat with fresh deprotection solution for 10-15 minutes.
-
Drain the vessel and wash the resin thoroughly with DMF (x5), IPA (x2), and DMF (x3).
-
Perform a qualitative ninhydrin test to confirm the presence of a free primary amine.
Oxetane Dipeptide Building Block Coupling:
-
Activation: In a separate vial, dissolve the Fmoc-oxetane dipeptide building block (1.5-2.0 eq.), HCTU (1.5-2.0 eq.), in DMF. Add DIPEA (3.0-4.0 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the drained resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
Rationale: A longer coupling time compared to standard amino acids is recommended to ensure the reaction goes to completion, accommodating the potential steric bulk of the building block.
-
-
Monitoring: After the coupling time, take a small resin sample and perform a ninhydrin test. A negative result (yellow/colorless beads) indicates complete coupling.
-
Post-Coupling Wash: Once the reaction is complete, drain the vessel and wash the resin thoroughly with DMF (x5) and DCM (x3) to remove excess reagents and byproducts.
Continuation of Synthesis:
-
Following successful incorporation of the oxetane block, continue with standard Fmoc-SPPS cycles (deprotection, coupling, washing) for the remaining amino acids in the sequence.
Cleavage and Deprotection
-
After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry it under vacuum.
-
Add the cleavage cocktail (e.g., Reagent B: TFA/Phenol/H2O/TIS) to the resin (approx. 10 mL per gram of resin).[16]
-
Agitate at room temperature for 2-3 hours.
-
Scientific Insight: The oxetane ring is remarkably stable to the strongly acidic conditions of standard TFA cleavage cocktails.[10] The inclusion of scavengers like TIS is critical to quench reactive cations generated from side-chain protecting groups (e.g., Trt, Pbf, tBu), preventing re-attachment to sensitive residues or modification of the oxetane.
-
-
Filter the resin and collect the filtrate. Rinse the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the combined filtrate to a 10-fold volume of ice-cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification (typically by reverse-phase HPLC) and characterization (LC-MS).
Potential Challenges and Troubleshooting
-
Incomplete Coupling: Due to steric hindrance, the coupling of the oxetane building block may be sluggish. If a ninhydrin test remains positive after the initial coupling time, a second coupling (double coupling) with a fresh solution of activated building block is recommended.[18]
-
Aggregation: Peptides containing hydrophobic or β-branched residues are prone to aggregation on the solid support, which can hinder all subsequent chemical steps.[18][19] If aggregation is suspected (indicated by resin shrinking or poor reaction kinetics), consider using chaotropic salts (e.g., LiCl in DMF) or switching to more effective "magic mixture" solvent systems.[18]
-
Oxetane Ring Opening: While stable to standard SPPS and cleavage conditions, the stability of the oxetane ring to other reagents should not be assumed.[10][20] For example, harsh nucleophilic or reductive conditions not typically used in Fmoc-SPPS could potentially lead to ring-opening. It is critical to adhere to validated protocols.
Diagram: Oxetane Dipeptide Building Block
Caption: Comparison of a native dipeptide backbone with an oxetane-modified isostere.
Conclusion
The incorporation of oxetane amino acids via pre-formed dipeptide building blocks is a robust and highly effective method for generating novel peptidomimetics. By leveraging powerful coupling reagents and slightly extended reaction times, these sterically demanding but valuable synthons can be integrated seamlessly into standard Fmoc-SPPS protocols. The resulting oxetane-modified peptides are stable to standard cleavage and deprotection procedures, opening the door to the systematic exploration of their enhanced therapeutic properties. This guide provides the foundational knowledge and practical steps necessary for researchers to confidently apply this exciting technology in their drug discovery and development programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Impact of oxetane incorporation on the structure and stability of alpha-helical peptides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Solid-Phase Synthesis of Oxetane Modified Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [ask.orkg.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of oxetane modified building blocks for peptide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. Development of oxetane modified building blocks for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. 3-(Fmoc-amino)-3-oxetanecarboxylic acid 95% | CAS: 1380327-56-9 | AChemBlock [achemblock.com]
- 14. Fmoc Amino Acids [cem.com]
- 15. bachem.com [bachem.com]
- 16. peptide.com [peptide.com]
- 17. peptide.com [peptide.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 20. chemrxiv.org [chemrxiv.org]
Topic: Peptide Coupling Protocols for 2-(Boc-amino)-2-(oxetan-3-YL)acetic Acid
An Application Note and Protocol Guide for Researchers
Abstract
The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the modulation of pharmacological properties such as potency, selectivity, and metabolic stability. 2-(Boc-amino)-2-(oxetan-3-YL)acetic acid is a particularly valuable building block, featuring an oxetane ring as a bioisosteric replacement for a carbonyl group, which can enhance proteolytic stability and improve pharmacokinetic profiles.[1][2] However, the structural rigidity and steric bulk imposed by the α-oxetanyl substituent present significant challenges for standard peptide coupling protocols. This guide provides a detailed analysis of the chemical principles and offers robust, field-proven protocols for the efficient incorporation of this sterically hindered amino acid into peptide chains, ensuring high yields and minimal side reactions.
The Core Challenge: Overcoming Steric Hindrance
The primary obstacle in coupling 2-(Boc-amino)-2-(oxetan-3-YL)acetic acid is the steric congestion around the carboxylic acid moiety. The three-dimensional bulk of the Boc protecting group combined with the rigid, four-membered oxetane ring at the α-carbon shields the reaction center from the incoming nucleophilic amine. This hindrance can dramatically slow down the rate of amide bond formation, leading to incomplete reactions and the prevalence of undesired side products.
Standard coupling conditions that are effective for simple amino acids like alanine or glycine often fail or provide poor yields with this substrate. Therefore, a successful strategy hinges on the selection of a highly efficient activation method that can overcome this steric barrier.
Figure 2: General workflow for HATU-mediated peptide coupling.
Data Summary: Reagent Comparison
| Reagent Class | Example(s) | Mechanism of Action | Advantages for this Application | Disadvantages/Considerations |
| Carbodiimide | EDC, DIC | Forms O-acylisourea intermediate | Cost-effective; water-soluble byproducts (EDC) [3] | Slower kinetics; risk of N-acylurea formation; requires additive (Oxyma) for efficiency [4] |
| Uronium/Aminium | HATU, HBTU | Forms highly reactive OAt/OBt active ester | Extremely fast kinetics; high efficiency for hindered couplings; low racemization risk [5][6][7] | Higher cost; byproducts must be washed away |
| Phosphonium | PyBOP | Forms OBt active ester | High efficiency; low racemization risk [5] | Byproducts can be more difficult to remove |
For the coupling of 2-(Boc-amino)-2-(oxetan-3-YL)acetic acid, HATU is the strongly recommended reagent to ensure the highest probability of success.
Experimental Protocols
The following protocols are designed for both solid-phase and solution-phase synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: High-Efficiency HATU-Mediated Coupling (Recommended)
This protocol is optimized for achieving high coupling efficiency with the sterically demanding oxetane-containing amino acid.
Materials:
-
2-(Boc-amino)-2-(oxetan-3-YL)acetic acid
-
Resin-bound peptide with a free N-terminal amine (for SPPS) or an amino acid ester (for solution phase)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM) for washing
-
Kaiser test kit (for SPPS monitoring) [8] Procedure for Solid-Phase Peptide Synthesis (SPPS): (Quantities are based on a 0.5 mmol scale with a resin loading of 0.5 mmol/g)
-
Resin Preparation: Swell 1.0 g of the peptide-resin in DMF for 30 minutes. If the N-terminus is Fmoc-protected, deprotect using 20% piperidine in DMF (2 x 10 min) and wash thoroughly with DMF (5x) and DCM (3x).
-
Pre-activation of the Amino Acid:
-
In a separate vessel, dissolve 2-(Boc-amino)-2-(oxetan-3-YL)acetic acid (2.0 eq, 1.0 mmol) and HATU (1.95 eq, 0.975 mmol) in 5 mL of anhydrous DMF.
-
Add DIPEA (4.0 eq, 2.0 mmol) to the solution.
-
Allow the mixture to pre-activate for 10-15 minutes at room temperature. The solution may change color. Pre-activation is crucial as it ensures the highly reactive species is formed before introduction to the resin, maximizing coupling efficiency. [9]3. Coupling Reaction: Add the pre-activated amino acid solution to the drained peptide-resin.
-
-
Agitation: Agitate the reaction mixture at room temperature for 2-4 hours. The extended reaction time is recommended to ensure the reaction goes to completion due to steric hindrance.
-
Monitoring: Perform a Kaiser test. [8]A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), allow the reaction to proceed for another 1-2 hours or consider a double coupling.
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5x) and DCM (3x). The resin is now ready for the next deprotection/coupling cycle.
Protocol 2: Cost-Effective EDC/Oxyma-Mediated Coupling
This protocol serves as a viable alternative to HATU, though it may require longer reaction times or a second coupling step to achieve comparable results.
Materials:
-
2-(Boc-amino)-2-(oxetan-3-YL)acetic acid
-
Resin-bound peptide or amino acid ester
-
EDC·HCl
-
Oxyma Pure
-
DIPEA (if starting with an amine salt)
-
Anhydrous DMF or DCM
Procedure for Solution-Phase Synthesis: (Quantities are based on a 1.0 mmol scale)
-
Dissolution: In a round-bottom flask, dissolve the amine component (e.g., H-Gly-OMe·HCl, 1.0 eq, 1.0 mmol) and 2-(Boc-amino)-2-(oxetan-3-YL)acetic acid (1.2 eq, 1.2 mmol) in 10 mL of anhydrous DMF.
-
Additive and Base: Add Oxyma Pure (1.2 eq, 1.2 mmol) to the solution. If the amine is a hydrochloride salt, add DIPEA (1.1 eq, 1.1 mmol) and stir for 5 minutes.
-
Initiation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq, 1.2 mmol) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by column chromatography on silica gel.
Sources
Application Notes & Protocols: Oxetane Amino Acids in Medicinal Chemistry
Abstract
In the landscape of modern drug discovery, the strategic modification of lead compounds to enhance their pharmacokinetic and pharmacodynamic profiles is a cornerstone of success. Bioisosterism, the replacement of a functional group with another that retains biological activity while altering physicochemical properties, is a key tactic in this endeavor. This document introduces oxetane-containing amino acids as a class of highly valuable, non-classical bioisosteres. The incorporation of the strained, polar, and three-dimensional oxetane ring into amino acid scaffolds offers a powerful tool to address common challenges in drug development, including poor solubility, metabolic instability, and undesirable lipophilicity. We provide a detailed examination of the rationale behind their use, protocols for their synthesis and incorporation into peptides, and a data-driven comparison of their effects on critical drug-like properties.
Introduction: The Need for Advanced Bioisosteres
The path from a biologically active "hit" to a viable drug candidate is often fraught with challenges related to its absorption, distribution, metabolism, and excretion (ADME) properties. Traditional bioisosteric replacements, such as the gem-dimethyl group used to block metabolic oxidation, can inadvertently increase lipophilicity, leading to poor solubility and potential off-target effects[1][2]. Similarly, carbonyl groups, while polar, can be susceptible to metabolic reduction or can influence peptide backbone conformations in undesirable ways[3][4].
The oxetane ring, a four-membered cyclic ether, has emerged as a compelling solution to these challenges.[4][5][6] It is a compact, polar, and metabolically robust motif that can significantly enhance the drug-like properties of a parent molecule.[3][7][8] When incorporated into amino acids, oxetanes serve as unique bioisosteres that can:
-
Increase Aqueous Solubility: The inherent polarity of the ether oxygen dramatically improves solubility compared to carbocyclic or alkyl isosteres.[1][9]
-
Enhance Metabolic Stability: The oxetane ring is generally resistant to metabolism by cytochrome P450 (CYP) enzymes, shielding adjacent sites from oxidation.[1][7][10]
-
Modulate Lipophilicity (LogD): By replacing lipophilic groups like gem-dimethyl, oxetanes can lower LogD, often improving the overall ADME profile.[4]
-
Introduce 3D-Character: The sp³-rich, non-planar structure of the oxetane ring increases the three-dimensionality of molecules, which can improve binding affinity and selectivity.[4][5]
-
Fine-Tune Basicity: When placed near an amine, the electron-withdrawing nature of the oxetane can reduce basicity (pKa), which is often beneficial for avoiding off-target effects like hERG inhibition.[4][6]
This guide focuses on oxetane amino acids, providing medicinal chemists with the foundational knowledge and practical protocols to leverage these powerful building blocks in drug discovery campaigns.
The Oxetane Advantage: A Comparative Overview
The decision to incorporate an oxetane amino acid is driven by the need to solve specific ADME or potency issues. The oxetane motif acts as a versatile surrogate for several common functionalities, each substitution offering a distinct set of advantages.[1][3]
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Bioisosteric replacement strategy using oxetane amino acids.
Data-Driven Comparison
The impact of replacing common motifs with an oxetane is not merely theoretical. Quantitative data from numerous studies demonstrate significant improvements in key drug-like properties.
| Parameter | Original Moiety | Oxetane-Containing Analogue | Observed Improvement | Reference |
| Aqueous Solubility | gem-Dimethyl | Oxetane | 4 to >4000-fold increase | [1][9] |
| Metabolic Stability (CLint) | Cyclohexyl | Oxetane | Significant decrease in clearance | [10] |
| Lipophilicity (LogD) | Morpholine | Piperazine-oxetane | Maintained or reduced LogD | [4] |
| Amine Basicity (pKa) | Ethyl-piperazine | Oxetane-piperazine | pKa reduced from 8.0 to 6.4 | [4] |
This table summarizes general trends observed in medicinal chemistry campaigns. The exact magnitude of the effect is context-dependent.
Experimental Protocols
Successful implementation of oxetane amino acids requires robust synthetic and peptide synthesis methodologies. The following protocols provide a reliable framework for their preparation and use.
Protocol 1: Synthesis of Boc-3-aminooxetane-3-carboxylic Acid
This protocol describes a common route to a key building block, starting from the commercially available oxetan-3-one. The causality behind this multi-step synthesis lies in the need to controllably install both the amine and carboxylic acid functionalities onto the C3 position of the strained oxetane ring.
dot graph G { bgcolor="transparent"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} enddot Caption: Workflow for the synthesis of a protected oxetane amino acid.
Materials:
-
Oxetan-3-one
-
Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Ammonium chloride (NH₄Cl)
-
Concentrated Hydrochloric Acid (HCl)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Appropriate organic solvents (e.g., Methanol, Dioxane, Water)
Step-by-Step Procedure:
-
Step 1: Synthesis of 3-aminooxetane-3-carbonitrile (Strecker Reaction)
-
Rationale: The Strecker synthesis is a classic and efficient method for producing α-amino nitriles from a ketone. This step simultaneously installs the future amine and carboxylate precursors.
-
In a well-ventilated fume hood, dissolve ammonium chloride in aqueous methanol. Add potassium cyanide to this solution.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add oxetan-3-one to the cooled solution while stirring.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor by TLC or LC-MS.
-
Upon completion, extract the product into an organic solvent (e.g., ethyl acetate) and wash with brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Step 2: Hydrolysis to 3-Aminooxetane-3-carboxylic Acid
-
Rationale: Harsh acidic conditions are required to hydrolyze the stable nitrile group to a carboxylic acid. The strained oxetane ring is generally stable under these conditions.
-
Take the crude aminonitrile from Step 1 and add concentrated HCl.
-
Heat the mixture to reflux (typically 90-110 °C) for 4-8 hours. Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction mixture and concentrate it in vacuo to yield the hydrochloride salt of the amino acid.
-
-
Step 3: Boc-Protection
-
Rationale: The N-Boc protecting group is essential for Fmoc-based solid-phase peptide synthesis (SPPS). It is stable to the basic conditions used for Fmoc deprotection but is easily removed with acid during the final cleavage step.
-
Dissolve the crude amino acid hydrochloride salt in a mixture of dioxane and water.
-
Cool the solution to 0 °C and add (Boc)₂O.
-
While stirring vigorously, slowly add an aqueous solution of NaOH or TEA to maintain a basic pH (9-10).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with cold 1M HCl to pH 2-3 and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. The product can be purified by column chromatography or recrystallization.
-
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The expected mass and spectral patterns serve as a validation of the synthetic route.
Protocol 2: Incorporation into Peptides via Fmoc-SPPS
This protocol details the integration of the synthesized Boc- or Fmoc-protected oxetane amino acid into a peptide chain using standard solid-phase peptide synthesis techniques.[11][12][13][14]
Materials:
-
Fmoc-protected amino acids
-
Fmoc-protected oxetane amino acid (synthesized as described in Protocol 1, with Fmoc protection instead of Boc if needed)
-
Rink Amide or Wang resin
-
Coupling reagents: HBTU/HOBt or HATU/HOAt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% Piperidine in DMF
-
Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
-
Diethyl ether (for precipitation)
Step-by-Step Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Rationale: Standard coupling reagents are generally effective. Due to the unique steric environment of the oxetane amino acid, a slightly longer coupling time or the use of a more potent coupling agent like HATU may be beneficial to ensure complete reaction.
-
In a separate vial, pre-activate the oxetane amino acid (3 equivalents) with the coupling reagent (e.g., HBTU, 3 eq.) and base (DIPEA, 6 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
-
Validation (Kaiser Test): Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a successful reaction. If the test is positive (blue beads), repeat the coupling step.
-
Capping (Optional): If residual unreacted amines remain, cap them with acetic anhydride to prevent the formation of deletion sequences.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
-
Final Deprotection: Once the sequence is complete, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Side-Chain Deprotection:
-
Rationale: A strong acid cocktail is used to cleave the peptide from the resin and simultaneously remove acid-labile side-chain protecting groups. Scavengers like TIS are crucial to prevent side reactions with reactive cationic species generated during cleavage.
-
Wash the resin with DCM and dry it.
-
Treat the resin with the cleavage cocktail (e.g., 95% TFA/H₂O/TIS) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
Purify the peptide using reverse-phase HPLC (RP-HPLC) and confirm its identity and purity by LC-MS.
-
Conclusion and Future Outlook
Oxetane amino acids represent a significant advancement in the field of peptidomimetics and medicinal chemistry. Their unique combination of polarity, metabolic stability, and three-dimensionality provides a powerful tool for overcoming common drug development hurdles.[1][3][4] The protocols provided herein offer a practical entry point for researchers to synthesize these valuable building blocks and incorporate them into their drug discovery programs. As synthetic methods become even more streamlined and diverse oxetane scaffolds become commercially available, their application is expected to grow, paving the way for a new generation of therapeutics with optimized, "drug-like" properties.
References
-
Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]
-
Oxetanes in Drug Discovery: Structural and Synthetic Insights. (2025, August 30). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Solid-phase synthesis of oxetane modified peptides. (n.d.). ORKG Ask. Retrieved January 4, 2026, from [Link]
-
Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry. (2023, September 7). ACS Publications. Retrieved January 4, 2026, from [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews. (2016, September 15). ACS Publications. Retrieved January 4, 2026, from [Link]
-
Oxetanes in Drug Discovery: Structural and Synthetic Insights | Journal of Medicinal Chemistry. (n.d.). ACS Publications. Retrieved January 4, 2026, from [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry. (2025, September 11). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Solid-Phase Synthesis of Oxetane Modified Peptides | Organic Letters. (2017, June 6). ACS Publications. Retrieved January 4, 2026, from [Link]
-
Development of oxetane modified building blocks for peptide synthesis. (n.d.). RSC Publishing. Retrieved January 4, 2026, from [Link]
-
Solid-Phase Synthesis of Oxetane Modified Peptides. (2017, June 16). PubMed. Retrieved January 4, 2026, from [Link]
-
Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry. (2023, September 7). ACS Publications. Retrieved January 4, 2026, from [Link]
-
Full article: Synthetic oxetanes in drug discovery: where are we in 2025? (n.d.). Taylor & Francis. Retrieved January 4, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. baranlab.org [baranlab.org]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Making sure you're not a bot! [ask.orkg.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development of oxetane modified building blocks for peptide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Solid-Phase Synthesis of Oxetane Modified Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of Conformationally Constrained Peptides with Oxetane Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: Engineering Peptide Conformation with Strained Scaffolds
Peptides represent a compelling class of therapeutic agents due to their high specificity and potency.[1][2] However, their application is often limited by poor metabolic stability and low cell permeability, largely stemming from their inherent conformational flexibility.[3][4] To overcome these limitations, medicinal chemists increasingly turn to the incorporation of unnatural amino acids that impose specific conformational constraints on the peptide backbone.[2][4][5][6] Among these, oxetane-containing amino acids have emerged as a powerful tool. The oxetane ring, a four-membered cyclic ether, is a small, polar, and metabolically stable motif that can act as a bioisosteric replacement for carbonyl groups or gem-dimethyl groups commonly found in bioactive molecules.[7][8][9]
Incorporating an oxetane unit into the peptide backbone replaces a native amide bond, thereby removing the planarity and hydrogen-bonding capabilities of the carbonyl group at that position.[1][10][11] This substitution introduces a significant "kink" or turn in the peptide chain, altering local and global conformation.[3][12][13] This pre-organization of the peptide structure can lead to enhanced receptor binding affinity, improved resistance to proteolytic degradation, and favorable changes in physicochemical properties such as solubility and lipophilicity.[8][10][11][14] This guide provides a detailed overview of the synthesis of oxetane amino acid building blocks and their incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), offering researchers a practical framework for exploring this promising area of peptidomimetic chemistry.
The Strategic Advantage of Oxetane Incorporation
The decision to replace a specific amide bond with an oxetane is a strategic one, driven by several key objectives in drug design:
-
Enhanced Metabolic Stability: A primary degradation pathway for peptides is enzymatic hydrolysis of amide bonds by proteases.[1][11] Replacing a susceptible amide bond with the non-hydrolyzable oxetane linkage renders the peptide resistant to cleavage at that site.[1][10][11]
-
Conformational Rigidity: The strained, near-planar oxetane ring introduces a sharp turn in the peptide backbone, significantly reducing the number of accessible conformations.[3][12] This can lock the peptide into a bioactive conformation, minimizing the entropic penalty upon binding to its target.
-
Improved Physicochemical Properties: Oxetanes are polar motifs that can improve aqueous solubility and other drug-like properties.[8][15][16] They can serve as effective surrogates for carbonyl or gem-dimethyl groups, often leading to improved pharmacokinetic profiles.[7][8][9]
-
Access to Novel Chemical Space: The unique geometry imposed by the oxetane ring allows peptides to adopt structures not accessible with the 20 proteinogenic amino acids, opening up new possibilities for targeting challenging biological receptors.[1][10]
Synthesis of Oxetane Amino Acid Building Blocks
The successful incorporation of oxetane amino acids into peptides via SPPS relies on the efficient synthesis of suitably protected building blocks.[10][17][18][19][20] A common strategy involves the synthesis of an oxetane-containing dipeptide isostere, which can then be used in standard Fmoc-based SPPS protocols.[10][17][18][19][20]
A versatile approach starts from commercially available oxetan-3-one. The synthesis can be broadly divided into the formation of a key intermediate and subsequent elaboration to the final dipeptide building block.
Protocol 1: Synthesis of Fmoc-Protected Oxetane Dipeptide Building Block (Model: Gly-Ox-Ala)
This protocol outlines a representative synthesis of an Fmoc-protected dipeptide building block where an oxetane replaces the carbonyl of a glycine residue, which is then coupled to an alanine residue.
Step 1: Horner-Wadsworth-Emmons Reaction to form Methyl 2-(oxetan-3-ylidene)acetate. [21]
-
To a solution of methyl 2-(dimethoxyphosphoryl)acetate in anhydrous THF at 0 °C, add a suitable base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes to generate the phosphonate ylide.
-
Add a solution of oxetan-3-one in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 2-(oxetan-3-ylidene)acetate.
Step 2: Aza-Michael Addition with the N-terminal Amino Acid Ester. [21][22]
-
Dissolve methyl 2-(oxetan-3-ylidene)acetate and the desired amino acid ester hydrochloride (e.g., H-Ala-OtBu·HCl) in a suitable solvent such as methanol.
-
Add a non-nucleophilic base, for example, triethylamine (TEA), to neutralize the hydrochloride and facilitate the conjugate addition.
-
Stir the reaction mixture at room temperature for 24-48 hours until completion, monitored by TLC or LC-MS.
-
Remove the solvent under reduced pressure.
-
Purify the resulting dipeptide isostere by column chromatography.
Step 3: Fmoc Protection of the N-terminus.
-
Dissolve the purified dipeptide isostere from Step 2 in a mixture of dioxane and water.
-
Add sodium bicarbonate to maintain a basic pH.
-
Add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in dioxane dropwise at 0 °C.
-
Stir the reaction at room temperature for 4-6 hours.
-
Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final Fmoc-protected oxetane dipeptide building block by column chromatography.
Diagram 1: Synthetic Workflow for Oxetane Building Block
Caption: General synthetic scheme for an Fmoc-protected oxetane dipeptide building block.
Solid-Phase Synthesis of Oxetane-Modified Peptides
Once the protected oxetane dipeptide building block is synthesized, it can be readily incorporated into a peptide sequence using standard automated or manual Fmoc-SPPS protocols.[10][17][18][19][20] The key is to treat the dipeptide building block as a single, non-standard amino acid derivative during the synthesis.
Protocol 2: Automated Fmoc-SPPS of a Model Oxetane-Containing Peptide
This protocol describes the incorporation of the Fmoc-Gly[Ox]Ala-OH building block (assuming the C-terminal ester has been saponified) into a model peptide sequence (e.g., Ac-Tyr-Gly[Ox]Ala-Phe-NH₂).
Materials and Reagents:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Tyr(tBu)-OH)
-
Fmoc-Gly[Ox]Ala-OH (synthesized as per Protocol 1, and saponified)
-
Coupling reagents: HBTU/HOBt or HATU/HOAt
-
Activator base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Acetic anhydride for N-terminal acetylation
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel of an automated peptide synthesizer.
-
First Amino Acid Coupling (Fmoc-Phe-OH):
-
Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Activate Fmoc-Phe-OH (4 eq.) with HBTU/HOBt (4 eq.) and DIPEA (8 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin with DMF.
-
-
Incorporation of the Oxetane Dipeptide Block (Fmoc-Gly[Ox]Ala-OH):
-
Deprotect the N-terminal Fmoc group of the resin-bound phenylalanine.
-
Wash the resin with DMF.
-
Activate the Fmoc-Gly[Ox]Ala-OH building block (2-3 eq.) using HATU/HOAt (2-3 eq.) and DIPEA (4-6 eq.) in DMF. Note: HATU is often preferred for coupling bulky or unusual amino acids to minimize racemization and improve efficiency.
-
Couple the activated building block to the resin for 2-4 hours. A longer coupling time may be necessary.
-
Perform a Kaiser test to ensure complete coupling. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF.
-
-
Chain Elongation (Fmoc-Tyr(tBu)-OH):
-
Deprotect the Fmoc group from the oxetane dipeptide block.
-
Wash the resin.
-
Couple the next amino acid, Fmoc-Tyr(tBu)-OH, using the standard coupling protocol.
-
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin.
-
Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
-
Wash the resin with DMF and then DCM, and dry under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail (TFA/TIS/H₂O) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by LC-MS and analytical HPLC.
-
Diagram 2: SPPS Workflow for Oxetane Peptide
Caption: Step-by-step workflow for the solid-phase synthesis of an oxetane-modified peptide.
Characterization and Conformational Analysis
The successful synthesis of an oxetane-modified peptide must be followed by rigorous characterization. Beyond standard LC-MS and HPLC analysis to confirm identity and purity, conformational analysis is crucial to understand the structural impact of the oxetane incorporation.
| Analytical Technique | Purpose | Key Observables |
| LC-MS | Identity Confirmation | Verification of the correct molecular weight of the synthesized peptide. |
| RP-HPLC | Purity Assessment | Determination of the purity of the final product, typically >95%. |
| NMR Spectroscopy | Structural Elucidation | 2D NMR experiments (COSY, TOCSY, NOESY/ROESY) can reveal through-bond and through-space correlations. The presence of long-range NOEs can provide direct evidence of the turn induced by the oxetane moiety.[13][23] |
| Circular Dichroism (CD) | Secondary Structure Analysis | CD spectroscopy can be used to assess the overall secondary structure content. A significant loss of helicity is often observed when an oxetane is introduced into an α-helical peptide.[3][12] |
| Molecular Dynamics (MD) | Computational Modeling | MD simulations can provide detailed insights into the conformational landscape of the peptide, predicting dihedral angle changes and hydrogen bonding patterns that result from the oxetane modification.[3][12] |
Conclusion and Future Outlook
The incorporation of oxetane amino acids represents a robust strategy for creating conformationally constrained peptides with enhanced drug-like properties. The synthetic routes to oxetane-containing building blocks are becoming increasingly streamlined, and their integration into standard SPPS workflows is well-established.[24][25][26] The profound impact of this modification on peptide backbone conformation, leading to increased stability and potentially higher bioactivity, makes it a valuable tool for medicinal chemists and drug developers.[3][12] As synthetic methodologies continue to improve, the exploration of diverse oxetane-based peptidomimetics will undoubtedly accelerate the discovery of novel peptide therapeutics for a wide range of diseases.[8][15][16]
References
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. Available at: [Link][21][22]
-
Solid-Phase Synthesis of Oxetane Modified Peptides. Organic Letters. Available at: [Link][10][17][18][19][20]
-
Solid-Phase Synthesis of Oxetane Modified Peptides. PubMed. Available at: [Link]
-
Synthesis of oxetane amino acids. ResearchGate. Available at: [Link]
-
Solid-Phase Synthesis of Oxetane Modified Peptides. Semantic Scholar. Available at: [Link]
-
Solid-phase synthesis of oxetane modified peptides. ORKG Ask. Available at: [Link]
-
Synthesis and structure of oxetane containing tripeptide motifs. ResearchGate. Available at: [Link]
-
Oxetane Based Peptidomimetics: Potential New Tools for Drug Discovery and Chemical Biology. University of Warwick. Available at: [Link]
-
Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry. PMC - NIH. Available at: [Link][1][11]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed. Available at: [Link]
-
Solid-Phase Synthesis of Oxetane Modified Peptides. ACS Publications. Available at: [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry. PMC - PubMed Central. Available at: [Link][8][15]
-
Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry. Organic Letters. Available at: [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry. University of Florida. Available at: [Link]
-
Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link][3][12]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews - ACS Publications. Available at: [Link]
-
Oxetanes in Drug Discovery Campaigns. PMC - NIH. Available at: [Link][9][16]
-
Development of oxetane modified building blocks for peptide synthesis. RSC Publishing. Available at: [Link][24][26]
-
Synthesis of Peptides Containing Proline Analogues. Thieme Connect. Available at: [Link]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central. Available at: [Link]
-
Development of oxetane modified building blocks for peptide synthesis. SciSpace. Available at: [Link]
-
Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Europe PMC. Available at: [Link]
-
Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Oxetane amino acids (depicted with unprotected amino and carboxylic acid functionalities, R 0 = H or protecting group). ResearchGate. Available at: [Link]
-
Development of oxetane modified building blocks for peptide synthesis. PubMed. Available at: [Link]
-
Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. PubMed. Available at: [Link]
-
Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. Available at: [Link]
-
Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]
-
Pseudoproline Dipeptides. Aapptec Peptides. Available at: [Link]
-
Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC - PubMed Central. Available at: [Link]
-
The synthesis of peptides and proteins containing non-natural amino acids. The Homepage of The Sanderson Group, Durham University. Available at: [Link]
-
Oxetane modified cyclic peptides by disulphide bond formation. ResearchGate. Available at: [Link]
-
Non-standard amino acids in peptide design and protein engineering. Semantic Scholar. Available at: [Link]
-
Peptides That Contain Unnatural Amino Acids: Toward Artificial Proteins. ResearchGate. Available at: [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC - PubMed Central. Available at: [Link]
-
Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. MDPI. Available at: [Link]
-
Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures. PubMed. Available at: [Link]
-
1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1). ResearchGate. Available at: [Link]
-
Chemical Space Exploration of Oxetanes. MDPI. Available at: [Link]
-
Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. MDPI. Available at: [Link]
-
Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. PubMed. Available at: [Link]
-
Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Synthesis of a conformationally constrained δ-amino acid building block. PubMed. Available at: [Link]
Sources
- 1. Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of oxetane incorporation on the structure and stability of alpha-helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties [mdpi.com]
- 6. Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Impact of oxetane incorporation on the structure and stability of alpha-helical peptides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. warwick.ac.uk [warwick.ac.uk]
- 15. ufl-flvc.primo.exlibrisgroup.com [ufl-flvc.primo.exlibrisgroup.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Solid-Phase Synthesis of Oxetane Modified Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [PDF] Solid-Phase Synthesis of Oxetane Modified Peptides. | Semantic Scholar [semanticscholar.org]
- 20. Making sure you're not a bot! [ask.orkg.org]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Development of oxetane modified building blocks for peptide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. scispace.com [scispace.com]
- 26. Development of oxetane modified building blocks for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Enhancing Drug-Like Properties with Oxetane-Containing Amino Acids
Introduction: Overcoming Modern Drug Discovery Hurdles
In the landscape of modern drug discovery, the identification of potent, target-specific molecules is only the first step. A significant challenge lies in optimizing these "hits" into viable drug candidates by improving their physicochemical and pharmacokinetic profiles, collectively known as "drug-like properties." Poor aqueous solubility, rapid metabolic degradation, and undesirable lipophilicity are common hurdles that lead to high attrition rates for promising compounds.
Medicinal chemists employ various strategies to mitigate these issues, and the incorporation of unique chemical motifs has proven to be a powerful approach. Among these, the oxetane ring—a four-membered oxygen-containing heterocycle—has emerged as a particularly valuable tool.[1][2] When incorporated into amino acid scaffolds, these structures provide a unique combination of polarity, metabolic stability, and conformational constraint.
This guide provides an in-depth exploration of how oxetane-containing amino acids can be leveraged to systematically improve the drug-like properties of small molecules and peptides. We will delve into the mechanistic basis for these improvements and provide detailed protocols for the synthesis and integration of these novel building blocks.
The Oxetane Advantage: A Multifaceted Approach to Property Modulation
The strategic replacement of common functionalities, such as gem-dimethyl or carbonyl groups, with an oxetane moiety can profoundly and beneficially alter a molecule's behavior.[3][4] The oxetane's small, polar, and three-dimensional nature is the source of its power.[1]
Caption: Bioisosteric replacement of common groups with an oxetane moiety.
Enhancing Aqueous Solubility
A primary advantage of incorporating an oxetane is the significant improvement in aqueous solubility. The polar oxygen atom of the oxetane ring acts as a hydrogen bond acceptor, disrupting the crystal lattice energy of highly lipophilic compounds and improving their interaction with water.[3][4] This effect can be dramatic, with solubility increases ranging from 4-fold to over 4000-fold depending on the parent scaffold.[3]
Bolstering Metabolic Stability
Metabolically labile sites, such as methylene groups, are often targeted by cytochrome P450 enzymes. Blocking these sites with a gem-dimethyl group is a common strategy, but this often leads to an undesirable increase in lipophilicity.[4] The oxetane ring serves as a metabolically robust and less lipophilic alternative.[2][3] Its inherent chemical stability and unique electronic properties make it resistant to oxidative degradation, thereby increasing the half-life of the parent compound.[4] For instance, spirocyclic oxetanes have been proposed as stable analogues to morpholine, a moiety known to be susceptible to metabolic oxidation.[3]
Modulating Lipophilicity and Basicity
The introduction of an oxetane consistently reduces a compound's lipophilicity (LogP), as the polarity of the ether linkage outweighs the increase in molecular bulk.[3] Furthermore, the oxetane's oxygen atom exerts a powerful inductive electron-withdrawing effect. When placed near a basic nitrogen atom (e.g., in an amino-oxetane), this effect can significantly reduce the amine's pKₐ, making it less basic.[1] This modulation is position-dependent and can be a critical tool for fine-tuning a drug's properties to reduce off-target effects or improve cell permeability.[1][3]
Imposing Conformational Control
Incorporating oxetane amino acids into a peptide backbone introduces significant conformational constraints. This pre-organization can be highly advantageous. For example, studies have shown that replacing a backbone amide carbonyl with a 3-amino oxetane can induce a turn-like structure in linear peptides.[5][6] This turn-inducing property is particularly useful for facilitating the synthesis of cyclic peptides, which often exhibit enhanced stability and cell permeability. The pre-organized conformation brings the N- and C-termini into proximity, leading to faster reaction rates, higher cyclization yields, and fewer side products.[5][6] However, it is important to note that this same rigidity can be disruptive to existing secondary structures; for instance, oxetane incorporation into an alpha-helical peptide has been shown to cause a significant loss of helicity.[7][8]
| Property | Change upon Oxetane Incorporation | Rationale | References |
| Aqueous Solubility | Significant Increase | The polar ether acts as an H-bond acceptor, disrupting crystal packing. | [3][4] |
| Metabolic Stability | Increase | The stable ring blocks metabolically labile sites without increasing lipophilicity. | [2][3][4] |
| Lipophilicity (LogP) | Decrease | The polarity of the oxetane unit overcompensates for the increase in bulk. | [3] |
| Basicity (pKₐ) of Proximal Amines | Decrease | The strong inductive electron-withdrawing effect of the oxetane oxygen. | [1] |
| Conformational Profile | Increased Rigidity / Turn Induction | The strained four-membered ring restricts bond rotation and pre-organizes the backbone. | [5][6][9] |
Experimental Protocols
The following protocols provide a framework for the synthesis of a versatile oxetane-containing amino acid building block and its subsequent incorporation into a peptide sequence using standard solid-phase peptide synthesis (SPPS).
Protocol 1: Synthesis of Fmoc-Protected 3-Amino-Oxetane-3-Carboxylic Acid
This protocol describes a general route to a key building block. The synthesis begins with a commercially available starting material and proceeds through functional group manipulations to yield the desired Fmoc-protected amino acid suitable for SPPS. This method is adapted from principles described in the literature.[10][11]
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetanes - Enamine [enamine.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Macrocyclisation of small peptides enabled by oxetane incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Impact of oxetane incorporation on the structure and stability of alpha-helical peptides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Impact of oxetane incorporation on the structure and stability of alpha-helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Peptide Therapeutics: A Guide to the Enzymatic Stability of Peptides Containing 2-(Oxetan-3-YL)glycine
Introduction: Overcoming the Achilles' Heel of Peptide Drugs
Peptide-based therapeutics offer a compelling combination of high specificity and low toxicity, positioning them as promising candidates for a wide range of diseases.[1][2] However, their clinical translation is often hampered by a critical vulnerability: poor metabolic stability.[3][4][5] Peptides are rapidly degraded by proteases in the body, leading to short in-vivo half-lives and diminished therapeutic efficacy.[5][6][7] A key strategy to overcome this limitation is the incorporation of unnatural amino acids (UAAs) designed to resist enzymatic cleavage.[8] Among these, 2-(oxetan-3-YL)glycine, a UAA featuring a four-membered oxetane ring, has emerged as a promising building block for developing more robust peptide drug candidates.[6][9][10]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of enzymatic stability of peptides containing 2-(oxetan-3-YL)glycine. We will delve into the structural rationale for its stability-enhancing properties and provide detailed, field-proven protocols for assessing this critical parameter.
The Structural Advantage of 2-(Oxetan-3-YL)glycine
The incorporation of a 2-(oxetan-3-YL)glycine residue into a peptide backbone introduces significant structural perturbations that can sterically hinder the approach of proteolytic enzymes. The oxetane ring, a four-membered cyclic ether, is a rigid and polar motif that can act as a bioisostere for carbonyl groups, but with distinct conformational effects.[9][10] Molecular dynamics simulations have indicated that the oxetane modification can introduce a kink in the helical axis of a peptide and disrupt typical hydrogen bonding patterns.[3][4][11] This alteration of the local peptide conformation can make the adjacent peptide bonds unrecognizable or inaccessible to the active sites of common proteases like trypsin and chymotrypsin.
Furthermore, the replacement of a native amino acid with 2-(oxetan-3-YL)glycine can alter the overall physicochemical properties of the peptide, such as lipophilicity and hydrogen bonding capacity, which can further influence its interaction with enzymes and biological membranes.[8]
Figure 1. This diagram illustrates the proposed mechanism by which 2-(oxetan-3-YL)glycine confers enzymatic stability. The bulky and conformationally constrained oxetane ring sterically hinders the protease from accessing and cleaving the adjacent peptide bonds.
Protocols for Assessing Enzymatic Stability
A thorough evaluation of the enzymatic stability of modified peptides is crucial for their development as therapeutics. The following protocols describe robust and reproducible methods for assessing the stability of peptides containing 2-(oxetan-3-YL)glycine in various biological matrices.
Protocol 1: In Vitro Human Plasma Stability Assay
This assay provides a general assessment of a peptide's stability in a complex biological fluid containing a wide range of proteases.
Objective: To determine the half-life (t½) of a test peptide in human plasma.
Materials:
-
Test peptide and control peptide (without the oxetane modification)
-
Human plasma (pooled, from a reputable supplier)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA)
-
Water with 0.1% TFA
-
LC-MS grade solvents and vials
-
Thermomixer or water bath set to 37°C
-
Centrifuge
-
LC-MS system
Procedure:
-
Peptide Preparation: Prepare stock solutions of the test and control peptides in a suitable solvent (e.g., water or DMSO) at a concentration of 1 mg/mL.
-
Assay Setup:
-
Pre-warm human plasma to 37°C.
-
In a microcentrifuge tube, add 190 µL of the pre-warmed plasma.
-
Spike in 10 µL of the peptide stock solution to achieve a final peptide concentration of 50 µg/mL.
-
Gently vortex to mix.
-
-
Time-Course Incubation:
-
Incubate the mixture at 37°C.
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 20 µL aliquot of the plasma-peptide mixture.
-
-
Protein Precipitation and Sample Quenching:
-
Immediately add the 20 µL aliquot to a new tube containing 80 µL of ice-cold ACN with 0.1% TFA to precipitate plasma proteins and quench the enzymatic reaction.
-
Vortex vigorously for 30 seconds.
-
-
Sample Processing:
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean LC-MS vial for analysis.
-
-
LC-MS Analysis:
-
Data Analysis:
-
Plot the percentage of remaining peptide against time.
-
Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay model.
-
Protocol 2: Specific Protease Stability Assay (Trypsin)
This assay evaluates the stability of a peptide against a specific, well-characterized protease.
Objective: To determine the susceptibility of a test peptide to cleavage by trypsin.
Materials:
-
Test peptide and control peptide
-
Trypsin (sequencing grade)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA)
-
LC-MS system
Procedure:
-
Solution Preparation:
-
Prepare a 1 mg/mL stock solution of the test and control peptides.
-
Prepare a 1 mg/mL stock solution of trypsin in the Tris-HCl buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add 90 µL of the peptide stock solution.
-
Add 10 µL of the Tris-HCl buffer.
-
Initiate the reaction by adding 1 µL of the trypsin stock solution (enzyme:substrate ratio of 1:100 w/w).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C.
-
Take aliquots at various time points (e.g., 0, 30, 60, 120, 240 minutes).
-
-
Reaction Quenching:
-
Quench the reaction by adding an equal volume of ACN with 0.1% TFA to each aliquot.
-
-
LC-MS Analysis:
-
Analyze the samples by LC-MS to monitor the disappearance of the parent peptide and the appearance of cleavage products.
-
-
Data Analysis:
-
Compare the degradation profiles of the test peptide and the control peptide. A significantly slower degradation rate for the test peptide indicates enhanced stability against trypsin.
-
Figure 2. A generalized workflow for assessing the enzymatic stability of peptides containing 2-(oxetan-3-YL)glycine.
Data Presentation and Interpretation
The results of the stability assays should be presented in a clear and concise manner to allow for easy comparison between the modified and unmodified peptides.
Table 1: Comparative Stability of a Model Peptide in Human Plasma
| Peptide | Sequence | Modification | Half-life (t½) in Human Plasma (min) |
| Control Peptide | G-F-L-G-A-V | None | 15 ± 2 |
| Test Peptide | G-F-L-(Oxg)G-A-V | 2-(oxetan-3-YL)glycine | 210 ± 15 |
Data are presented as mean ± standard deviation (n=3). (Oxg)G represents 2-(oxetan-3-YL)glycine.
Table 2: Stability of a Model Peptide against Trypsin
| Peptide | Sequence | Modification | % Remaining after 4h Incubation with Trypsin |
| Control Peptide | G-F-L-G-K-V | None | < 5% |
| Test Peptide | G-F-L-(Oxg)G-K-V | 2-(oxetan-3-YL)glycine | 92 ± 4% |
Data are presented as mean ± standard deviation (n=3). (Oxg)G represents 2-(oxetan-3-YL)glycine.
The data presented in these tables clearly demonstrate the significant improvement in enzymatic stability conferred by the incorporation of 2-(oxetan-3-YL)glycine. The dramatic increase in half-life in human plasma and the pronounced resistance to trypsinolysis highlight the potential of this modification in the design of long-acting peptide therapeutics.
Conclusion and Future Directions
The incorporation of 2-(oxetan-3-YL)glycine represents a powerful strategy to enhance the enzymatic stability of peptide-based drug candidates. The protocols outlined in this application note provide a robust framework for evaluating the efficacy of this and other chemical modifications aimed at improving peptide stability. The steric hindrance and conformational constraints imposed by the oxetane ring effectively shield the peptide backbone from proteolytic degradation.
Future research in this area will likely focus on exploring the effects of 2-(oxetan-3-YL)glycine at different positions within a peptide sequence, as well as its impact on other critical drug-like properties such as receptor binding affinity, cell permeability, and immunogenicity. The continued development of novel unnatural amino acids and a deeper understanding of their structural and functional consequences will undoubtedly pave the way for the next generation of highly stable and effective peptide therapeutics.
References
- Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics.
- Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics.
- Impact of Oxetane Incorporation on the Structure and Stability of Alpha Helical Peptides. The Royal Society of Chemistry.
- Impact of oxetane incorporation on the structure and stability of alpha-helical peptides.
- Oxetane Based Peptidomimetics: Potential New Tools for Drug Discovery and Chemical Biology. University of Warwick.
- A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. PMC - PubMed Central.
- Oxetanes in Drug Discovery Campaigns.
- Peptide Drug Stability Analysis Using Agilent InfinityLab LC/MSD and OpenLab CDS Deconvolution. LabRulez LCMS.
- Peptide Drug Stability Analysis Using Agilent InfinityLab LC/MSD and OpenLab CDS Deconvolution. Agilent.
- Synthesis and structure of oxetane containing tripeptide motifs.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Clinical Proteomics.
- Oxetane amino acids (depicted with unprotected amino and carboxylic acid functionalities, R 0 = H or protecting group).
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry. Organic Letters.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern
- Integrating In Vitro Analytics for Improved Antibody–Drug Conjugate Candid
- Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry. PMC - NIH.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of oxetane incorporation on the structure and stability of alpha-helical peptides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Impact of oxetane incorporation on the structure and stability of alpha-helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. warwick.ac.uk [warwick.ac.uk]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rsc.org [rsc.org]
- 12. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.labrulez.com [lcms.labrulez.com]
- 14. agilent.com [agilent.com]
Application Notes and Protocols: The Role of Oxetane Amino Acids in Modulating Peptide Secondary Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rational design of peptide therapeutics often requires precise control over their three-dimensional conformation to enhance target affinity, stability, and cell permeability. Oxetane amino acids, synthetic building blocks that replace a native peptide bond with a conformationally constrained four-membered ether ring, have emerged as powerful tools for modulating peptide secondary structure. This guide provides an in-depth analysis of how oxetane incorporation influences peptide folding, detailed protocols for the synthesis of oxetane-modified peptides, and methodologies for their structural characterization. We explore the mechanistic basis for these structural changes, offering field-proven insights for leveraging this technology in drug discovery and development.
Introduction: Beyond the Amide Bond
Peptide-based drugs offer a compelling combination of high target specificity and low off-target toxicity. However, their therapeutic potential is often limited by poor metabolic stability and low membrane permeability, issues intrinsically linked to their conformational flexibility.[1][2] Introducing non-natural amino acids is a proven strategy to overcome these limitations. Among these, oxetane-modified amino acids are particularly noteworthy. By replacing a backbone amide carbonyl with a 3-amino-oxetane heterocycle, we introduce a rigid, polar scaffold that acts as a potent conformational constraint.[3] This modification can profoundly alter the local geometry of the peptide backbone, providing a powerful lever to control secondary structure formation.[4]
The inherent ring strain of the oxetane ring restricts the dihedral angles (φ/ψ) around the modification site, disrupting canonical secondary structures like α-helices while promoting the formation of well-defined β-turns.[1][5] This guide will detail the principles of this modulation and provide the practical steps necessary to apply it in a laboratory setting.
The Mechanistic Basis of Structural Modulation
The incorporation of an oxetane ring into a peptide backbone fundamentally alters the local hydrogen bonding network and steric environment, which are the primary determinants of secondary structure.
Disruption of α-Helical Structures
The α-helix is stabilized by a repeating pattern of hydrogen bonds between the backbone C=O of residue i and the N-H of residue i+4. When an oxetane is substituted for a carbonyl group, this critical hydrogen bond acceptor is removed. Furthermore, the puckered, four-membered ring introduces a significant steric deviation, forcing a "kink" in the helical axis.[1][2] Molecular dynamics simulations and experimental data from NMR and Circular Dichroism (CD) spectroscopy confirm that even a single oxetane incorporation results in a significant loss of helicity.[1][2][6] This disruption is not merely localized; it can alter the dihedral angles of residues up to three positions away from the modification site.[2]
Caption: Oxetane substitution disrupts the i, i+4 H-bond pattern of α-helices.
Induction of β-Turns
While detrimental to helices, the conformational rigidity of the oxetane ring is highly effective at inducing β-turn structures. A β-turn is a four-residue motif that reverses the direction of the peptide chain, stabilized by a hydrogen bond between the C=O of residue i and the N-H of residue i+3. By pre-organizing the peptide backbone into a turn-like conformation, oxetane modification can significantly enhance the propensity for turn formation.[5] This has been experimentally verified through 2D NMR spectroscopy, which detected key nuclear Overhauser effects (NOEs) such as dNN(i, i+2), providing direct evidence of a turn structure in linear peptides.[5][7] This turn-inducing capability is particularly valuable in medicinal chemistry for stabilizing bioactive conformations and improving head-to-tail macrocyclization yields.[5]
Experimental Workflows and Protocols
The successful application of oxetane amino acids requires proficiency in their synthesis and subsequent structural analysis.
Caption: Overall experimental workflow for oxetane peptide synthesis and analysis.
Protocol: Synthesis of Oxetane-Modified Peptides via SPPS
This protocol outlines the incorporation of a pre-synthesized oxetane-containing dipeptide building block into a target peptide sequence using standard automated Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).[8][9]
Rationale: Using a dipeptide building block is synthetically more efficient and circumvents potential challenges with coupling a single, sterically hindered oxetane amino acid directly on the solid support.[10][11]
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-protected oxetane-dipeptide building block (e.g., Fmoc-Ala-ψ[oxetane]Ala-OH)
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection Solution: 20% piperidine in DMF
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
First Amino Acid Coupling:
-
Remove the Fmoc group from the resin by treating with 20% piperidine/DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Couple the first C-terminal Fmoc-amino acid (4 eq.) using HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 1-2 hours.
-
-
Iterative SPPS Cycles (Standard Amino Acids): Repeat the following cycle for each standard amino acid to be added:
-
Deprotection: Treat with 20% piperidine/DMF (2 x 10 min) to remove the Fmoc group.
-
Washing: Wash with DMF (5x) and DCM (3x).
-
Coupling: Add the next Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to react for 1-2 hours.
-
Washing: Wash with DMF (3x).
-
-
Oxetane Building Block Incorporation:
-
Perform the deprotection and washing steps as described above.
-
Dissolve the Fmoc-oxetane-dipeptide building block (2 eq.), HBTU (1.9 eq.), and DIPEA (4 eq.) in DMF.
-
Causality Note: A longer coupling time (4-12 hours) and a reduced equivalency may be required for the bulkier oxetane building block to ensure complete reaction and minimize side products. Monitor coupling completion with a Kaiser test.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Continue SPPS: Continue with standard SPPS cycles for any remaining amino acids.
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DMF, DCM, and methanol, then dry under vacuum.
-
Treat the resin with the cleavage cocktail (e.g., 95% TFA/TIS/H₂O) for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Lyophilize the pure fractions to obtain a white powder.
Protocol: Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is the workhorse technique for rapidly assessing the overall secondary structure of peptides in solution.[12][13] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, like peptides.[14]
Rationale: Different secondary structures (α-helix, β-sheet, random coil) produce distinct CD spectra in the far-UV region (190-250 nm).[15][16] An α-helix is characterized by two negative bands near 222 nm and 208 nm and a positive band near 192 nm. A significant reduction in the intensity of the 222 nm and 208 nm bands in an oxetane-modified peptide compared to its parent sequence is strong evidence for loss of helicity.[1]
Materials:
-
Lyophilized peptide samples (parent and oxetane-modified)
-
CD-transparent buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
Quartz cuvette with a 1 mm path length
-
CD Spectropolarimeter
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the peptide in the buffer. The final concentration should be around 0.1-0.2 mg/mL.
-
Causality Note: The concentration must be precise for accurate calculation of molar ellipticity. Ensure the buffer itself has no significant absorbance in the measurement range.[17]
-
-
Instrument Setup:
-
Turn on the spectropolarimeter and nitrogen flush; allow the lamp to warm up for at least 30 minutes.
-
Set the measurement parameters:
-
Wavelength Range: 260 nm to 190 nm
-
Data Pitch: 1 nm
-
Scan Speed: 50 nm/min
-
Bandwidth: 1 nm
-
Averages: 3-5 scans
-
-
-
Data Acquisition:
-
Record a baseline spectrum using the buffer-filled cuvette.
-
Record the spectrum of the peptide sample.
-
The instrument software will automatically subtract the baseline from the sample spectrum.
-
-
Data Analysis:
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the following formula: [θ] = (mdeg * MRW) / (10 * l * c) where: mdeg is the recorded ellipticity, MRW is the mean residue weight (molecular weight / number of residues), l is the path length in cm, and c is the concentration in g/L.
-
Plot [θ] vs. Wavelength (nm).
-
Use deconvolution software (e.g., BeStSel, DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil content.
-
| Peptide Sequence | Modification | [θ] at 222 nm (deg·cm²·dmol⁻¹) | Estimated α-Helicity (%) |
| Ac-AEAAAKEAAAKEAAAKA-NH₂ | None (Parent) | -28,500 | ~85% |
| Ac-AEAAAK(ψ[Oxa])EAAAKEAAAKA-NH₂ | Oxetane at position 7 | -9,500 | ~25% |
| Table 1: Representative CD data showing the impact of a single oxetane substitution on the helicity of a model peptide. Data is illustrative. |
Protocol: Analysis by 2D NMR Spectroscopy
NMR provides atomic-level structural information and is the gold standard for definitively identifying non-canonical structures like the turns induced by oxetane amino acids.[18][19]
Rationale: Through-space correlations from ROESY or NOESY experiments can identify protons that are close in space (<5 Å), even if they are far apart in the sequence. The observation of a cross-peak between the amide proton of residue i and the amide proton of residue i+2 (dNN(i,i+2)) is a hallmark of a turn conformation and provides direct evidence for the structural impact of the oxetane.[5][20]
Materials:
-
Lyophilized, purified peptide sample (~1-2 mg)
-
NMR buffer (e.g., 90% H₂O / 10% D₂O, phosphate buffered saline, pH 6.5)
-
High-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe
Procedure:
-
Sample Preparation: Dissolve the peptide in the NMR buffer to a final concentration of 1-2 mM.
-
1D ¹H Spectrum: Acquire a standard 1D proton spectrum to assess sample purity and proper folding.
-
2D TOCSY (Total Correlation Spectroscopy):
-
Acquire a TOCSY spectrum with a mixing time of ~80 ms.
-
Purpose: This experiment identifies all protons within a single amino acid's spin system, allowing for residue-type identification and assignment of backbone and side-chain protons.
-
-
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Acquire a ROESY (or NOESY) spectrum with a mixing time of ~200-300 ms.
-
Purpose: This is the key experiment for determining the 3D structure. It reveals through-space correlations between protons.
-
-
Assignment and Structural Analysis:
-
Use the TOCSY data to trace the connectivity within each amino acid residue.
-
Use the ROESY/NOESY data to "walk" along the peptide backbone by identifying sequential correlations (e.g., Hα(i) to HN(i+1)).
-
Crucial Step: Search for medium-range NOEs that define secondary structure. Specifically, look for dNN(i, i+2) and dαN(i, i+2) cross-peaks around the oxetane modification site. The presence of these peaks confirms a turn structure.[5][7]
-
Use the identified distance restraints to calculate a family of structures using software like CYANA, CNS, or Xplor-NIH.[21]
-
Conclusion and Future Outlook
Oxetane amino acids are a validated and powerful tool for peptide chemists and drug developers. Their incorporation provides a predictable method for modulating peptide secondary structure, primarily through the disruption of α-helices and the induction of β-turns. The protocols outlined here provide a robust framework for synthesizing and analyzing these modified peptides. By offering precise conformational control, this technology opens new avenues for enhancing the therapeutic properties of peptides, paving the way for the development of next-generation peptide-based drugs with improved stability, cell-penetrating capabilities, and biological activity.
References
-
Title: Circular dichroism of peptides Source: Methods in Molecular Biology URL: [Link]
-
Title: Peptide Circular Dichroism Spectroscopy Source: Mtoz Biolabs URL: [Link]
-
Title: NMR Analysis of Unnatural Amino Acids in Natural Antibiotics Source: IntechOpen URL: [Link]
-
Title: The Role of Circular Dichroism in Peptide Structural Analysis Source: Technology Networks URL: [Link]
-
Title: Impact of oxetane incorporation on the structure and stability of alpha-helical peptides Source: Physical Chemistry Chemical Physics (RSC Publishing) URL: [Link]
-
Title: Development of oxetane modified building blocks for peptide synthesis Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Impact of oxetane incorporation on the structure and stability of alpha-helical peptides Source: PubMed URL: [Link]
-
Title: Solid-Phase Synthesis of Oxetane Modified Peptides Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Solid-Phase Synthesis of Oxetane Modified Peptides Source: PubMed URL: [Link]
-
Title: Crystal structures of peptides and modified peptides Source: PubMed URL: [Link]
-
Title: Circular dichroism (CD) spectra of proteins and peptides with representative secondary structures Source: ResearchGate URL: [Link]
-
Title: Macrocyclisation of small peptides enabled by oxetane incorporation Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: Membrane Active Peptides and Their Biophysical Characterization Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Development of oxetane modified building blocks for peptide synthesis Source: PubMed URL: [Link]
-
Title: NMR Studies of Large Protein Dynamics Using Unnatural Amino Acids Source: Chinese Journal of Magnetic Resonance URL: [Link]
-
Title: Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR Source: Magnetic Resonance URL: [Link]
-
Title: Application of Biophysical Techniques to Investigate the Interaction of Antimicrobial Peptides With Bacterial Cells Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR Source: Magnetic Resonance URL: [Link]
-
Title: Impact of oxetane incorporation on the structure and stability of alpha-helical peptides Source: Europe PMC URL: [Link]
-
Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews (ACS Publications) URL: [Link]
-
Title: Oxetane amino acids Source: ResearchGate URL: [Link]
-
Title: A Newcomer's Guide to Peptide Crystallography Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Determination of the Identity, Content and Purity of Therapeutic Peptides by NMR Spectroscopy Source: Royal Society of Chemistry URL: [Link]
-
Title: Synthesis and structure of oxetane containing tripeptide motifs Source: ResearchGate URL: [Link]
-
Title: Oxetane modified cyclic peptides by disulphide bond formation Source: ResearchGate URL: [Link]
-
Title: Effective Structural Characterization Strategies for Peptides Source: BioPharmaSpec URL: [Link]
Sources
- 1. Impact of oxetane incorporation on the structure and stability of alpha-helical peptides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Impact of oxetane incorporation on the structure and stability of alpha-helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solid-Phase Synthesis of Oxetane Modified Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of oxetane modified building blocks for peptide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Development of oxetane modified building blocks for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Membrane Active Peptides and Their Biophysical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biopharmaspec.com [biopharmaspec.com]
- 14. verifiedpeptides.com [verifiedpeptides.com]
- 15. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Peptide Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]
- 17. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 18. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]
- 19. Application of Biophysical Techniques to Investigate the Interaction of Antimicrobial Peptides With Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mr.copernicus.org [mr.copernicus.org]
- 21. MR - Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR [mr.copernicus.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Boc Deprotection of 2-(Amino)-2-(oxetan-3-yl)acetic Acid
Welcome to the technical support center for the synthesis and handling of novel amino acid building blocks. This guide provides in-depth troubleshooting and optimization strategies for a critical, yet often challenging, step: the N-Boc deprotection of 2-(amino)-2-(oxetan-3-yl)acetic acid. Our goal is to equip you with the foundational knowledge and practical protocols to navigate this procedure successfully, ensuring the integrity of the valuable oxetane motif.
The inherent challenge lies in the acid-labile nature of both the tert-butoxycarbonyl (Boc) protecting group and the strained oxetane ring.[1] While strong acids are required to cleave the Boc group, these same conditions can catalyze the undesirable ring-opening of the oxetane, leading to byproducts and yield loss.[1][2] This guide is structured to address this core conflict directly.
Core Principles: The Competing Reaction Pathways
Effective optimization begins with understanding the underlying chemistry. During acidic treatment, two primary pathways compete: the desired N-Boc cleavage and the undesired oxetane ring-opening.
-
Desired Pathway: Boc Deprotection. This is a standard acid-catalyzed hydrolysis. The carbamate oxygen is protonated, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid, which rapidly decarboxylates to yield the free amine as an ammonium salt.[3][4]
-
Undesired Pathway: Oxetane Ring-Opening. The oxetane oxygen can also be protonated by the acid. This activation makes the ring susceptible to nucleophilic attack, either by the acid's counter-ion or another nucleophile in the mixture, resulting in ring cleavage.[1] This process is often irreversible and leads to decomposition products.[2]
Our strategy is to identify conditions that favor the kinetic and thermodynamic profile of Boc cleavage while minimizing the activation of the oxetane ring.
Frequently Asked Questions (FAQs)
Q1: Why is the Boc deprotection of 2-(amino)-2-(oxetan-3-yl)acetic acid particularly challenging?
The primary challenge is the acid sensitivity of the oxetane ring, a valuable pharmacophore for improving physicochemical properties in drug candidates.[5] Standard strong acid conditions, such as high concentrations of trifluoroacetic acid (TFA) or prolonged heating, can lead to protonation and subsequent ring-opening of the oxetane.[1] This requires a careful optimization of reaction conditions to selectively cleave the Boc group while preserving the strained four-membered ring.[1]
Q2: What are the recommended starting conditions for a trial deprotection?
For a first attempt, we recommend using milder conditions than a standard Boc deprotection. A good starting point is 20-25% TFA in dichloromethane (DCM) at 0 °C, including a scavenger like triisopropylsilane (TIS).[6][7] It is critical to monitor the reaction closely by thin-layer chromatography (TLC) or LC-MS at short intervals (e.g., every 15-30 minutes).[8]
Q3: What are the primary side products, and how can I detect them?
The main side products arise from two sources:
-
Oxetane Ring-Opening: This can result in a variety of byproducts depending on the nucleophiles present. For instance, intramolecular cyclization can lead to tetrahydropyranone derivatives.[2] These products will have a different mass (often with the addition of water or the acid counter-ion) and polarity, detectable by LC-MS and TLC.
-
t-Butylation: The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate nucleophilic sites on your molecule or solvent.[9] The addition of a scavenger like TIS or water is crucial to trap this cation.[6]
Q4: How can I effectively monitor the reaction to avoid decomposition?
Close monitoring is essential. Use LC-MS as the primary tool.
-
Sample Quenching: At each time point, take a small aliquot of the reaction mixture and immediately quench it in a vial containing a basic solution (e.g., saturated sodium bicarbonate) or by evaporating the acid under a stream of nitrogen before dissolving in the LC-MS mobile phase.
-
What to Look For: Track the disappearance of the starting material (SM) and the appearance of the product (P). Crucially, also monitor for the appearance of any new peaks (byproducts, BP). If the ratio of BP to P begins to increase significantly, the reaction should be stopped immediately.
Troubleshooting Guide
This section addresses specific issues in a practical question-and-answer format.
Problem: My deprotection is incomplete or very sluggish, even after several hours.
-
Possible Cause: The acidic conditions are insufficient to drive the reaction to completion. This can be due to low acid concentration, low temperature, or inherent substrate stability.[6][8] The reaction rate has a significant dependence on acid strength.[6]
-
Suggested Solutions (in order of application):
-
Extend Reaction Time: Continue monitoring the reaction at the current temperature for a longer duration (e.g., up to 4 hours). If progress stalls, proceed to the next step.
-
Increase Acid Concentration: While keeping the temperature at 0 °C, cautiously increase the concentration of TFA from 25% to 50% (v/v) in DCM.[6] Monitor every 15-20 minutes, as the rate of both desired and undesired reactions will increase.
-
Change the Acid System: If TFA/DCM is ineffective, switch to a stronger, anhydrous system like 4M HCl in 1,4-dioxane.[10] This is a potent reagent for Boc removal but must be used with extreme care at 0 °C due to the risk of oxetane degradation.
-
Problem: My starting material is consumed, but I see multiple new spots on TLC/LC-MS and have a low yield of the desired product.
-
Possible Cause: The acidic conditions are too harsh, leading to the degradation of the acid-sensitive oxetane ring.[1] This is the most common failure mode for this specific substrate.
-
Suggested Solutions:
-
Decrease Acid Concentration: Reduce the TFA concentration significantly. Try a range from 5% to 15% in DCM at 0 °C. This will slow the reaction but may provide the necessary selectivity.
-
Lower the Temperature: Perform the reaction at -10 °C or -20 °C. Lowering the temperature can disproportionately slow the undesired ring-opening reaction compared to the Boc cleavage.
-
Ensure Proper Scavenging: The generation of the tert-butyl cation can lead to side reactions.[9] Always include 2.5-5% (v/v) of a scavenger like triisopropylsilane (TIS) or water in your reaction mixture to quench this reactive intermediate.[6]
-
| Condition | Issue Addressed | Reagent | Concentration (v/v) | Temp. | Scavenger (v/v) | Key Consideration |
| Initial Trial | General Starting Point | TFA in DCM | 20-25% | 0 °C | 2.5-5% TIS | Monitor closely; reaction may be complete in <1 hr.[6] |
| Incomplete Reaction | Sluggish Conversion | TFA in DCM | Increase to 50% | 0 °C | 2.5-5% TIS | Higher risk of degradation; monitor very frequently.[6][11] |
| Incomplete Reaction | TFA System Fails | HCl in 1,4-Dioxane | 4 M | 0 °C | None needed | Potent but aggressive. Use as a last resort.[10] |
| Degradation | Ring-Opening | TFA in DCM | Decrease to 10-15% | 0 °C | 5% TIS | Slower reaction, but much higher selectivity. |
| Degradation | General Decomposition | TFA in DCM | 20-25% | -10 °C | 5% TIS | Lower temperature to disfavor the degradation pathway. |
Experimental Protocols
Protocol 1: Optimized Mild TFA Deprotection (Recommended Starting Point)
This protocol is designed to maximize selectivity and minimize degradation of the oxetane ring.
-
Preparation: Dissolve Boc-2-(amino)-2-(oxetan-3-yl)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: To the cooled solution, add triisopropylsilane (TIS) (0.5 eq, ~2.5% v/v). Slowly, add trifluoroacetic acid (TFA) to a final concentration of 25% (v/v).[6] For example, to 10 mL of the substrate solution, add ~0.25 mL of TIS and 3.3 mL of TFA.
-
Reaction & Monitoring: Stir the reaction at 0 °C. Begin monitoring immediately by TLC and/or LC-MS at 15-minute intervals. The reaction is often complete within 1-2 hours.[6]
-
Work-up: Once the starting material is consumed with minimal byproduct formation, concentrate the reaction mixture under reduced pressure.
-
TFA Removal: To remove residual TFA, co-evaporate the residue with toluene (3 x 10 mL).[6]
-
Isolation: The resulting product will be the TFA salt of the amine. It can be used as is for subsequent steps or neutralized. For neutralization, dissolve the residue in a minimal amount of water and adjust the pH to ~7-8 with a mild base like saturated aqueous sodium bicarbonate, followed by lyophilization or extraction if the product is not water-soluble.
Protocol 2: Alternative Deprotection with 4M HCl in 1,4-Dioxane
Use this protocol only if milder TFA conditions fail, as it presents a higher risk to the oxetane ring.
-
Preparation: Place the Boc-protected amino acid (1.0 eq) in a dry round-bottom flask.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: Add a pre-chilled solution of 4M HCl in 1,4-dioxane (approx. 10-20 equivalents of HCl).
-
Reaction & Monitoring: Stir the mixture at 0 °C, monitoring every 15 minutes by LC-MS. The reaction is typically rapid, often complete in under an hour.[10]
-
Work-up: Upon completion, remove the solvent and excess HCl under reduced pressure (ensure your vacuum pump is protected from acid vapors).
-
Isolation: Triturate the resulting solid residue with cold diethyl ether and collect the product by filtration. The product is the hydrochloride salt of the free amine.
References
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. jk-sci.com [jk-sci.com]
- 4. commonorganicchemistry.com [commonorganicchemistry.com]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Stability of Oxetane Rings During Acidic Boc Deprotection
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth guidance on a critical and often nuanced topic in synthetic chemistry: the stability of the oxetane ring during the acidic removal of a tert-butyloxycarbonyl (Boc) protecting group. Here, we move beyond anecdotal evidence to provide a scientifically grounded framework for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Is the oxetane ring stable to the acidic conditions typically used for Boc deprotection?
This is a common concern, and the answer is not a simple yes or no. The stability of an oxetane ring under acidic conditions is highly dependent on its substitution pattern and the specific reaction conditions employed. While it is a misconception that all oxetanes are universally unstable in acid, their strained four-membered ring system can be susceptible to acid-catalyzed ring-opening.[1][2]
The key takeaway is that while standard Boc deprotection protocols using strong acids like trifluoroacetic acid (TFA) can compromise the oxetane moiety, successful deprotection is achievable with careful consideration of the substrate and reaction parameters.
Q2: How does the substitution pattern on the oxetane ring affect its stability in acid?
The substitution pattern is arguably the most critical factor in determining an oxetane's acid stability.
-
3,3-Disubstituted Oxetanes: These are generally the most stable. The substituents sterically hinder the approach of external nucleophiles to the C–O σ* antibonding orbital, thus impeding the ring-opening mechanism.[1]
-
Monosubstituted and 2,2-Disubstituted Oxetanes: These are typically less stable than their 3,3-disubstituted counterparts.[3]
-
Electron-Donating Groups: The presence of electron-donating groups at the C2 position can destabilize the oxetane ring under acidic conditions.[1]
-
Internal Nucleophiles: A molecule containing both an oxetane and a nucleophilic group (such as an alcohol or amine) can be prone to intramolecular ring-opening, even in 3,3-disubstituted systems.[1]
Q3: What is the mechanism of acid-catalyzed oxetane ring-opening?
Under acidic conditions, the oxygen atom of the oxetane ring is protonated, forming a highly reactive oxonium ion. This activates the ring towards nucleophilic attack, which can lead to ring cleavage and the formation of a 1,3-diol or other derivatives, depending on the nucleophile present.[3][4]
Caption: Acid-catalyzed ring-opening of an oxetane.
Troubleshooting Guide: Common Issues and Solutions
Here we address specific problems you might encounter during your experiments.
Problem 1: Low yield of the desired amine after Boc deprotection, with significant formation of byproducts.
-
Symptom: TLC or LC-MS analysis shows multiple new spots or peaks, and the desired product is a minor component.
-
Probable Cause: The acidic conditions are too harsh, leading to the decomposition of the oxetane ring. The tert-butyl cation generated during Boc deprotection might also be causing side reactions.[5]
-
Solutions:
-
Modify Acidic Conditions: Switch from neat TFA to a milder acid or a diluted TFA solution. Consider using 4M HCl in dioxane, which is often effective for Boc removal on acid-sensitive substrates.[6][7]
-
Lower the Temperature: Perform the deprotection at 0°C or even lower to slow down the rate of oxetane decomposition.[7]
-
Use a Scavenger: Add a scavenger like anisole or thioanisole to the reaction mixture to trap the tert-butyl cation and prevent it from alkylating your substrate or product.[8]
-
Problem 2: The Boc group is not completely removed, even after extended reaction times.
-
Symptom: Starting material remains, as confirmed by TLC or LC-MS.
-
Probable Cause: The acidic conditions are too mild to efficiently cleave the Boc group.
-
Solutions:
-
Gradual Increase in Acidity: Cautiously increase the concentration of the acid or switch to a slightly stronger acid. Monitor the reaction closely by TLC or LC-MS to find the optimal balance between deprotection and decomposition.
-
Consider Alternative Methods: If acidic conditions consistently fail, explore non-acidic deprotection methods as detailed in the protocols section below.
-
Experimental Protocols
Protocol 1: Standard (Milder) Acidic Boc Deprotection
This protocol is a good starting point for substrates with moderately stable oxetane rings.
-
Dissolve the Boc-protected substrate in an appropriate solvent (e.g., dichloromethane or dioxane).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 4M HCl in dioxane (typically 5-10 equivalents).
-
Stir the reaction at 0°C and monitor its progress by TLC or LC-MS every 30 minutes.
-
Once the starting material is consumed, carefully quench the reaction with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Alternative (Non-Acidic) Boc Deprotection using Oxalyl Chloride/Methanol
This method is suitable for highly acid-sensitive substrates.[9][10]
-
Dissolve the N-Boc protected compound in methanol.
-
At room temperature, add oxalyl chloride (typically 3 equivalents) dropwise to the solution.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an appropriate solvent and wash with a mild base to neutralize any remaining acid.
-
Isolate the product through standard workup procedures.
Comparative Summary of Boc Deprotection Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Strong Acid | Neat TFA or concentrated HCl | Room Temperature | Fast and efficient for robust substrates. | Often too harsh for oxetanes, leading to decomposition. |
| Mild Acid | 4M HCl in dioxane or dilute TFA | 0°C to Room Temperature | Better compatibility with acid-sensitive groups. | May be slow or incomplete for some substrates. |
| Lewis Acid | TMSI in DCM | Room Temperature | Neutral pH conditions. | Reagents can be expensive and moisture-sensitive. |
| Thermal | Refluxing in a suitable solvent (e.g., dioxane/water) | High Temperature | Avoids the use of strong acids. | Not suitable for thermally sensitive molecules.[7] |
| Oxalyl Chloride | Oxalyl chloride in methanol | Room Temperature | Mild and tolerant of many functional groups.[9][11] | Reagents are toxic and must be handled with care. |
Mechanistic Overview: Boc Deprotection vs. Oxetane Ring Opening
Caption: Competing pathways during acidic treatment.
References
-
W. C. T. Burris, et al. (2020). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
-
Denmark Group. An Exploration of Oxetanes: Synthesis and Relevance. [Link]
-
Ahmad, S., & Yousaf, M. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. [Link]
-
Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
Giedyk, M., et al. (2021). Radical Ring-Opening of Oxetanes Enabled by Co-Catalysis. ResearchGate. [Link]
-
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]
-
Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
-
Enamine. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
-
The Dong Group. Oxetane Presentation. [Link]
-
University of Bristol. (2023). A Brønsted acid catalysed synthesis of oxetane ethers. Royal Society of Chemistry. [Link]
-
National Center for Biotechnology Information. (2001). A theoretical examination of the acid-catalyzed and noncatalyzed ring-opening reaction of an oxirane by nucleophilic addition of acetate. Implications to epoxide hydrolases. [Link]
-
ResearchGate. Oxetane Polymers. [Link]
-
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
-
MDPI. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]
-
ResearchGate. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Link]
-
Semantic Scholar. (1976). The polymerization of oxetane with hexafluorophosphate salts. [Link]
-
Scilit. (2007). Catalytic reactions of oxetanes with protonic reagents and aprotic reagents leading to novel polymers. [Link]
-
National Center for Biotechnology Information. (2012). Pd-catalyzed C-H Oxygenation With TFA/TFAA: Expedient Access to Oxygen-Containing Heterocycles and Late-Stage Drug Modification. [Link]
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Oxetane-Containing Peptides
A Guide to Preventing Oxetane Ring Opening in Peptide Synthesis
Welcome to the Technical Support Center for scientists and researchers working with oxetane-containing peptides. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and practical protocols to help you successfully incorporate these valuable building blocks into your peptide synthesis workflows while maintaining the integrity of the oxetane ring.
Introduction: The Challenge of Oxetane Stability
Oxetane-containing amino acids are increasingly utilized in medicinal chemistry as bioisosteres for carbonyls and gem-dimethyl groups, offering improvements in metabolic stability and polarity.[1][2] However, the inherent ring strain of the four-membered oxetane ring makes it susceptible to opening under certain chemical conditions commonly employed in solid-phase peptide synthesis (SPPS), particularly during acidic cleavage steps.[3][4][5] Understanding the mechanisms of ring opening and implementing appropriate preventative strategies are crucial for the successful synthesis of oxetane-modified peptides.[6][7]
This guide provides a comprehensive overview of the factors influencing oxetane ring stability and offers detailed solutions to common challenges encountered during peptide synthesis.
Troubleshooting Guide: Preventing Oxetane Ring Opening
This section addresses specific issues that can lead to unwanted oxetane ring opening and provides actionable solutions.
Issue 1: Oxetane Ring Opening During Final Cleavage from the Resin
Question: I'm observing significant oxetane ring opening during the final trifluoroacetic acid (TFA) cleavage and deprotection step. How can I prevent this?
Answer: This is the most common failure point. Strong acids like TFA can readily catalyze the ring-opening of oxetanes, especially in the presence of nucleophiles.[3][4][5] The key is to modify the cleavage cocktail and conditions to be less harsh.
Causality: The lone pair of electrons on the oxetane's oxygen atom can be protonated by a strong acid. This makes the ring's carbon atoms more electrophilic and susceptible to nucleophilic attack by scavengers (like water or triisopropylsilane) or other nucleophilic species present in the cleavage mixture, leading to ring opening.[3][8]
Recommended Protocol: Modified TFA Cleavage for Oxetane-Containing Peptides
-
Resin Preparation: After complete peptide synthesis, wash the resin thoroughly with dichloromethane (DCM) to remove any residual dimethylformamide (DMF).[9] Dry the resin under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail with a reduced TFA concentration. A common and effective mixture is:
-
Cleavage Conditions:
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether (approximately 10 times the volume of the TFA solution).[12]
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether multiple times to remove residual TFA and scavengers.[12]
-
-
Drying: Dry the peptide pellet under vacuum.
Data Summary: Impact of TFA Concentration on Oxetane Stability
| TFA Concentration in Cleavage Cocktail | Typical Cleavage Time | Observed Oxetane Ring Opening | Recommendation |
| 95% | 2-3 hours | High | Not recommended |
| 90% | 1.5-2 hours | Minimal | Recommended |
| 85% | 2-3 hours | Very Low | Effective, but may require longer cleavage times for some protecting groups |
This table provides a general guideline. Actual results may vary depending on the specific peptide sequence and oxetane substitution pattern.
Visualizing the Problem: Acid-Catalyzed Oxetane Ring Opening
Caption: Acid-catalyzed nucleophilic attack on the oxetane ring.
Issue 2: Instability During Amino Acid Coupling Steps
Question: I suspect the oxetane ring is not stable during the coupling of subsequent amino acids. Which coupling reagents are safest to use?
Answer: While most common carbodiimide and phosphonium/aminium-based coupling reagents are generally compatible with oxetanes, the choice of reagent and additives can influence stability. Highly acidic conditions or prolonged reaction times should be avoided.
Causality: Some coupling reagents or additives can create a locally acidic microenvironment on the resin, which could promote slow degradation of the oxetane ring over multiple coupling cycles.
Recommended Coupling Reagents and Conditions:
-
Carbodiimides: Diisopropylcarbodiimide (DIC) is a good choice for solid-phase synthesis.[13]
-
Phosphonium/Aminium Reagents:
-
Base: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine.
Experimental Workflow: Safe Coupling Protocol for Oxetane-Containing Peptides
Caption: Recommended SPPS coupling workflow for oxetane stability.
Frequently Asked Questions (FAQs)
Q1: Are 3,3-disubstituted oxetanes more stable during peptide synthesis?
A1: Yes, generally. Steric hindrance from substituents at the 3-position of the oxetane ring can help to block the trajectory of nucleophilic attack, making 3,3-disubstituted oxetanes more robust under acidic conditions compared to unsubstituted or monosubstituted oxetanes.[5]
Q2: Can I use Boc-based solid-phase peptide synthesis with oxetane-containing amino acids?
A2: It is generally not recommended. Boc chemistry relies on repeated treatments with strong acid (typically neat TFA or HCl in dioxane) for the removal of the Boc protecting group at each cycle. This repeated exposure to harsh acidic conditions is highly likely to cause significant degradation of the oxetane ring. The milder basic conditions used for Fmoc removal in Fmoc-based SPPS are much more compatible with the stability of the oxetane ring.[16]
Q3: What is an "orthogonal" protection strategy and how does it apply here?
A3: An orthogonal protection strategy uses multiple protecting groups in a synthesis, where each type of protecting group can be removed by a specific set of reagents that do not affect the other protecting groups.[17][18] In the context of oxetane-containing peptides, using an Fmoc/tBu strategy is crucial. The Fmoc group is removed by a base (piperidine), while the side-chain tert-butyl (tBu) based protecting groups are removed by acid (TFA).[16] This ensures that the acid-labile oxetane ring is only exposed to strong acid once, at the very end of the synthesis.
Q4: Are there any analytical methods to quantify oxetane ring opening?
A4: Yes. The primary methods are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Ring opening will result in a product with a different retention time on HPLC and an increased mass corresponding to the addition of the nucleophile (e.g., +18 for water, +131 for TIS). By comparing the peak areas in the HPLC chromatogram of the crude peptide product, you can quantify the percentage of the desired product versus the ring-opened impurity.
References
- Selective Ring-Opening reactions of Unsymmetric Oxetanes.Google Sites.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- Impact of oxetane incorporation on the structure and stability of alpha-helical peptides.RSC Publishing.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- Solid-Phase Synthesis of Oxetane Modified Peptides.PubMed.
- Oxetane Present
- Oxetanes: formation, reactivity and total syntheses of n
- Peptide Cleavage and Protected Cleavage Procedures Applic
- Coupling Reagents.Aapptec Peptides.
- Protecting Groups and Orthogonal Protection Str
- preventing decomposition of oxetane ring during synthesis.Benchchem.
- Solid-Phase Synthesis of Oxetane Modified Peptides.
- Supporting inform
- Novabiochem® Coupling reagents.Merck Millipore.
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.PubMed.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.Bentham Science.
- Peptide Coupling Reagents Guide.Sigma-Aldrich.
- Post Cleavage Purification and Analysis of Peptides; TFA removal.Aapptec.
- Peptide Hand Synthesis Part 8: Cleaving.YouTube.
- Introduction to Cleavage Techniques.Thermo Fisher Scientific.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.PubMed.
Sources
- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 2. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 4. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 5. benchchem.com [benchchem.com]
- 6. Solid-Phase Synthesis of Oxetane Modified Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. cem.de [cem.de]
- 11. rsc.org [rsc.org]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. 肽偶联剂选择指南 [sigmaaldrich.com]
- 16. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 18. jocpr.com [jocpr.com]
Technical Support Center: Mild Boc Deprotection for Acid-Sensitive Substrates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the mild deprotection of tert-butyloxycarbonyl (Boc) protecting groups, particularly for substrates sensitive to acidic conditions. The following information is curated from established literature and practical laboratory experience to ensure scientific integrity and experimental success.
Introduction: The Challenge of Acid-Sensitive Substrates
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis due to its general stability and predictable reactivity.[1] However, its cleavage traditionally relies on strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which can be detrimental to complex molecules harboring other acid-labile functionalities.[1][2] This guide explores milder, alternative methods that offer enhanced chemoselectivity, preserving the integrity of your sensitive substrates.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be concerned about during Boc deprotection with strong acids?
The major side reaction stems from the formation of a reactive tert-butyl cation upon cleavage of the Boc group.[3][4] This electrophilic intermediate can lead to:
-
t-Butylation: Alkylation of nucleophilic sites on the substrate, such as electron-rich aromatic rings (e.g., tryptophan, tyrosine), thioethers (methionine), and thiols (cysteine).[3][4][5]
-
Aspartimide Formation: In peptide synthesis, the side-chain carboxyl group of aspartic acid can cyclize with the backbone amide.[4]
-
Degradation of Acid-Sensitive Groups: Other protecting groups (e.g., tert-butyl esters, trityl groups) or sensitive moieties within the molecule may be cleaved or degraded.[6]
To mitigate these issues, especially t-butylation, the use of "scavengers" is crucial. These are reagents that react with the tert-butyl cation more readily than the substrate.[4][7] Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), water, and thioanisole.[4][7]
Q2: Under what circumstances should I consider a "mild" deprotection method over standard TFA or HCl?
You should opt for a milder deprotection strategy when your substrate contains:
-
Other acid-labile protecting groups that need to remain intact (orthogonal protection strategy).[8]
-
Functional groups prone to degradation or rearrangement under strongly acidic conditions.
-
Stereocenters that are susceptible to racemization.
-
A high propensity for t-butylation side products that are difficult to separate.[4]
Q3: What are the main categories of mild Boc deprotection methods?
Mild Boc deprotection methods can be broadly categorized as:
-
Lewis Acid-Mediated: Utilizing Lewis acids that are less harsh than strong Brønsted acids.[9]
-
Non-Acidic/Neutral Conditions: Employing thermal or enzymatic methods that avoid acidic reagents altogether.[1][10]
-
Very Dilute Strong Acid with Scavengers: Using low concentrations of strong acids in combination with scavengers to temper reactivity.[11]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Incomplete Deprotection
Symptoms:
-
Presence of starting material detected by TLC, LC-MS, or NMR after the reaction.[12]
-
Low yield of the desired deprotected product.[12]
Possible Causes & Solutions:
-
Insufficient Reagent Stoichiometry: For Lewis acid-mediated methods, ensure an adequate molar excess of the reagent is used. Some Lewis acids may require stoichiometric or even super-stoichiometric amounts.[9]
-
Steric Hindrance: The Boc group may be sterically inaccessible.[12]
-
Inappropriate Solvent: The chosen solvent may not be optimal for the reaction.
-
Solution: Screen different solvents. For example, in thermal deprotections, methanol or trifluoroethanol have shown high efficiency.[13]
-
-
Low Reaction Temperature: The reaction may require more thermal energy.
-
Solution: Cautiously increase the reaction temperature while monitoring for side product formation.
-
Issue 2: Unwanted Side Product Formation
Symptoms:
-
Appearance of unexpected peaks in HPLC or LC-MS analysis.[7]
-
Difficulty in purifying the final product.
Possible Causes & Solutions:
-
t-Butylation: The generated tert-butyl cation is alkylating your substrate.[4]
-
Solution: Add scavengers to the reaction mixture. A common cocktail for TFA-based deprotection is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[7]
-
-
Cleavage of Other Protecting Groups: The "mild" condition is still too harsh for other sensitive groups.
-
Substrate Degradation: The substrate itself is unstable under the reaction conditions.
-
Solution: Explore enzymatic deprotection, which often proceeds under physiological pH and temperature, offering the highest degree of mildness.[10]
-
In-Depth Guide to Mild Boc Deprotection Methods
This section details several field-proven mild deprotection protocols, explaining the underlying mechanisms and providing step-by-step instructions.
Method 1: Lewis Acid-Mediated Deprotection
Lewis acids deprotect the Boc group by coordinating to the carbonyl oxygen, which facilitates the elimination of the tert-butyl cation.[9] This approach is often milder than using strong protic acids.
A. Zinc Bromide (ZnBr₂) in Dichloromethane (DCM)
This method is particularly useful for the selective deprotection of Boc groups in the presence of other acid-labile groups like tert-butyl esters.[6][14]
Mechanism Rationale: ZnBr₂ is a moderately strong Lewis acid that can effectively coordinate to the Boc carbonyl. The choice of an aprotic solvent like DCM is critical to prevent the in-situ generation of strong protic acids from adventitious water, which would decrease selectivity.[9]
Experimental Protocol:
-
Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to several days.[15]
-
Upon completion, quench the reaction with an aqueous solution of sodium bicarbonate or sodium carbonate and extract the product with DCM.[15]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
B. Trimethylsilyl Iodide (TMSI)
TMSI is a potent reagent for cleaving ethers and esters, and it can also be used for mild Boc deprotection, especially when other methods fail.[17][18] It is often generated in situ from trimethylsilyl chloride (TMSCl) and sodium iodide (NaI) due to its instability.[17]
Mechanism Rationale: TMSI acts as a Lewis acid, coordinating to the carbonyl oxygen. The iodide ion then attacks the tert-butyl group in an SN2-like fashion, leading to the formation of the silyl carbamate, which is readily hydrolyzed upon workup.[17][19]
Experimental Protocol:
-
Dissolve the Boc-protected substrate (1.0 eq) in anhydrous acetonitrile or chloroform.
-
Add TMSI (1.2-1.5 eq) dropwise at room temperature.[20]
-
Stir the mixture at room temperature and monitor by TLC or LC-MS. Reactions are typically complete within a few hours.[20]
-
Quench the reaction by adding methanol.[20]
-
Remove the solvent under reduced pressure and purify the product as needed.
C. Other Lewis Acids
Other Lewis acids such as iron(III) chloride (FeCl₃), tin(IV) chloride (SnCl₄), and aluminum chloride (AlCl₃) have also been reported for Boc deprotection.[9][21] The choice of Lewis acid can be critical for achieving selectivity in molecules with multiple sensitive groups.
Method 2: Non-Acidic and Neutral Deprotection Methods
A. Thermal Deprotection
Heating a solution of the Boc-protected amine can lead to the thermolytic cleavage of the Boc group. This method avoids acidic reagents entirely and can be highly selective.[1][13]
Mechanism Rationale: The deprotection proceeds through a concerted elimination mechanism, forming isobutylene, carbon dioxide, and the free amine. The temperature required for deprotection can be influenced by the solvent and the nature of the amine (aryl vs. alkyl).[13]
Experimental Protocol (Continuous Flow): Continuous flow chemistry offers precise control over temperature and residence time, making it ideal for thermal deprotections.[13][22]
-
Prepare a solution of the Boc-protected substrate in a suitable solvent (e.g., methanol, trifluoroethanol).[13]
-
Pump the solution through a heated reactor coil at a defined flow rate to achieve the desired residence time and temperature. Temperatures can range from 120°C to 240°C.[13][22]
-
Collect the reaction output and remove the solvent under reduced pressure.
Key Advantage: It is possible to selectively deprotect one Boc group in the presence of another by carefully controlling the temperature. For instance, an aryl N-Boc group can often be removed at a lower temperature than an alkyl N-Boc group.[13]
B. Deprotection with Oxalyl Chloride in Methanol
This recently reported method offers a mild and efficient way to deprotect a wide range of N-Boc compounds at room temperature.[23][24][25]
Mechanism Rationale: While the exact mechanism is still under investigation, it is postulated to involve the electrophilic character of oxalyl chloride, potentially leading to an intermediate that readily fragments to release the free amine.[23] It is not simply due to the in situ generation of HCl.[24]
Experimental Protocol:
-
Dissolve the N-Boc substrate (1.0 eq) in methanol.
-
Add oxalyl chloride (3.0 eq) to the solution at room temperature.[23][25]
-
Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS.[23][24]
-
Upon completion, concentrate the reaction mixture under reduced pressure and purify the resulting amine salt.
C. Enzymatic Deprotection
For extremely sensitive substrates, enzymatic deprotection offers unparalleled mildness and selectivity.[10] Certain lipases and esterases can hydrolyze the carbamate bond under neutral pH and ambient temperature.
Mechanism Rationale: Enzymes provide a highly specific catalytic environment that facilitates the hydrolysis of the Boc group without affecting other parts of the molecule. This method can be particularly useful for complex natural products and in biocatalysis.
Key Enzymes: Lipase A from Candida antarctica (CAL-A) and an esterase from Bacillus subtilis have been shown to be effective.[10]
General Protocol:
-
Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7).
-
Disperse the Boc-protected substrate in the buffer. A co-solvent may be necessary for solubility.
-
Add the selected enzyme (e.g., CAL-A).
-
Stir the mixture at or near room temperature, monitoring the reaction progress.
-
Upon completion, extract the product with an organic solvent.
Method 3: Oxidative Deprotection
Ceric Ammonium Nitrate (CAN)
Ceric ammonium nitrate (CAN) can be used for the deprotection of Boc groups, likely proceeding through an electron transfer process.[26] This method is effective but should be used with caution on substrates containing other easily oxidizable functional groups.
Mechanism Rationale: CAN is a strong one-electron oxidizing agent.[27][28] The deprotection is thought to be initiated by a single-electron transfer from the carbamate, leading to a radical cation that subsequently fragments.
Experimental Protocol:
-
Dissolve the Boc-protected substrate (1.0 eq) in a suitable solvent like acetonitrile or toluene.
-
Add CAN (0.2 eq) to the solution.[26] For solid-supported applications, CAN impregnated on silica gel can be used.[26]
-
Reflux the reaction mixture, monitoring by TLC or LC-MS.
-
Upon completion, filter off the solids (if any), concentrate the filtrate, and purify the product.
Summary of Mild Deprotection Methods
| Method/Reagent | Typical Conditions | Advantages | Potential Issues |
| ZnBr₂ | DCM, Room Temperature[15][16] | Good selectivity for N-Boc over t-butyl esters[6] | Long reaction times may be required[15] |
| TMSI | Acetonitrile, Room Temperature[20] | Effective for stubborn substrates | Reagent is moisture-sensitive[17] |
| Thermal (Flow) | Methanol, 120-240°C[13] | No acidic reagents, highly selective by temperature tuning[13] | Requires specialized flow equipment |
| Oxalyl Chloride/MeOH | Methanol, Room Temperature[23][24] | Fast, mild, room temperature conditions | Oxalyl chloride is toxic and corrosive |
| Enzymatic | Aqueous buffer, pH 7, Room Temp[10] | Extremely mild and selective | Enzyme compatibility and cost |
| CAN | Acetonitrile, Reflux[26] | Non-acidic oxidative conditions | Not suitable for substrates with oxidizable groups |
Decision-Making Workflow
To assist in selecting the most appropriate mild deprotection method, consider the following workflow:
Caption: Decision tree for selecting a mild Boc deprotection method.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. BOC deprotection [ms.bzchemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 10. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Boc Deprotection - ZnBr2 [commonorganicchemistry.com]
- 16. Zinc Bromide [commonorganicchemistry.com]
- 17. TMS Iodide - Wordpress [reagents.acsgcipr.org]
- 18. Trimethylsilyl iodide - Wikipedia [en.wikipedia.org]
- 19. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.rsc.org [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]
- 28. Cerium Ammonium Nitrate - CAN [organic-chemistry.org]
Technical Support Center: Chromatographic Purification of 2-(Boc-amino)-2-(oxetan-3-YL)acetic Acid
Introduction
Welcome to the technical support center for the chromatographic purification of 2-(Boc-amino)-2-(oxetan-3-YL)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique non-proteinogenic amino acid. The incorporation of the oxetane motif into amino acid structures is a growing area of interest in medicinal chemistry, offering the potential for improved metabolic stability and polarity. However, the purification of these compounds can present unique challenges due to their polarity and the potential for ring instability under certain conditions.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in developing and optimizing your purification strategy for 2-(Boc-amino)-2-(oxetan-3-YL)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying 2-(Boc-amino)-2-(oxetan-3-YL)acetic acid by chromatography?
A1: The primary challenges stem from the compound's polarity and the presence of multiple functional groups. The carboxylic acid and the oxetane ring contribute to its polar nature, which can lead to issues with retention and peak shape in normal-phase chromatography. Conversely, the hydrophobic Boc group allows for retention in reversed-phase systems. Additionally, the stability of the Boc protecting group under acidic mobile phases and the integrity of the oxetane ring are critical considerations.
Q2: Which chromatographic technique is most suitable for the purification of this compound?
A2: Both normal-phase (silica gel) and reversed-phase high-performance liquid chromatography (RP-HPLC) can be employed. For crude purifications to remove major impurities, flash chromatography on silica gel is a viable option. For high-purity isolation, especially for separating closely related impurities or enantiomers, RP-HPLC and Supercritical Fluid Chromatography (SFC) are the methods of choice.[1][] SFC, in particular, can offer faster separations and is an excellent technique for chiral purifications.[1]
Q3: How can I monitor the purification process?
A3: Thin-layer chromatography (TLC) is an effective tool for monitoring the progress of flash chromatography. For HPLC and SFC, a UV detector is typically used. While the Boc-amino acid itself may have a weak chromophore, detection at lower wavelengths (around 210-220 nm) is usually effective. For more sensitive and specific detection, especially for complex mixtures, a mass spectrometer (LC-MS) is highly recommended.
Q4: Is there a risk of the Boc group cleaving during purification?
A4: Yes, the Boc group is sensitive to strong acids.[3] While 0.1% trifluoroacetic acid (TFA) is a common mobile phase additive in RP-HPLC for improving peak shape, prolonged exposure or concentration of fractions containing TFA can lead to partial or complete deprotection.[4] It is crucial to neutralize or quickly remove the acidic mobile phase after collection.
Q5: Is the oxetane ring stable under typical chromatographic conditions?
A5: The oxetane ring is generally stable under neutral and mildly basic conditions. However, it can be susceptible to ring-opening under strongly acidic conditions, especially in the presence of nucleophiles.[5] The conditions used in standard silica gel chromatography and RP-HPLC with common additives are generally considered safe for the oxetane ring.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic purification of 2-(Boc-amino)-2-(oxetan-3-YL)acetic acid in a question-and-answer format.
Problem 1: Poor Separation or Co-elution of Impurities in Flash Chromatography
Q: My compound is not separating well from impurities on a silica gel column. What can I do?
A: This is a common issue, often related to the choice of mobile phase or column packing.
-
Optimize the Mobile Phase:
-
Polarity Adjustment: Your compound is moderately polar. A typical mobile phase would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. If your compound is eluting too quickly (high Rf), decrease the polarity by reducing the amount of ethyl acetate. If it's sticking to the column (low Rf), gradually increase the polarity.
-
Adding a Modifier: For acidic compounds like this one, adding a small amount of acetic acid (0.5-1%) to the mobile phase can significantly improve peak shape and reduce tailing by suppressing the ionization of the carboxylic acid.[6]
-
-
Check Column Packing: An improperly packed column can lead to channeling and poor separation. Ensure the silica gel is packed uniformly without any air bubbles.
-
Sample Loading: Dissolve your crude sample in a minimal amount of the mobile phase or a slightly stronger solvent and load it onto the column in a concentrated band. Overloading the column can also lead to poor separation.
Problem 2: Tailing Peaks in Reversed-Phase HPLC
Q: I'm observing significant peak tailing during RP-HPLC purification. How can I improve the peak shape?
A: Peak tailing for acidic compounds is often due to interactions with the silica-based stationary phase or improper mobile phase conditions.
-
Mobile Phase pH: The carboxylic acid group can interact with residual silanols on the C18 column, causing tailing. Using an acidic mobile phase modifier like 0.1% TFA or formic acid will protonate the carboxylic acid, minimizing this interaction and leading to sharper peaks.[7]
-
Choice of Modifier: While TFA is effective, it can be harsh on the Boc group upon concentration.[4] Formic acid is a milder alternative that can also provide good peak shape.
-
Buffer Concentration: For preparative HPLC, a buffered mobile phase (e.g., ammonium acetate or ammonium formate) can sometimes provide better peak shape and reproducibility than just an acid additive.
Problem 3: Low Recovery or Loss of Compound
Q: I'm getting a low yield after purification. Where could my compound be going?
A: Low recovery can be attributed to several factors, from compound instability to incomplete elution.
-
Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to silica gel.[8] If you suspect this, you can try a "methanol purge" at the end of your column to elute any remaining polar compounds.[6]
-
Boc Deprotection: As mentioned, if you are using an acidic mobile phase in HPLC, you might be losing your compound due to Boc group cleavage. Neutralize the collected fractions immediately with a weak base like triethylamine or by adding a basic ion-exchange resin.
-
Incomplete Elution: The compound may be eluting very slowly from the column. Ensure you have flushed the column with a sufficiently strong mobile phase to elute all of your compound.[9]
-
Precipitation: The purified compound may be precipitating in the collection tubes if the mobile phase is evaporated too quickly or if the compound has low solubility in the final solvent mixture.
Problem 4: Suspected Racemization During Purification
Q: I'm concerned about the chiral integrity of my compound during purification. Can chromatography cause racemization?
A: Racemization of amino acids during chromatography is generally not a significant issue under standard conditions. However, harsh pH conditions (either strongly acidic or basic) combined with elevated temperatures can potentially lead to racemization at the α-carbon.[10][11][12]
-
Mitigation Strategies:
-
Use mild mobile phase conditions.
-
Avoid high temperatures during purification and solvent evaporation.
-
If chiral purity is critical, analyze the enantiomeric excess before and after purification using a chiral chromatography method (e.g., chiral HPLC or SFC).
-
Experimental Protocols
Protocol 1: Flash Chromatography on Silica Gel (Crude Purification)
This protocol is a starting point for the initial purification of 2-(Boc-amino)-2-(oxetan-3-YL)acetic acid to remove non-polar and highly polar impurities.
Materials:
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Solvents: Hexanes (or Heptane), Ethyl Acetate, Acetic Acid
-
Crude 2-(Boc-amino)-2-(oxetan-3-YL)acetic acid
-
Glass column, collection tubes, TLC plates, and developing chamber
Procedure:
-
TLC Analysis: Develop a TLC method to determine the optimal mobile phase. A good starting point is a 1:1 mixture of hexanes and ethyl acetate. Add 0.5% acetic acid to the mobile phase to improve the spot shape. The ideal Rf value for the product is between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
Elution: Begin elution with the mobile phase, collecting fractions. Monitor the elution by TLC.
-
Fraction Analysis: Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent under reduced pressure.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexanes:Ethyl Acetate (gradient) with 0.5% Acetic Acid |
| Gradient | Start with a lower polarity (e.g., 20% Ethyl Acetate) and gradually increase to elute the product. |
| Detection | TLC with a suitable stain (e.g., potassium permanganate or ninhydrin after heating to deprotect the Boc group). |
Protocol 2: Reversed-Phase HPLC (High-Purity Purification)
This protocol is designed for achieving high purity of the target compound.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 10 µm for preparative scale)
-
Mobile Phase A: HPLC-grade water with 0.1% Formic Acid
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% Formic Acid
-
Crude or partially purified 2-(Boc-amino)-2-(oxetan-3-YL)acetic acid
Procedure:
-
Analytical Method Development: Develop an analytical method on a smaller C18 column (e.g., 4.6 x 150 mm, 5 µm) to determine the retention time and optimal gradient. A good starting gradient is 10-90% B over 20 minutes.
-
Preparative Scale-Up: Scale up the analytical method to a preparative column. Adjust the flow rate and injection volume according to the column dimensions.
-
Sample Preparation: Dissolve the sample in a minimal amount of the initial mobile phase composition or a solvent like methanol.
-
Purification: Inject the sample and run the preparative gradient. Collect fractions based on the UV chromatogram.
-
Fraction Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.
-
Post-Purification Workup: Combine the pure fractions. If a volatile buffer like ammonium formate was used, lyophilization is an effective way to remove the mobile phase. If formic acid was used, careful evaporation under reduced pressure is necessary.
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Detection | UV at 214 nm | UV at 220 nm |
| Gradient | 10-90% B over 20 min | Optimized based on analytical run |
Protocol 3: Supercritical Fluid Chromatography (Chiral Purification)
SFC is a powerful technique for the chiral separation of amino acid derivatives.[13] This protocol provides a general starting point.
Materials:
-
SFC system with a UV or MS detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based or crown ether-based)
-
Supercritical CO₂
-
Co-solvent: Methanol or Ethanol
-
Additive: Formic acid, trifluoroacetic acid, or a basic modifier like diethylamine
Procedure:
-
Column Screening: Screen various chiral columns and mobile phase compositions to find a suitable system for enantiomeric separation.
-
Method Optimization: Optimize the back pressure, temperature, co-solvent percentage, and additive concentration to achieve baseline separation of the enantiomers.
-
Preparative Separation: Scale up the optimized analytical method to a preparative chiral column for isolating the individual enantiomers.
| Parameter | General Recommendation |
| Stationary Phase | Chiral Stationary Phase (e.g., CROWNPAK® CR-I(+) for underivatized amino acids) |
| Mobile Phase | Supercritical CO₂ with a co-solvent (e.g., Methanol) |
| Additive | Acidic (e.g., 0.1% TFA) or basic modifier may be required |
| Detection | UV or MS |
Visualizations
Logical Workflow for Purification Strategy
Caption: Decision workflow for selecting the appropriate purification strategy.
Troubleshooting Logic for Poor Peak Shape in HPLC
Caption: Troubleshooting flowchart for addressing poor peak shape in HPLC.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for HPLC Purification of Fmoc-Gly-DL-Ala Containing Peptides. BenchChem.
- Gubica, T., & et al. (2017). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.
- Lajkó, G., & et al. (2020). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography.
- ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?.
- Hawach. (2025).
- Miller, L., & Yue, T. (2019). Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column.
- BOC Sciences. (n.d.).
- Taylor & Francis Online. (2020).
- Reddit. (2016).
- BenchChem. (2025). Application Notes and Protocols for HPLC Purification of Peptides Containing Boc-D-4-aminomethylphe(Boc). BenchChem.
- BOC Sciences. (n.d.). High-Purity Amino Acid Derivatives for Peptide Synthesis. BOC Sciences.
- BenchChem. (2025). Technical Support Center: HPLC Purification of Crude Boc-(S)-2-Amino-5-methylhex-4-enoic acid. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Use of Boc-Glycine in Dipeptide Synthesis. BenchChem.
- BenchChem. (2025). A Comparative Guide to Boc-Glycine Synthesis Protocols: Benchmarking for Efficiency. BenchChem.
- The Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. The Royal Society of Chemistry.
- BenchChem. (2025).
- BenchChem. (n.d.). preventing decomposition of oxetane ring during synthesis. BenchChem.
- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. AJPAMC.
- BOC Sciences. (n.d.). Stable Isotope Labelled Boc-protected Amino Acids. BOC Sciences.
- National Center for Biotechnology Information. (n.d.). 2-[(tert-Butoxycarbonylamino)oxy]acetic acid. PubChem.
- ResearchGate. (n.d.). Chromatographic Separation of Amino Acids.
- Kanto Chemicals. (n.d.). 2-(S)-[(¢ert-butoxycarbonyl)
- PubChemLite. (2025). 2-{[(tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)phenyl]acetic acid. PubChemLite.
- The Journal of Organic Chemistry. (n.d.). Method for the racemization of optically active amino acids.
- ChemicalBook. (2023). 2-(Boc-aMino)-2-(oxetan-3-yl)acetic acid | 1408074-43-0. ChemicalBook.
- BLDpharm. (n.d.). 1159503-14-6|2-(2-Bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid. BLDpharm.
- National Center for Biotechnology Information. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central.
- PubMed. (2003). Synthesis, characterization, and use of 2-[(2H(9))butoxy]acetic acid and 2-(3-methylbutoxy)acetic acid as an internal standard and an instrument performance surrogate, respectively, for the gas chromatographic-mass spectrometric determination of 2-butoxyacetic acid, a human metabolite of 2-butoxyethanol.
- Sigma-Aldrich. (n.d.). BOC-ON. Sigma-Aldrich.
- ACS Publications. (n.d.). Kinetics of racemization of amino acids as a function of pH.
- AVESİS. (n.d.).
- National Center for Biotechnology Information. (n.d.). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PubMed Central.
- ResearchGate. (2025).
- BenchChem. (2025). Application Notes & Protocols: Analytical Techniques for the Characterization of Boc-Protected Amino Acids. BenchChem.
- Taylor & Francis Group. (n.d.).
- Der Pharma Chemica. (n.d.). Scholars Research Library.
- LCGC International. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand.
- ResearchGate. (2022). (PDF)
- Chiral Technologies. (n.d.).
- PubMed. (n.d.).
- BOC Sciences. (n.d.). A Comprehensive Guide to Amino Acid Analysis Methods and Protocols.
- Chromatography Today. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. ajpamc.com [ajpamc.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 2-(Boc-aMino)-2-(oxetan-3-yl)acetic acid | 1408074-43-0 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Oxetane Amino Acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Oxetane Amino Acid Synthesis. As a Senior Application Scientist, this guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions. The unique properties of the oxetane ring—a valuable motif in medicinal chemistry for its ability to modulate physicochemical properties such as solubility and metabolic stability—also present specific synthetic challenges.[1][2][3] This resource is structured to help you navigate these challenges, improve your yields, and ensure the integrity of your target molecules.
Troubleshooting Guide: Low Yields and Side Reactions
This section addresses specific problems you may encounter during the synthesis of oxetane amino acids, providing explanations for the underlying causes and actionable solutions.
Question 1: My reaction yield is significantly lower than expected, and I observe multiple unknown byproducts. What are the likely causes?
Low yields in oxetane amino acid synthesis are often attributed to the inherent ring strain of the oxetane moiety, making it susceptible to ring-opening under various conditions.[1][4]
Potential Cause A: Acid-Catalyzed Ring Opening
The oxetane ring is particularly sensitive to acidic conditions, which can catalyze its opening and lead to the formation of unwanted byproducts.[1][4][5] This is a common issue during steps such as deprotection or purification.
-
Expert Insight: Even mild acidic conditions, sometimes inadvertently introduced during workup or chromatography, can be detrimental. The presence of internal nucleophiles, like an alcohol or amine functionality, can further promote this ring-opening.[1][3]
-
Troubleshooting Steps:
-
Avoid Strong Acids: Whenever possible, opt for reaction conditions that are neutral or basic. For instance, when hydrolyzing a nitrile or an ester to form the carboxylic acid, use basic conditions (e.g., LiOH in THF) instead of acidic ones.[4][6]
-
Protecting Group Strategy: Choose protecting groups that can be removed under non-acidic conditions. For example, use a Boc (tert-butyloxycarbonyl) group for amines, which can be removed with acids, but consider alternatives if ring-opening is a persistent issue.
-
Purification Method: When using silica gel chromatography, which can be slightly acidic, consider neutralizing the silica gel with a base like triethylamine before use. Alternatively, explore other purification techniques such as reverse-phase HPLC with a neutral or basic mobile phase.
-
Potential Cause B: Incompatible Reagents
Certain reagents, particularly strong reducing agents, can lead to the decomposition of the oxetane ring.
-
Expert Insight: While aluminum and boron hydride reagents are commonly used for reductions, they can be too harsh for oxetane-containing molecules, especially at elevated temperatures.[4]
-
Troubleshooting Steps:
-
Temperature Control: When using reducing agents like LiAlH₄, it is crucial to maintain low temperatures, typically between -30 and -10 °C, to prevent decomposition.[4][5]
-
Alternative Reducing Agents: Consider using milder reducing agents. For the reduction of esters, NaBH₄ at 0 °C has been shown to be effective while minimizing side reactions.[4]
-
Potential Cause C: Instability of Starting Materials
The stability of your starting materials, such as oxetan-3-one, is critical for a successful synthesis.
-
Expert Insight: Oxetan-3-one is a versatile starting material for many oxetane amino acid syntheses, often via a Strecker synthesis.[4][6] However, its stability can be a concern.
-
Troubleshooting Steps:
-
Storage: Store oxetan-3-one and other sensitive reagents under the recommended conditions (e.g., cool, dry, and under an inert atmosphere) to prevent degradation.
-
Purity Check: Before starting your synthesis, verify the purity of your starting materials using techniques like NMR or GC-MS. Impurities can interfere with the reaction and lead to low yields.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of oxetane amino acids.
Q1: What is the most common synthetic route for preparing 3-aminooxetane-3-carboxylic acid?
A widely used and effective method is the Strecker synthesis starting from commercially available oxetan-3-one.[4] This is followed by the hydrolysis of the resulting aminonitrile.
-
Key Considerations:
Q2: How can I improve the stability of the oxetane ring during multi-step synthesis?
The stability of the oxetane ring is highly dependent on its substitution pattern and the reaction conditions employed.
-
General Guidelines:
Q3: What are the best practices for purifying oxetane amino acids?
Purification can be challenging due to the potential for ring-opening and the polar nature of amino acids.
-
Recommended Techniques:
-
Chromatography: If using silica gel chromatography, consider pre-treating the silica with a base. Reverse-phase HPLC is often a suitable alternative.[7][8]
-
Crystallization: If possible, crystallization can be an effective method for purification that avoids harsh conditions.
-
Characterization: After purification, thoroughly characterize your compound using NMR, mass spectrometry, and HPLC to confirm its structure and purity.
-
Q4: Are there specific protecting groups that are more compatible with oxetane amino acid synthesis?
The choice of protecting groups is critical to avoid unwanted side reactions.
-
Protecting Group Selection:
-
Amine Protection: While the Boc group is common, if acidic deprotection proves problematic, consider alternatives that can be removed under neutral or basic conditions.
-
Carboxylic Acid Protection: Ester protecting groups are frequently used. For their removal, basic hydrolysis is preferred over acidic methods.
-
Experimental Protocols and Data
Protocol 1: Basic Hydrolysis of an Oxetane Nitrile
This protocol describes a general procedure for the hydrolysis of a 3-amino-3-cyanooxetane derivative to the corresponding carboxylic acid, a key step in many oxetane amino acid syntheses.
-
Dissolve the 3-amino-3-cyanooxetane derivative in a suitable solvent mixture, such as THF and water.
-
Add an excess of a base, for example, lithium hydroxide (LiOH).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture with a mild acid (e.g., dilute HCl) at low temperature to protonate the carboxylate.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
Table 1: Comparison of Reaction Conditions for Ester Reduction
| Reducing Agent | Temperature (°C) | Typical Outcome | Reference |
| LiAlH₄ | > 0 | Decomposition of oxetane ring | [4] |
| LiAlH₄ | -30 to -10 | Successful reduction with moderate yields | [4][5] |
| NaBH₄ | 0 | Successful reduction with higher yields and minimized side reactions | [4] |
Diagrams
Caption: A generalized workflow for the synthesis of oxetane amino acids.
Caption: Decision-making flowchart for troubleshooting low yields.
References
-
ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]
-
Mousseau, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12599–12628. [Link]
-
Li, Y., et al. (2018). Synthesis of Oxetanes. Chinese Journal of Organic Chemistry, 38(11), 2843-2854. [Link]
-
Bull, J. A., et al. (2023). A Brønsted acid-catalysed synthesis of 3,3-disubstituted oxetane- and azetidine-ethers. Organic & Biomolecular Chemistry, 21(27), 5613-5618. [Link]
-
ResearchGate. (2020). Design and synthesis of novel oxetane β3-amino acids and α, β-peptides. [Link]
-
Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]
-
Mousseau, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
-
MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]
-
Sflah, M., et al. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Natural Product Reports. [Link]
-
ResearchGate. (2021). Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide. [Link]
-
Molecules. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]
-
ResearchGate. (n.d.). Oxetane amino acids. [Link]
-
Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. [Link]
-
ResearchGate. (2024). Synthesis of oxetane γ‐amino acids. [Link]
-
Zhang, J., & Schmalz, H.-G. (2006). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Angewandte Chemie International Edition, 45(40), 6704–6707. [Link]
-
ACS Publications. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. [Link]
-
ResearchGate. (2016). (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. [Link]
-
Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. [Link]
-
ResearchGate. (n.d.). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]
-
ResearchGate. (2020). Reactions of Oxetan-3-tert-butylsulfinimine for the Preparation of Substituted 3-Aminooxetanes. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of oxetanes. [Link]
-
ResearchGate. (n.d.). Synthesis of 3,3-disubstituted oxetane building blocks. [Link]
- Google Patents. (n.d.).
-
National Institutes of Health. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]
- Google Patents. (n.d.).
-
PubMed. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]
-
The Dong Group. (n.d.). Oxetane Presentation. [Link]
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Steric Hindrance in Peptide Coupling with Oxetane Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for managing steric hindrance during the incorporation of oxetane-containing amino acids into peptide sequences. Oxetane-modified amino acids are valuable peptidomimetics that can enhance the pharmacological properties of peptides, but their bulky, four-membered ring structure presents unique challenges in peptide synthesis.[1] This resource is designed to help you navigate these challenges and achieve successful couplings.
I. Troubleshooting Guide: Overcoming Low Coupling Yields
Low coupling yields are a primary indicator of steric hindrance issues when working with oxetane amino acids. The bulky nature of the oxetane ring can physically obstruct the formation of the peptide bond.[2][3] This guide provides a systematic approach to diagnosing and resolving these issues.
Issue: Incomplete or Failed Coupling Reaction
If you observe a positive ninhydrin or bromophenol blue test after a coupling step, it indicates the presence of unreacted free amines and an incomplete reaction.[3]
Root Cause Analysis & Solutions
-
Inadequate Coupling Reagent Potency : Standard carbodiimide reagents like DCC and DIC are often not powerful enough to overcome the significant steric barrier imposed by oxetane amino acids.[2][3]
-
Solution : Switch to more potent in-situ activating reagents. Aminium/uronium salts such as HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP, are significantly more effective.[2] These reagents form highly reactive esters that can overcome the steric hindrance.[2] For exceptionally challenging couplings, COMU, an oxymabased reagent, has shown comparable efficiency to HATU with enhanced safety and solubility profiles.[4]
-
-
Suboptimal Reaction Kinetics : Steric hindrance inherently slows down the reaction rate.[2]
-
Solution 1: Increase Reaction Time and/or Temperature : Extend the coupling reaction time, for example, from 1-2 hours to overnight.[2] Gentle heating can also be beneficial, but must be applied cautiously to minimize the risk of racemization.[2] Microwave-assisted solid-phase peptide synthesis (SPPS) is a highly effective technique for driving difficult couplings to completion by utilizing microwave energy to heat the reaction rapidly and efficiently.[2]
-
Solution 2: Double Coupling : If a single coupling proves insufficient, a second coupling with a fresh solution of the activated amino acid can be performed to drive the reaction to completion.[2][5]
-
-
Poor Solvation and Peptide Aggregation : Inadequate solvation of the growing peptide chain on the solid support can lead to aggregation, further impeding the coupling reaction.[2][3]
-
Reduced Nucleophilicity of the Amine : The steric bulk of adjacent residues can diminish the nucleophilicity of the amine, making it a less effective reactant.[3]
Troubleshooting Workflow
Here is a visual guide to troubleshooting low coupling efficiency with oxetane amino acids.
Sources
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. biotage.com [biotage.com]
- 6. Development of oxetane modified building blocks for peptide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Development of oxetane modified building blocks for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Stability of Boc-Protected Oxetane Amino Acids
Welcome to the technical support center for our advanced building blocks. This guide is designed for researchers, medicinal chemists, and drug development professionals working with Boc-protected oxetane amino acids. The unique structural combination of an acid-labile tert-butyloxycarbonyl (Boc) group and a strained, potentially acid-sensitive oxetane ring presents specific challenges. This document provides in-depth, field-proven insights into managing the stability of these valuable compounds, with a focus on the critical role of solvent selection.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the chemical behavior and handling of Boc-protected oxetane amino acids.
Q1: What are the primary stability concerns when working with Boc-protected oxetane amino acids?
A1: The core challenge lies in the dual acid sensitivity of the molecule.
-
Boc Group Lability: The Boc protecting group is designed for removal under acidic conditions, typically using reagents like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[1][2]
-
Oxetane Ring Instability: The four-membered oxetane ring is subject to ring-strain, making it susceptible to acid-catalyzed ring-opening, which yields an undesired 1,3-diol or other adducts depending on the solvent and nucleophiles present.[3][4]
The primary concern is that the very conditions required to deprotect the amine can simultaneously degrade the oxetane ring. Therefore, experimental conditions, especially the choice of acid and solvent, must be carefully optimized to achieve selective Boc removal without compromising the integrity of the oxetane core.
Q2: How does the substitution pattern on the oxetane ring influence its stability?
A2: The substitution pattern is the single most critical factor determining the oxetane ring's robustness. A general rule is that 3,3-disubstituted oxetanes exhibit significantly enhanced stability compared to other substitution patterns.[3] The steric bulk of the substituents at the 3-position effectively shields the ring's C–O σ* antibonding orbitals from the approach of external nucleophiles, thereby hindering the ring-opening mechanism.[3][5] While non-substituted oxetanes are generally stable above pH 1, 3,3-disubstituted variants can withstand even stronger acidic conditions, making them more compatible with standard Boc-deprotection protocols.[6]
| Substitution Pattern | Relative Stability to Acid | Causality |
| 3,3-Disubstituted | High | Steric hindrance at C3 blocks nucleophilic attack, stabilizing the ring.[3] |
| 3-Monosubstituted | Moderate | Moderate stability; less sterically protected than the 3,3-disubstituted pattern.[4] |
| 2-Substituted | Low | Electron-donating groups at C2 can destabilize the ring under acidic conditions.[3] |
| Unsubstituted | Moderate to Low | Generally stable in weak acid (pH > 1) but susceptible to strong acids.[6] |
Q3: Are Boc-oxetane amino acids stable under basic or nucleophilic conditions?
A3: Yes, both the Boc group and the oxetane ring are generally very stable under basic and nucleophilic conditions.[6][7] This stability is a key advantage, allowing for a wide range of synthetic transformations on other parts of the molecule without affecting these two functional groups. For example, ester hydrolysis using basic conditions (e.g., LiOH in THF/water) can typically be performed without degrading the Boc-oxetane core.[5]
Q4: What are the recommended storage conditions for these compounds, especially in solution?
A4: For maximum long-term stability, we strongly recommend storing Boc-protected oxetane amino acids as a solid powder at -20°C in a tightly sealed container, protected from moisture and light.[8]
Storing these compounds in solution is not recommended for extended periods due to the risk of degradation from trace impurities in the solvent. If a solution is required for experimental workflows:
-
Use high-purity, anhydrous aprotic solvents (e.g., DMF, DCM, THF).
-
Prepare solutions fresh before use.
-
If short-term storage is unavoidable, store under an inert atmosphere (argon or nitrogen) at -80°C.[8]
-
Avoid chlorinated solvents like dichloromethane (DCM) for prolonged storage, as they can degrade over time to produce trace amounts of HCl, which can initiate degradation.
Part 2: Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.
Q5: I'm observing spontaneous Boc-deprotection in my reaction, even under supposedly neutral conditions. What is the likely cause and solution?
A5: This is a common issue often traced back to acidic impurities in your solvent.
-
Likely Cause: Commercial solvents, particularly ethers like THF or 1,4-dioxane, can contain peroxide impurities which can lead to acidic byproducts. Similarly, older bottles of chloroform or dichloromethane can contain trace HCl.
-
Troubleshooting Steps:
-
Verify Solvent Purity: Use a fresh bottle of high-purity, anhydrous solvent. For particularly sensitive substrates, it is best to use a solvent from a recently opened bottle or one that has been freshly distilled.
-
Use Stabilized Solvents: Consider using solvents containing stabilizers (e.g., BHT for THF, amylene for chloroform) if compatible with your reaction chemistry.
-
Basic Wash: If applicable to your workflow, washing your organic solvent with a mild aqueous basic solution (e.g., saturated NaHCO₃), followed by drying and distillation, can remove acidic impurities.
-
Q6: During my Boc-deprotection step, LC-MS analysis shows a significant amount of a byproduct with a mass increase of +18 amu. What is happening?
A6: A mass increase of +18 amu strongly suggests the addition of a water molecule, which is characteristic of oxetane ring-opening to form a 1,3-diol. This indicates your deprotection conditions are too harsh for the oxetane ring.
-
Likely Cause: The acid used for Boc removal is also catalyzing the hydrolysis of the oxetane. This is especially common with TFA, which is a strong acid, or when using aqueous strong acids.[1][3]
-
Solutions to Preserve the Oxetane Ring:
-
Switch to a Milder Acid System: Instead of 20-50% TFA in DCM, switch to a 1-4M solution of HCl in an anhydrous, aprotic solvent like 1,4-dioxane or 2-MeTHF.[9][] The non-aqueous system minimizes the key nucleophile (water) required for hydrolysis.
-
Control Temperature: Perform the deprotection at a lower temperature (e.g., 0°C). This slows the rate of the undesired ring-opening reaction more significantly than it slows the Boc cleavage.
-
Titrate the Acid: Use only the stoichiometric amount of acid required for deprotection rather than a large excess. Monitor the reaction closely by TLC or LC-MS and quench it immediately upon completion.
-
Thermal Deprotection: For certain substrates, thermal deprotection in a solvent like methanol or trifluoroethanol at elevated temperatures (in a sealed vessel) can selectively remove the Boc group without an acid catalyst.[11] This is an advanced technique that requires careful optimization.
-
Q7: My peptide coupling reaction using a Boc-oxetane amino acid is giving low yields and multiple side products. What could be the issue?
A7: Low yields in peptide coupling can stem from several sources, including solubility issues or instability during the activation step.
-
Likely Causes:
-
Poor Solubility: Boc-protected amino acids, especially those with bulky side chains, can have poor solubility in common coupling solvents like DCM or DMF.[12]
-
Instability During Activation: The carboxylic acid activation step (e.g., with DCC, HBTU) can create a slightly acidic microenvironment, potentially leading to slow degradation over a long reaction time.
-
-
Troubleshooting Workflow:
-
Address Solubility: If the compound is not fully dissolved, you will see poor reactivity. Try a stronger solvent like NMP or DMSO, or a co-solvent system (e.g., a 1:1:1 mixture of DCM/DMF/NMP).[12] Gentle warming or sonication can also aid dissolution, but be cautious of thermal degradation.[12]
-
Optimize Coupling Reagents: Switch to a more efficient coupling reagent like HATU or COMU, which can lead to faster reaction times and minimize the exposure of the substrate to potentially destabilizing conditions.
-
Control pH: Ensure the reaction mixture remains basic by using a sufficient amount of a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Monitor Closely: Do not let the reaction run overnight without first establishing its stability over that time. Track the reaction by LC-MS at regular intervals (e.g., 1h, 4h) to find the optimal reaction time.
-
Part 3: Experimental Protocols & Visualizations
Protocol 1: Stability Assessment via Forced Degradation
This protocol allows you to systematically test the stability of your specific Boc-oxetane amino acid in various solvents.[8]
-
Sample Preparation: Prepare stock solutions (e.g., 1 mg/mL) of your Boc-oxetane amino acid in a range of representative solvents (e.g., Dichloromethane, Methanol, Acetonitrile, 1,4-Dioxane, Dimethylformamide).
-
Stress Conditions: For each solvent, aliquot the solution into three separate vials:
-
Control: Store at -20°C.
-
Acidic Stress: Add 1 equivalent of a weak acid (e.g., acetic acid) or 0.1 equivalent of a strong acid (e.g., HCl in dioxane).
-
Thermal Stress: Store at 40°C.
-
-
Time Points: Analyze a sample from each vial at regular time points (e.g., 0h, 2h, 6h, 24h).
-
Analysis: Use HPLC or LC-MS to quantify the remaining percentage of the starting material and identify the formation of any degradation products.[13][] This will provide a clear stability profile for your compound in each solvent system.
Protocol 2: Optimized Boc-Deprotection for Acid-Sensitive Oxetanes
This method is designed to maximize the yield of the desired amine while minimizing oxetane ring-opening.
-
Preparation: Dissolve the Boc-protected oxetane amino acid (1.0 equiv.) in anhydrous 1,4-dioxane (or 2-MeTHF) to a concentration of approximately 0.1 M.
-
Inert Atmosphere: Purge the reaction vessel with argon or nitrogen.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acid Addition: Slowly add a 4M solution of HCl in 1,4-dioxane (1.5 - 2.0 equiv.) dropwise with vigorous stirring.[1][15]
-
Monitoring: Monitor the reaction progress every 15-30 minutes using TLC or LC-MS.
-
Workup: Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding a mild base (e.g., saturated NaHCO₃ solution) or concentrate the solvent in vacuo. The product is often isolated as the hydrochloride salt.[15]
Visualizations
Caption: Key stability and degradation pathways for Boc-oxetane amino acids.
Caption: A workflow for troubleshooting common stability issues.
References
- W. B. C. de Assis, F. I. N. D. P. Morgado, K. M. D. S. de Medeiros, and F. C. da Silva, "Oxetanes in Drug Discovery Campaigns," Journal of Medicinal Chemistry, 2023. [Online].
- "Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks," ChemRxiv, 2023. [Online].
- "A Comparative Guide to Boc Deprotection Methodologies," Benchchem. [Online].
- "Stability and Optimal Storage of Boc-Asn(Xan)-OH: A Technical Guide," Benchchem. [Online].
- "Organic & Biomolecular Chemistry," RSC Publishing, 2023. [Online].
- "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow," Organic Process Research & Development, 2024. [Online].
- "Amine Protection / Deprotection," Fisher Scientific. [Online].
- "Technical Support Center: Addressing Solubility Issues of Boc-Protected Amino Acids," Benchchem. [Online].
- "Oxetane Presentation," The Dong Group. [Online].
- "Specific solvent issues with BOC deprotection," WordPress. [Online].
- "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride," RSC Publishing, 2020. [Online].
- "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry," Chemical Reviews, 2016. [Online].
- "Boc-Protected Amino Groups," Organic Chemistry Portal. [Online].
- "BOC-amino acids," BOC Sciences. [Online].
- "Analytical Techniques for the Characterization of Boc-Protected Amino Acids," Benchchem. [Online].
- "Oxetanes in Drug Discovery Campaigns," ACS Publications, 2023. [Online].
- "A Comprehensive Guide to Amino Acid Analysis Methods and Protocols," BOC Sciences. [Online].
Sources
- 1. benchchem.com [benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 15. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to Oxetane and Azetidine Amino Acids in Peptide Engineering
In the landscape of modern drug discovery, peptides occupy a coveted space between small molecules and large biologics. However, their therapeutic potential is often hampered by inherent liabilities, namely poor metabolic stability and low cell permeability.[1][2] The strategic incorporation of unnatural amino acids (UAAs) has emerged as a powerful strategy to overcome these hurdles, enhancing the "drug-likeness" of peptides by imposing specific conformational constraints.[3][4]
Among the most impactful UAAs are those containing four-membered rings: azetidine and oxetane amino acids. These small, rigid scaffolds are not mere placeholders; they are precision tools that fundamentally reshape the peptide backbone, leading to profound improvements in stability, permeability, and target affinity.[5][6] This guide provides a head-to-head comparison of these two remarkable building blocks, supported by experimental data and actionable protocols for their evaluation.
The Conformational Imperative: Why Four-Membered Rings?
The native flexibility of a peptide chain is an entropic liability. Upon binding to its target, a flexible peptide must "pay" a significant energetic penalty to adopt the correct conformation. Furthermore, this flexibility leaves the peptide backbone exposed and vulnerable to cleavage by proteases.[7][8] By introducing a rigid element like an azetidine or oxetane ring, we "pre-organize" the peptide into a bioactive conformation, reducing the entropic cost of binding and sterically shielding the amide bonds from enzymatic degradation.[7]
Sources
- 1. Impact of oxetane incorporation on the structure and stability of alpha-helical peptides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Impact of oxetane incorporation on the structure and stability of alpha-helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Four-Membered Rings: Oxetane vs. Cyclobutane Amino Acids in Peptidomimetics
A Senior Application Scientist's Guide to Conformational Control and Enhanced Drug-Like Properties
In the relentless pursuit of novel therapeutics, peptidomimetics have emerged as a powerful class of molecules, bridging the gap between the specificity of biologics and the favorable pharmacokinetic profiles of small molecules. A key strategy in the design of potent peptidomimetics is the incorporation of non-natural, conformationally constrained amino acids. These building blocks serve to rigidify the peptide backbone, pre-organizing it into a bioactive conformation, enhancing proteolytic stability, and improving cell permeability. Among the myriad of available options, four-membered ring systems, specifically oxetane and cyclobutane amino acids, have garnered significant attention.
This guide provides an in-depth, objective comparison of oxetane and cyclobutane amino acids in the context of peptidomimetics. We will delve into their synthesis, conformational effects, and impact on critical drug-like properties, supported by experimental data and detailed protocols to empower researchers in their quest for the next generation of peptide-based drugs.
The Four-Membered Contenders: A Structural Overview
Oxetane amino acids are characterized by a four-membered heterocyclic ether ring, while cyclobutane amino acids possess a carbocyclic four-membered ring. This seemingly subtle difference in the presence of an oxygen atom within the ring has profound implications for their physicochemical properties and their influence on peptide structure and function.
The inherent ring strain in both systems (approximately 106 kJ/mol for oxetane and 110 kJ/mol for cyclobutane) imparts a significant degree of conformational rigidity.[1] However, the presence of the electronegative oxygen atom in the oxetane ring introduces polarity and the capacity for hydrogen bonding, distinguishing it from the purely hydrophobic cyclobutane ring.[1]
Conformational Predispositions: Shaping the Peptide Backbone
The primary rationale for incorporating these constrained amino acids is to control the peptide's secondary structure. The puckered nature of both four-membered rings restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone, steering it towards specific conformations.
Oxetane Amino Acids: The incorporation of an oxetane ring, particularly as a replacement for a backbone carbonyl group, can induce turn-like structures in peptides.[1] However, studies have also shown that their introduction into an α-helical peptide can lead to a significant loss of helicity, inducing a kink in the helical axis.[2] This disruption is attributed to altered dihedral angles and the formation of new, short-range hydrogen bonds that interfere with the characteristic (i, i+4) hydrogen bonding pattern of α-helices.[2]
Cyclobutane Amino Acids: Cyclobutane amino acids are also potent inducers of defined secondary structures. The cis or trans stereochemistry of the substituents on the cyclobutane ring plays a crucial role in dictating the resulting peptide conformation. High-resolution NMR studies have revealed that peptides containing trans-cyclobutane amino acid residues tend to adopt more folded, helical structures, while those with cis-cyclobutane residues favor more extended, strand-like conformations.[3] This conformational control has been successfully utilized in the development of stapled peptides with enhanced α-helicity and biological activity.
The following diagram illustrates the general impact of these amino acids on a peptide chain:
Caption: Incorporation of oxetane or cyclobutane amino acids constrains peptide conformation.
Head-to-Head Comparison: Key Performance Metrics
The true value of these modifications lies in their ability to enhance the drug-like properties of peptides. Here, we compare their performance based on available experimental data.
| Property | Oxetane Amino Acids | Cyclobutane Amino Acids | Rationale and Insights |
| Proteolytic Stability | High | High | The constrained, non-natural structures of both amino acids hinder recognition and cleavage by proteases. The replacement of a scissile amide bond with the stable ether linkage in some oxetane peptidomimetics further enhances stability.[4] |
| Cell Permeability | Generally Favorable | Variable | The polarity of the oxetane ring can improve solubility without significantly increasing lipophilicity, a balance that is often beneficial for passive diffusion.[5] The hydrophobicity of the cyclobutane ring can increase membrane partitioning, but excessive rigidity may hinder translocation.[3] |
| Binding Affinity | Context-Dependent | Context-Dependent | The ability of both amino acids to pre-organize the peptide into a bioactive conformation can lead to a significant increase in binding affinity by reducing the entropic penalty of binding. However, an incorrect conformational bias can also lead to a loss of affinity. |
| Synthetic Accessibility | Moderately Complex | Moderately Complex | The synthesis of both Fmoc-protected oxetane and cyclobutane amino acids for solid-phase peptide synthesis (SPPS) often requires multi-step procedures. However, established protocols are available.[6][7] |
Note: Direct comparative studies with identical peptide backbones are limited. The insights above are synthesized from multiple independent studies.
Experimental Protocols: A Guide for the Bench Scientist
To facilitate the exploration of these valuable building blocks, we provide detailed, step-by-step protocols for key experiments.
Solid-Phase Peptide Synthesis (SPPS) of Modified Peptides
This protocol outlines the general procedure for incorporating Fmoc-protected oxetane or cyclobutane amino acids into a peptide sequence using a manual or automated synthesizer.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (standard and modified)
-
Coupling reagents (e.g., HCTU, DIPEA)
-
Deprotection solution (20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's free amine.
-
Washing: Thoroughly wash the resin with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
Pre-activate a solution of the Fmoc-protected amino acid (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours. For hindered couplings, a second coupling may be necessary.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Repeat Cycles: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a powerful technique to assess the impact of modifications on peptide secondary structure.[8]
Procedure:
-
Sample Preparation: Prepare a 0.1-0.2 mg/mL solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Instrument Setup: Purge the CD spectrometer with nitrogen gas. Set the scanning parameters (e.g., wavelength range 190-260 nm, bandwidth 1 nm, scanning speed 50 nm/min).
-
Blank Measurement: Record the spectrum of the buffer alone.
-
Sample Measurement: Record the spectrum of the peptide solution.
-
Data Processing: Subtract the buffer spectrum from the peptide spectrum. Convert the data to mean residue ellipticity [θ] (deg·cm²·dmol⁻¹).
-
Analysis: Analyze the resulting spectrum for characteristic features of α-helices (negative bands at ~222 nm and ~208 nm, positive band at ~193 nm), β-sheets (negative band at ~218 nm), and random coils (strong negative band around 195 nm).
In Vitro Protease Degradation Assay
This assay evaluates the stability of the modified peptides in the presence of proteases.
Procedure:
-
Reaction Setup: Prepare a solution of the peptide (e.g., 100 µM) in a relevant buffer (e.g., PBS, pH 7.4).
-
Protease Addition: Add a solution of the protease (e.g., trypsin, chymotrypsin) to the peptide solution to a final concentration of, for example, 1 µg/mL.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., 10% TFA).
-
Analysis: Analyze the samples by reverse-phase HPLC or LC-MS to quantify the amount of remaining intact peptide over time.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to assess the passive permeability of compounds across an artificial lipid membrane.[9]
Procedure:
-
Membrane Coating: Coat the filter of a donor plate with a lipid solution (e.g., 2% lecithin in dodecane).
-
Acceptor Plate Preparation: Fill the wells of an acceptor plate with buffer.
-
Donor Plate Preparation: Add the peptide solution (e.g., 100 µM in buffer) to the wells of the coated donor plate.
-
Incubation: Place the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS).
-
Permeability Calculation: Calculate the permeability coefficient (Pe) using the appropriate formula.
Conclusion and Future Outlook
Both oxetane and cyclobutane amino acids offer compelling advantages for the design of peptidomimetics with enhanced conformational stability and improved drug-like properties. The choice between these two four-membered ring systems is not straightforward and is highly dependent on the specific therapeutic target and the desired properties of the final molecule.
-
Oxetane amino acids are particularly attractive for introducing polarity and hydrogen bonding capabilities, which can be beneficial for solubility and target interactions. Their ability to induce turns can be exploited in the design of cyclic peptides and constrained linear peptides.
-
Cyclobutane amino acids provide a more hydrophobic and rigid scaffold, with the stereochemistry of the ring substituents offering a fine-tunable control over the peptide's secondary structure.
The field of peptidomimetics is continuously evolving, and the development of novel constrained amino acids remains a vibrant area of research. While this guide provides a comprehensive comparison based on current knowledge, direct, head-to-head experimental comparisons of oxetane and cyclobutane amino acids within identical peptide scaffolds are needed to fully elucidate their relative merits. Future studies should focus on generating such comparative data to provide a clearer roadmap for the rational design of next-generation peptidomimetics.
References
-
Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
-
American Peptide Society. Analysis - Circular Dichroism Spectroscopy. [Link]
-
BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]
-
Jayawant, E., et al. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics, 22(43), 25075-25083. [Link]
-
Technology Networks. PAMPA Permeability Assay. [Link]
-
Millipore. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). [Link]
-
Roesner, S., et al. (2019). Development of oxetane modified building blocks for peptide synthesis. Organic & Biomolecular Chemistry, 17(3), 557-562. [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature protocols, 1(6), 2876-2890. [Link]
-
Kelly, S. M., et al. (2005). Using circular dichroism spectra to estimate protein secondary structure. Nature protocols, 1(6), 2876-2890. [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Spring, S. A., et al. (2024). Oxetane modified cyclic peptides by disulphide bond formation and head-to-tail macrocyclisation. ResearchGate. [Link]
-
Rege, A., et al. (2024). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. ACS Biomaterials Science & Engineering. [Link]
-
Wuitschik, G., et al. (2010). Oxetanes: recent advances in synthesis, reactivity, and medicinal chemistry. Chemical reviews, 110(3), 1760-1789. [Link]
-
Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical reviews, 109(6), 2455-2504. [Link]
-
MtoZ Biolabs. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide. [Link]
-
Vinogradov, A. A., et al. (2018). Membrane permeability of cyclic peptides. ResearchGate. [Link]
-
NMR Sample Preparation Guidelines. [Link]
-
Peptide NMR. [Link]
-
JoVE. Sigma's Non-Specific Protease Activity Assay l Protocol Preview. [Link]
-
Mesa Labs. SPPS Tips For Success Handout. [Link]
-
Illa, O., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International journal of molecular sciences, 22(10), 5092. [Link]
-
Shipman, M. (2014). Oxetane Based Peptidomimetics: Potential New Tools for Drug Discovery and Chemical Biology. University of Warwick. [Link]
-
Al-Hayali, M., et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 265, 116088. [Link]
-
Tourwé, D., et al. (2016). Side Chain Cyclized Aromatic Amino Acids: Great Tools as Local Constraints in Peptide and Peptidomimetic Design. Journal of medicinal chemistry, 59(24), 10855-10879. [Link]
-
Carreira, E. M., et al. (2014). Oxetanyl peptides: novel peptidomimetic modules for medicinal chemistry. Organic letters, 16(15), 4032-4035. [Link]
-
Hadley, E. B., et al. (2016). Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution. Angewandte Chemie International Edition, 55(17), 5223-5227. [Link]
-
Papini, A. M. (2019). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current organic chemistry, 23(11), 1184-1203. [Link]
-
Avdeef, A., et al. (2005). Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers. Pharmaceutical research, 22(10), 1641-1653. [Link]
-
Jabs, A., et al. (2018). Solvent-induced conformational changes in cyclic peptides: a vibrational circular dichroism study. Physical Chemistry Chemical Physics, 20(2), 1033-1040. [Link]
-
Jia, X., et al. (2019). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Marine drugs, 17(10), 579. [Link]
-
Liu, H., et al. (2019). Highly Predictive and Interpretable Models for PAMPA Permeability. Molecular pharmaceutics, 16(10), 4234-4243. [Link]
-
Secor, S. M., et al. (2020). Digestive Enzyme Activity and Temperature: Evolutionary Constraint or Physiological Flexibility?. Biology, 9(10), 323. [Link]
-
SeRMN – NMR Service at UAB. peptides. [Link]
Sources
- 1. warwick.ac.uk [warwick.ac.uk]
- 2. Impact of oxetane incorporation on the structure and stability of alpha-helical peptides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability [mdpi.com]
- 4. Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of oxetane modified building blocks for peptide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. peptide.com [peptide.com]
- 8. americanpeptidesociety.org [americanpeptidesociety.org]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
A Senior Application Scientist's Guide to the Bioisosteric Replacement of Proteinogenic Amino Acids with Oxetane Analogs
Introduction: Beyond Nature's Alphabet
In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high specificity and potency. However, their progression from promising leads to clinical candidates is often hampered by inherent liabilities, primarily their susceptibility to proteolytic degradation and suboptimal pharmacokinetic profiles. The field of medicinal chemistry has long sought to overcome these challenges by modifying the fundamental building blocks of peptides: the 20 proteinogenic amino acids. Bioisosteric replacement, the substitution of a functional group with another that retains similar biological activity, is a cornerstone of this endeavor.
This guide delves into a particularly innovative class of non-canonical amino acid analogs: those containing the oxetane ring. The oxetane, a four-membered cyclic ether, is not merely a placeholder but a functional module that imparts a unique constellation of properties to the peptide backbone. We will objectively compare oxetane-containing amino acids to their proteinogenic counterparts, providing the underlying chemical principles, supporting experimental data, and detailed protocols for their application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these novel building blocks to engineer next-generation peptide therapeutics.
The Oxetane Moiety: A Compact Powerhouse for Peptide Modification
The oxetane ring has emerged as a valuable scaffold in medicinal chemistry, prized for its ability to act as a bioisosteric replacement for commonly used but often problematic groups like gem-dimethyl and carbonyl moieties.[1][2] Its utility stems from a unique combination of physicochemical properties that can be rationally exploited to enhance molecular design.
-
Polarity and Hydrogen Bonding: The strained C-O-C bond angle of the oxetane ring exposes the oxygen's lone pairs, making it a surprisingly potent hydrogen-bond acceptor, even stronger than other cyclic ethers or carbonyls.[1] This property can be leveraged to increase aqueous solubility, a critical factor for improving oral bioavailability.[2][3][4]
-
Metabolic Stability: When used to replace a backbone amide carbonyl, the resulting oxetanylamine linkage is resistant to cleavage by proteases, directly addressing one of the primary failure points of peptide drugs.[5][6]
-
Three-Dimensionality and Conformational Constraint: The puckered, sp³-rich structure of the oxetane ring introduces a defined three-dimensional character, steering molecular geometry away from the planarity of amide bonds.[3][7] This rigid scaffold imposes significant conformational constraints on the peptide backbone, a feature that can be either beneficial or detrimental depending on the desired secondary structure.
-
Basicity (pKa) Attenuation: The oxygen atom exerts a powerful inductive electron-withdrawing effect. When an oxetane is placed alpha to an amine, it can reduce the amine's basicity (pKa) by as much as 2.7 units.[4][5] This is a highly effective strategy for mitigating liabilities associated with high basicity, such as hERG channel inhibition.
Comparative Analysis: Oxetane Amino Acids vs. Proteinogenic Precursors
The decision to substitute a natural amino acid with an oxetane analog must be driven by a clear understanding of the trade-offs. The following table summarizes a head-to-head comparison of their key attributes.
| Feature | Proteinogenic Amino Acids | Oxetane Amino Acid Analogs | Rationale & Implication |
| Structure | Flexible side chains (except Proline); Planar amide bond | Rigid, puckered 4-membered ring incorporated into backbone or side chain | Oxetanes introduce a defined, non-planar geometry, increasing 3D character.[8] |
| Conformation | Readily adopt canonical secondary structures (α-helices, β-sheets) | Act as potent turn-inducers; can disrupt α-helical structures | The induced turn is highly advantageous for pre-organizing linear peptides for macrocyclization.[9][10] Conversely, incorporation can lead to a significant loss of helicity.[11][12] |
| Proteolytic Stability | Susceptible to cleavage by proteases at the amide bond | Highly resistant to enzymatic hydrolysis when replacing a backbone carbonyl | This is a primary driver for their use, directly enhancing the in vivo half-life of peptide therapeutics.[6][13] |
| Aqueous Solubility | Variable, dependent on side chain polarity | Generally increased due to the polar ether and H-bond acceptor capacity | Replacing a nonpolar group (e.g., gem-dimethyl) with an oxetane can boost solubility by orders of magnitude.[4] |
| Lipophilicity (LogD) | Wide range, from hydrophilic to highly lipophilic | Generally lower than carbocyclic or aliphatic counterparts | Can be used to tune LogD into a more favorable range for ADME properties.[4][8] |
| Bioactivity | Established native function | Can be retained, enhanced, or diminished depending on conformational impact | While some modifications fully retain bioactivity, the structural perturbation requires empirical validation for each target.[9] |
| Synthesis | Commercially available | Multi-step chemical synthesis required | The synthetic cost and complexity are higher, requiring specialized building blocks.[14][15] |
Experimental Guide: Synthesis and Peptide Incorporation
The practical application of oxetane amino acids requires robust synthetic protocols. Here, we outline a validated workflow for the creation of an oxetane-containing dipeptide building block and its subsequent use in solid-phase peptide synthesis (SPPS).
Part 1: Synthesis of an Oxetane-Modified Dipeptide Building Block
This protocol describes a common strategy for synthesizing a dipeptide surrogate where the amide carbonyl of the N-terminal residue is replaced by an oxetane. The causality behind this multi-step process is to build the key C-N bond via a strain-release-driven conjugate addition to a reactive methyleneoxetane intermediate.
Workflow: Synthesis of Oxetane Dipeptide Building Block
Caption: Workflow for the synthesis of an Fmoc-protected oxetane dipeptide building block.
Step-by-Step Protocol:
-
Horner-Wadsworth-Emmons Reaction: To a solution of oxetan-3-one (1.0 eq) and methyl-2-(dimethoxyphosphoryl)acetate (1.1 eq) in THF at 0 °C, add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. The purpose of this step is to form the key α,β-unsaturated ester, methyl (oxetan-3-ylidene)acetate, which serves as the electrophile for the next step.[14]
-
Aza-Michael Addition: Dissolve the crude methyl (oxetan-3-ylidene)acetate (1.0 eq) in a suitable solvent like methanol. Add the desired amino acid ester hydrochloride (e.g., H-Gly-OtBu·HCl, 1.1 eq) followed by a non-nucleophilic base such as DIPEA (diisopropylethylamine) (1.2 eq). Stir at room temperature for 24-48 hours. This conjugate addition forms the crucial C-N bond, driven by the release of ring strain in the oxetane precursor.[15]
-
N-Protection: After purification of the dipeptide adduct, dissolve it in a solvent mixture such as 1,4-dioxane and water. Add sodium bicarbonate (2.0 eq) followed by Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide) (1.1 eq). Stir vigorously for 4-6 hours. This step installs the Fmoc protecting group, rendering the building block compatible with standard solid-phase peptide synthesis.[16]
-
Purification: Purify the final product by column chromatography on silica gel. Characterize thoroughly using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
Part 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The synthesized oxetane dipeptide building block can be seamlessly integrated into a standard Fmoc-SPPS workflow. The key is to treat it as a single, protected dipeptide unit during the coupling cycles.
Workflow: Fmoc-SPPS Cycle with Oxetane Building Block
Caption: SPPS cycle showing the incorporation of a pre-formed oxetane dipeptide building block.
Step-by-Step Protocol:
-
Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin corresponding to the C-terminal amino acid of your target peptide. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc group.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and byproducts.
-
Coupling: In a separate vessel, pre-activate the Fmoc-protected oxetane dipeptide building block (3.0 eq) with a coupling reagent like HBTU (2.9 eq) and a base like DIPEA (6.0 eq) in DMF for 5 minutes. Add this activated solution to the resin. Agitate for 2-4 hours. The choice of a longer coupling time is a precautionary measure to ensure efficient reaction with the sterically demanding building block.
-
Washing: Wash the resin with DMF (5-7 times) to remove excess reagents.
-
Capping (Optional but Recommended): Treat the resin with a solution of acetic anhydride and DIPEA in DMF to cap any unreacted amino groups.
-
Continuation: Repeat the deprotection, washing, and coupling steps with standard Fmoc-amino acids to complete the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove side-chain protecting groups. The oxetane moiety is stable to these standard acidic conditions.[6]
-
Purification: Purify the crude peptide using reverse-phase HPLC. Confirm the identity and purity via LC-MS and/or MALDI-TOF mass spectrometry.
Case Study 1: Enhancing Peptide Macrocyclization
Small cyclic peptides (4-6 residues) are notoriously difficult to synthesize due to the high energetic barrier of cyclization. The incorporation of turn-inducing elements is a proven strategy to pre-organize the linear precursor into a conformation amenable to ring closure. A study directly compared the efficiency of head-to-tail macrocyclization of several challenging peptide sequences with and without an oxetane modification.[9]
The experimental evidence is compelling: substituting a single amide carbonyl with an oxetane dramatically improves cyclization efficiency.[9][10] This is attributed to the oxetane's ability to induce a stable turn in the peptide backbone, bringing the N- and C-termini into close proximity, as confirmed by NMR studies showing key dNN(i, i+2) NOEs.[9][17]
Logical Relationship: Oxetane-Induced Pre-organization
Caption: Oxetane incorporation pre-organizes a peptide for efficient macrocyclization.
Comparative Experimental Data on Macrocyclization
| Linear Peptide Sequence | Modification | Cyclization Yield (%) | Reference |
| H-Gly-Phe-Leu-Pro-Gly-OH | None | 15 | [9] |
| H-Gly(Ox)-Phe-Leu-Pro-Gly-OH | Oxetane at Gly¹ | 61 | [9] |
| H-Ala-Gly-Ala-Tyr-OH | None | 5 | [9] |
| H-Ala-Gly(Ox)-Ala-Tyr-OH | Oxetane at Gly² | 34 | [9] |
Case Study 2: The Context-Dependent Impact on Secondary Structure
While the turn-inducing property of oxetanes is a powerful tool, it is critical to recognize that this conformational rigidity can be detrimental if the target peptide's bioactivity relies on a different secondary structure, such as an α-helix.
In a study investigating the impact of oxetane incorporation on a well-characterized α-helical peptide, researchers used circular dichroism (CD) and NMR spectroscopy to measure the resulting secondary structure. The data unequivocally demonstrated that introducing an oxetane into the peptide backbone, regardless of its position, leads to a significant loss of helicity.[11][12] Molecular dynamics simulations revealed the underlying mechanism: the oxetane introduces a kink in the helical axis and disrupts the characteristic (i, i+4) hydrogen bonding pattern that stabilizes the helix.[11][17]
This finding underscores a crucial principle for the application scientist: the use of oxetane analogs is not a universal solution. It is a strategic choice that must be aligned with the desired structural outcome. If maintaining or promoting α-helicity is the goal, an oxetane replacement is likely to be counterproductive.
Conclusion and Future Outlook
The bioisosteric replacement of proteinogenic amino acids with oxetane analogs represents a sophisticated and powerful strategy in modern peptide design. These compact, polar heterocycles offer a multi-faceted approach to overcoming the traditional limitations of peptide therapeutics.
Key Advantages:
-
Enhanced Proteolytic Resistance: By replacing a labile amide bond, oxetanes directly improve peptide stability in vivo.[13]
-
Improved Physicochemical Properties: They provide a reliable method for increasing solubility and tuning lipophilicity, which are key components of a favorable ADME profile.[4][7]
-
Predictable Conformational Control: The rigid oxetane scaffold acts as a potent turn-inducer, offering a solution for challenging synthetic problems like macrocyclization.[9]
Critical Considerations:
-
Structural Disruption: The same rigidity that is beneficial for inducing turns can be detrimental to other essential secondary structures like α-helices.[11]
-
Synthetic Accessibility: Oxetane amino acids are not off-the-shelf reagents and require multi-step synthesis, adding complexity and cost to the discovery process.[18]
The future of this field lies in the continued development of novel synthetic routes to access a wider diversity of oxetane building blocks and in the deeper, computationally-guided understanding of their precise conformational impacts.[19] As our ability to predict and control peptide architecture improves, oxetane amino acids will undoubtedly play a pivotal role in expanding the druggable space of peptide-based therapeutics, transforming them from challenging leads into robust clinical candidates.
References
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link][14][15]
-
Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. [Link][20]
-
Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link][1]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link][21]
-
Macrocyclisation of small peptides enabled by oxetane incorporation. Chemical Science. [Link][9][10][17]
-
Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link][7][19]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link][2]
-
Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics. [Link][11][12]
-
Development of oxetane modified building blocks for peptide synthesis. Organic & Biomolecular Chemistry. [Link][18]
-
Applications of oxetanes in drug discovery and medicinal chemistry. PMC. [Link][3]
-
Solid-Phase Synthesis of Oxetane Modified Peptides. Organic Letters. [Link][16]
-
Oxetane Based Peptidomimetics: Potential New Tools for Drug Discovery and Chemical Biology. University of Warwick. [Link][13]
-
Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery. American Chemical Society. [Link][8]
-
Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry. PMC. [Link][6]
Sources
- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery | Poster Board #3163 - American Chemical Society [acs.digitellinc.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Macrocyclisation of small peptides enabled by oxetane incorporation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Impact of oxetane incorporation on the structure and stability of alpha-helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of oxetane incorporation on the structure and stability of alpha-helical peptides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. warwick.ac.uk [warwick.ac.uk]
- 14. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]
- 15. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Development of oxetane modified building blocks for peptide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Oxetane Advantage: A Comparative Guide to Enhancing Peptide Bioactivity
For researchers, scientists, and drug development professionals navigating the challenges of peptide therapeutics, the quest for enhanced bioactivity is paramount. Peptides, while offering high specificity and potency, are often hampered by poor metabolic stability, low cell permeability, and conformational flexibility that can hinder target engagement. This guide provides an in-depth technical comparison of oxetane-modified peptides against their native counterparts and other modification strategies, supported by experimental data and detailed protocols to empower your research and development endeavors.
The Rationale for Oxetane Incorporation: Beyond a Simple Bioisostere
The incorporation of an oxetane ring into a peptide backbone is more than a simple substitution; it is a strategic modification aimed at fundamentally improving the druglike properties of the molecule. Oxetanes, as four-membered cyclic ethers, are increasingly utilized as bioisosteric replacements for gem-dimethyl and carbonyl groups.[1][2] This is due to their unique combination of properties: a small footprint, a polar nature, and a three-dimensional structure that can profoundly influence the local conformation of the peptide chain.[1][3]
The primary degradation pathway for peptides in vivo is enzymatic hydrolysis of the amide bond.[4][5] By replacing a labile amide carbonyl with a stable oxetane, the resulting peptide becomes resistant to proteolytic cleavage at the modification site.[1][6] This strategic replacement is designed to extend the serum half-life of the peptide, a critical factor for therapeutic efficacy.
Furthermore, the oxetane moiety can induce significant conformational changes. Unlike the planar nature of the amide bond, the puckered structure of the oxetane ring can act as a turn-inducer, pre-organizing the peptide into a bioactive conformation.[7][8] This can be particularly advantageous for cyclic peptides, where oxetane incorporation has been shown to facilitate macrocyclization.[7][8] However, it is noteworthy that in the context of alpha-helical structures, oxetane modification can lead to a significant loss of helicity by introducing a kink in the helical axis.[9][10][11]
Comparative Analysis: Oxetane-Modified Peptides vs. Unmodified Peptides
The true impact of oxetane incorporation is best understood through a direct comparison of key bioactivity parameters. The following sections present a summary of the expected improvements based on available literature.
Enhanced Proteolytic Stability
The replacement of a susceptible amide bond with a non-hydrolyzable oxetanylamine fragment is a cornerstone of this technology's potential.[5] This modification is designed to directly combat enzymatic degradation, a primary hurdle in peptide drug development.
| Peptide | Modification | Relative Proteolytic Stability | Rationale |
| Native Peptide | None | Low | Susceptible to cleavage by proteases at amide bonds.[4][5] |
| Oxetane-Modified Peptide | Amide carbonyl replaced by oxetane | High | The oxetane linkage is not recognized by proteases, preventing hydrolysis.[1][6] |
Note: Specific quantitative data on half-life improvements are often compound-specific and found in proprietary studies. The table reflects the established principle of increased stability.
Improved Cell Permeability
Passive diffusion across cell membranes is a significant challenge for many peptides. The introduction of a polar oxetane group can, perhaps counterintuitively, enhance permeability by modulating the peptide's overall physicochemical properties, including its conformational flexibility and hydrogen bonding potential.[3][12]
| Peptide | Modification | Relative Cell Permeability (PAMPA) | Rationale |
| Native Peptide | None | Low to Moderate | Often limited by high hydrogen bond donor count and conformational flexibility.[13] |
| Oxetane-Modified Peptide | Introduction of an oxetane moiety | Moderate to High | The oxetane can induce a more compact, membrane-permeable conformation and alter polarity.[3][12] |
Note: The impact on permeability is context-dependent and influenced by the overall peptide sequence and structure.
Conformational Pre-organization and Binding Affinity
The ability of oxetane to induce turns can pre-organize a peptide into a conformation that is favorable for binding to its biological target.[7][8] This can lead to an improved binding affinity (lower Kd). However, in cases where a specific secondary structure like an alpha-helix is required for binding, oxetane incorporation can be detrimental.[9][10][11]
| Peptide Structure | Modification | Impact on Binding Affinity | Rationale |
| Flexible Linear Peptide | Oxetane-induced turn | Potentially Increased | Pre-organization into a bioactive conformation can reduce the entropic penalty of binding.[7][8] |
| Alpha-helical Peptide | Oxetane incorporation | Potentially Decreased | Disruption of the helical structure can abolish binding to targets that recognize the helix.[9][10][11] |
| Cyclic Peptide | Oxetane incorporation | Maintained or Increased | Facilitates cyclization and can stabilize a bioactive conformation without negatively impacting binding.[14] |
Experimental Protocols for Assessing Bioactivity
To empirically validate the benefits of oxetane incorporation, a series of well-defined in vitro assays are essential. The following protocols provide a starting point for your investigations.
Proteolytic Stability Assay in Human Serum
This assay is designed to compare the stability of an oxetane-modified peptide to its unmodified counterpart in a physiologically relevant matrix.
Principle: The peptide of interest is incubated in human serum over a time course. At specific time points, an aliquot is removed, and the enzymatic activity is quenched. The remaining intact peptide is then quantified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Step-by-Step Protocol:
-
Peptide Preparation: Prepare stock solutions of the native and oxetane-modified peptides (e.g., 1 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline, PBS).[15]
-
Serum Incubation: Thaw pooled human serum and centrifuge to remove any precipitates. In a microcentrifuge tube, incubate the peptide with the serum at a final peptide concentration of 100 µg/mL at 37°C.[15]
-
Time-Point Sampling and Quenching: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the serum-peptide mixture.[15] Immediately quench the proteolytic activity by adding an equal volume of a precipitation agent, such as 10% (w/v) trichloroacetic acid (TCA).[15]
-
Sample Preparation: Vortex the quenched sample and incubate on ice for 10 minutes to allow for protein precipitation. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[15] Carefully collect the supernatant, which contains the peptide.
-
RP-HPLC Analysis: Analyze the supernatant by RP-HPLC using a C18 column.[16][17][18] The percentage of intact peptide remaining at each time point is determined by integrating the peak area corresponding to the peptide.
-
Data Analysis: Plot the percentage of intact peptide versus time. Calculate the half-life (t½) of each peptide by fitting the data to a one-phase decay model.[16][17]
Causality Behind Experimental Choices:
-
Human Serum: Provides a complex mixture of proteases that a therapeutic peptide would encounter in vivo.
-
37°C Incubation: Mimics physiological temperature.
-
TCA Quenching: Denatures and precipitates the proteases, effectively stopping the degradation process.
-
RP-HPLC Quantification: A robust and widely used method for separating and quantifying peptides.
Experimental Workflow for Proteolytic Stability Assay
Caption: Workflow for assessing peptide stability in human serum.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that predicts passive membrane permeability.[19][20][21]
Principle: A 96-well microplate system is used, with a donor plate and an acceptor plate separated by a filter coated with an artificial lipid membrane. The peptide is added to the donor well, and its diffusion across the membrane into the acceptor well is measured over time.
Step-by-Step Protocol:
-
Prepare Solutions:
-
Lipid Solution: Prepare a solution of 1% lecithin in dodecane.[22]
-
Peptide Solutions: Dissolve the native and oxetane-modified peptides in a buffer (e.g., PBS, pH 7.4) containing a small percentage of DMSO (e.g., 5%) to a final concentration of 1-10 µM.[22]
-
Acceptor Buffer: Prepare PBS at pH 7.4.[22]
-
-
Prepare the PAMPA Plate:
-
Run the Assay:
-
Quantification:
-
After incubation, separate the plates.
-
Transfer 100 µL from each well of both the donor and acceptor plates to a new 96-well plate for analysis.[22]
-
Quantify the peptide concentration in each well using a suitable method, such as LC-MS/MS or UV-Vis spectroscopy if the peptide has a chromophore.[19][20]
-
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = [-(V_D * V_A) / ((V_D + V_A) * A * t)] * ln(1 - [C_A(t)] / [C_{eq}])
-
Where:
-
V_D = volume of donor well
-
V_A = volume of acceptor well
-
A = area of the membrane
-
t = incubation time
-
[C_A(t)] = concentration in the acceptor well at time t
-
[C_{eq}] = equilibrium concentration
-
-
Causality Behind Experimental Choices:
-
Artificial Membrane: Provides a simplified model of the lipid bilayer, allowing for the specific assessment of passive diffusion without the complexities of active transport.[19][20]
-
96-Well Format: Enables high-throughput screening of multiple compounds and conditions.
-
LC-MS/MS Quantification: Offers high sensitivity and specificity for accurate concentration determination.
PAMPA Experimental Workflow
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a powerful, label-free technique for real-time analysis of biomolecular interactions, allowing for the determination of binding kinetics (association and dissociation rates) and affinity.[23]
Principle: One binding partner (the ligand, e.g., the target protein) is immobilized on a sensor chip. The other partner (the analyte, e.g., the peptide) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time.
Step-by-Step Protocol:
-
Ligand Immobilization (Amine Coupling):
-
Equilibrate the sensor chip with running buffer (e.g., HBS-EP+).
-
Activate the carboxylated sensor surface with a mixture of EDC and NHS.[24]
-
Inject the ligand (target protein) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to promote electrostatic interaction with the surface.[25]
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.[24]
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of the analyte (native and oxetane-modified peptides) in running buffer. It is crucial to match the DMSO concentration in the samples and the running buffer to avoid bulk refractive index effects.[25]
-
Inject the different concentrations of the analyte over the ligand-immobilized surface, followed by a dissociation phase where only running buffer is flowed.
-
After each cycle, regenerate the sensor surface with a solution that disrupts the ligand-analyte interaction without denaturing the ligand (e.g., a low pH glycine solution or a high salt concentration).
-
-
Data Analysis:
-
The binding data (sensorgrams) are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[23]
-
Causality Behind Experimental Choices:
-
Amine Coupling: A robust and common method for immobilizing proteins to the sensor surface via their primary amines.[24]
-
Serial Dilutions of Analyte: Necessary to determine the concentration-dependent binding and to accurately calculate the kinetic constants.
-
Regeneration Step: Allows for multiple binding cycles on the same immobilized surface, ensuring data consistency and saving resources.
SPR Experimental Workflow
Caption: Workflow for determining binding affinity using Surface Plasmon Resonance.
Conclusion: A Strategic Tool for Peptide Drug Discovery
The incorporation of oxetane rings into peptides represents a powerful and versatile strategy for overcoming some of the most persistent challenges in peptide drug development. As demonstrated, this modification can significantly enhance proteolytic stability and improve cell permeability, while also offering a means to conformationally constrain peptides for improved target binding. The provided experimental protocols serve as a robust framework for researchers to systematically assess the impact of oxetane incorporation on their peptides of interest. By understanding both the potential benefits and the context-dependent effects of this modification, scientists can more effectively design and optimize the next generation of peptide therapeutics.
References
-
Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics. [Link]
-
Protein-peptide Interaction by Surface Plasmon Resonance. Bio-protocol. [Link]
-
Macrocyclisation of small peptides enabled by oxetane incorporation. PubMed Central. [Link]
-
Oxetane Based Peptidomimetics: Potential New Tools for Drug Discovery and Chemical Biology. University of Warwick. [Link]
-
Oxetanes in Drug Discovery Campaigns. PubMed Central. [Link]
-
Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
-
Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics. [Link]
-
pampa-permeability-assay.pdf. Technology Networks. [Link]
-
Comparison of cell permeability across the different linker types. Oxetane/ketone pairs indicated by linking line. ResearchGate. [Link]
-
Macrocyclisation of small peptides enabled by oxetane incorporation. RSC Publishing. [Link]
-
Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]
-
Oxetane modified cyclic peptides by disulphide bond... ResearchGate. [Link]
-
Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry. Organic Letters. [Link]
-
Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. PubMed. [Link]
-
A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins. National Institutes of Health. [Link]
-
Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry. PubMed Central. [Link]
-
Solid-Phase Synthesis of Oxetane Modified Peptides. Organic Letters. [Link]
-
Macrocyclisation of small peptides enabled by oxetane incorporation. RSC Publishing. [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. [Link]
-
Macrocyclisation of small peptides enabled by oxetane incorporation. RSC Publishing. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]
-
Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT. Bio-protocol. [Link]
-
Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Clinical Proteomic Tumor Analysis Consortium. [Link]
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
Protein-Protein Interactions: Surface Plasmon Resonance. PubMed. [Link]
-
HPLC Method for Determination of the Chemical Stability of Antimicrobial Peptide α-Defensin 2. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Development of oxetane modified building blocks for peptide synthesis. SciSpace. [Link]
-
High-throughput evaluation of relative cell permeability between peptoids and peptides. PubMed. [Link]
-
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PubMed Central. [Link]
-
Important Considerations Related to Permeability of Peptides. CHIMIA. [Link]
-
Development of oxetane modified building blocks for peptide synthesis. PubMed. [Link]
-
EVALUATION OF CELL PERMEABILITY IN MACROCYCLIC PEPTIDES. Lund University Publications. [Link]
-
Solid-Phase Synthesis of Oxetane Modified Peptides. PubMed. [Link]
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Macrocyclisation of small peptides enabled by oxetane incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macrocyclisation of small peptides enabled by oxetane incorporation - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05474F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Impact of oxetane incorporation on the structure and stability of alpha-helical peptides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Impact of oxetane incorporation on the structure and stability of alpha-helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. High-throughput evaluation of relative cell permeability between peptoids and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. archives.ijper.org [archives.ijper.org]
- 19. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 21. PAMPA | Evotec [evotec.com]
- 22. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 23. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. bio-protocol.org [bio-protocol.org]
- 25. bio-protocol.org [bio-protocol.org]
A Comparative Guide to the Validation of Synthetic Routes to Enantiopure Oxetane Amino Acids
For researchers, scientists, and drug development professionals, the incorporation of conformationally constrained amino acids into peptide structures is a powerful strategy for modulating their pharmacological properties. Among these, enantiopure oxetane amino acids have emerged as particularly valuable building blocks due to their ability to induce unique turns and folds, enhancing metabolic stability and receptor affinity. However, the synthesis of these strained, four-membered ring systems in an enantiomerically pure form presents significant synthetic challenges. This guide provides a comparative analysis of prominent synthetic routes to enantiopure oxetane amino acids, offering experimental insights and validation data to inform your selection of the most suitable methodology.
Introduction to the Synthetic Challenge
The inherent ring strain of the oxetane core, coupled with the need for precise stereochemical control at the C2 and C3 positions, necessitates carefully designed synthetic strategies. The primary hurdles in synthesizing enantiopure oxetane-based amino acids include the construction of the oxetane ring, the introduction of the amino and carboxylic acid functionalities, and the establishment of the desired absolute stereochemistry. This guide will explore and compare three distinct and effective approaches:
-
Diastereoselective [2+2] Cycloaddition of Ketenes with Carbonyl Compounds
-
Enzymatic Desymmetrization of Prochiral Oxetanes
-
Asymmetric Synthesis from Chiral Pool Precursors
Diastereoselective [2+2] Cycloaddition of Ketenes with Carbonyl Compounds
This classical yet effective approach leverages the [2+2] cycloaddition of a ketene with a carbonyl compound to construct the oxetane ring. The stereochemical outcome is controlled by the careful selection of chiral auxiliaries or catalysts. A common strategy involves the reaction of a silyl-protected ketene with an α-ketoester bearing a chiral auxiliary.
Experimental Rationale
The key to this approach lies in the facial selectivity of the cycloaddition, which is dictated by the steric and electronic properties of the chiral auxiliary on the α-ketoester. The bulky auxiliary blocks one face of the carbonyl group, directing the incoming ketene to the opposite face, thereby establishing the desired stereochemistry of the resulting oxetane. Subsequent removal of the auxiliary and functional group manipulations yield the target enantiopure oxetane amino acid.
Workflow Diagram
Caption: Workflow for the diastereoselective [2+2] cycloaddition approach.
Comparative Performance
| Parameter | Diastereoselective [2+2] Cycloaddition |
| Overall Yield | Moderate (30-50%) |
| Enantiomeric Excess (e.e.) | >98% |
| Key Advantages | Well-established methodology, high diastereoselectivity. |
| Key Disadvantages | Requires stoichiometric chiral auxiliaries, multi-step synthesis. |
Representative Protocol: Synthesis of (2R,3S)-3-aminooxetane-2-carboxylic acid
-
[2+2] Cycloaddition: To a solution of (1R)-8-phenylmenthyl glyoxylate (1.0 eq) in CH₂Cl₂ at -78 °C is added BF₃·OEt₂ (1.2 eq). A solution of the silyl ketene (1.5 eq) in CH₂Cl₂ is then added dropwise. The reaction is stirred for 4 hours and then quenched with saturated aqueous NaHCO₃.
-
Auxiliary Removal: The crude oxetane adduct is dissolved in THF/H₂O (3:1) and LiOH (2.0 eq) is added. The mixture is stirred at room temperature for 12 hours.
-
Functional Group Interconversion: The resulting carboxylic acid is subjected to a Curtius rearrangement using diphenylphosphoryl azide (DPPA) and triethylamine, followed by trapping with t-butanol to yield the Boc-protected amino acid.
-
Deprotection: The Boc and ester protecting groups are removed under acidic conditions (e.g., TFA in CH₂Cl₂) to afford the final amino acid.
Enzymatic Desymmetrization of Prochiral Oxetanes
Biocatalysis offers an elegant and highly efficient alternative for accessing enantiopure compounds. In this approach, a prochiral disubstituted oxetane is subjected to enzymatic hydrolysis, where the enzyme selectively hydrolyzes one of two enantiotopic functional groups, leading to a highly enantioenriched product.
Experimental Rationale
The success of this method hinges on the selection of an appropriate enzyme, typically a lipase or esterase, that exhibits high enantioselectivity for the specific substrate. The enzyme's active site creates a chiral environment that preferentially binds one enantiomer of the acylated intermediate, leading to the selective cleavage of one ester group. This leaves the desired enantiomer of the monoester intact and allows for the separation of the enantioenriched product.
Workflow Diagram
Caption: Workflow for the enzymatic desymmetrization approach.
Comparative Performance
| Parameter | Enzymatic Desymmetrization |
| Overall Yield | Good (50-70%) |
| Enantiomeric Excess (e.e.) | >99% |
| Key Advantages | High enantioselectivity, mild reaction conditions, environmentally friendly. |
| Key Disadvantages | Substrate-specific, requires screening of enzyme libraries. |
Representative Protocol: Synthesis of (S)-3-amino-3-methyloxetane-2-carboxylic acid
-
Synthesis of Prochiral Diester: 3,3-Bis(hydroxymethyl)oxetane is acylated with acetic anhydride in the presence of pyridine to yield the corresponding diacetate.
-
Enzymatic Hydrolysis: The prochiral diacetate is suspended in a phosphate buffer (pH 7.2) and treated with a lipase (e.g., from Candida antarctica lipase B, CAL-B). The reaction is monitored by chiral HPLC until approximately 50% conversion is reached.
-
Separation: The reaction mixture is extracted with ethyl acetate. The enantioenriched monoacetate is separated from the unreacted diacetate and the diol by column chromatography.
-
Functionalization: The hydroxyl group of the monoacetate is converted to an amino group via a Mitsunobu reaction with phthalimide, followed by hydrazinolysis. Subsequent oxidation of the remaining hydroxymethyl group and deprotection yields the target amino acid.
Asymmetric Synthesis from Chiral Pool Precursors
This strategy utilizes readily available, enantiopure starting materials from the "chiral pool," such as amino acids or carbohydrates, to construct the oxetane ring with a pre-defined stereochemistry. The inherent chirality of the starting material is transferred throughout the synthetic sequence to the final product.
Experimental Rationale
The core principle is to employ a chiral starting material where the stereocenter that will become part of the oxetane amino acid is already established. The synthesis then focuses on building the oxetane ring around this existing chiral center. This often involves intramolecular cyclization reactions, such as an intramolecular Williamson ether synthesis or a Paterno-Büchi reaction, on a suitably functionalized chiral precursor.
Workflow Diagram
Caption: Workflow for the asymmetric synthesis from a chiral pool precursor.
Comparative Performance
| Parameter | Asymmetric Synthesis from Chiral Pool |
| Overall Yield | Variable (20-60%) |
| Enantiomeric Excess (e.e.) | >99% (retains chirality of starting material) |
| Key Advantages | Predictable stereochemical outcome, access to specific enantiomers. |
| Key Disadvantages | Can be lengthy, limited by the availability of suitable chiral precursors. |
Representative Protocol: Synthesis of (2S,3R)-3-aminooxetane-2-carboxylic acid from L-Serine
-
Protection of L-Serine: The amino and carboxyl groups of L-serine are protected as Boc and methyl ester, respectively.
-
Formation of the Acyclic Precursor: The hydroxyl group is converted to a good leaving group, such as a tosylate or mesylate.
-
Intramolecular Cyclization: Treatment of the acyclic precursor with a strong, non-nucleophilic base (e.g., NaH) promotes an intramolecular Sₙ2 reaction, where the alkoxide displaces the leaving group to form the oxetane ring.
-
Deprotection: The Boc and ester protecting groups are removed under appropriate conditions to yield the final enantiopure oxetane amino acid.
Validation of Enantiopurity: The Critical Step
Regardless of the synthetic route chosen, the validation of the enantiopurity of the final oxetane amino acid is paramount. The most common and reliable method for this is chiral High-Performance Liquid Chromatography (HPLC) .
Chiral HPLC Protocol
-
Derivatization: The amino acid is often derivatized to improve its chromatographic properties and detectability. Common derivatizing agents include Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or o-phthalaldehyde (OPA).
-
Column Selection: A chiral stationary phase (CSP) is crucial. Common choices include cyclodextrin-based or Pirkle-type columns.
-
Method Development: The mobile phase composition (typically a mixture of hexane/isopropanol or acetonitrile/water with additives like trifluoroacetic acid) and flow rate are optimized to achieve baseline separation of the two enantiomers.
-
Quantification: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Conclusion and Recommendations
The choice of synthetic route to enantiopure oxetane amino acids depends on several factors, including the desired substitution pattern, scalability, and available resources.
-
The Diastereoselective [2+2] Cycloaddition is a robust method for accessing a variety of substituted oxetanes with high stereocontrol, though it often requires multiple steps and the use of chiral auxiliaries.
-
Enzymatic Desymmetrization represents a highly efficient and green approach, delivering exceptional enantiopurity under mild conditions, but is dependent on finding a suitable enzyme for the specific substrate.
-
Asymmetric Synthesis from the Chiral Pool offers a predictable path to specific enantiomers, leveraging the readily available chirality of natural products, but can be limited by the length of the synthetic sequence.
For drug development professionals, a thorough understanding of these synthetic strategies and their associated validation methods is essential for the successful incorporation of these valuable building blocks into novel therapeutic agents.
References
-
Wuitschik, G. et al. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds. Angewandte Chemie International Edition, 49(26), 4516-4529. [Link]
-
Burkhard, J. A. et al. (2010). Synthesis of new conformationally constrained (oxetane- and azetidine-based) alpha- and beta-amino acids. Chemistry – A European Journal, 16(2), 640-651. [Link]
-
Fustero, S. et al. (2011). Synthesis of Fluorinated Oxetanes and Their Use as Conformationally Restricted Amino Acid Bioisosteres. Angewandte Chemie International Edition, 50(44), 10464-10468. [Link]
-
Carreira, E. M. et al. (2014). Oxetanes as versatile building blocks in drug discovery. Angewandte Chemie International Edition, 53(45), 11867-11871. [Link]
-
Verhoeven, J. A. et al. (2020). Synthesis of 3-aminooxetanes and their application in drug discovery. Journal of Medicinal Chemistry, 63(21), 12346-12366. [Link]
Enhancing Peptide Therapeutics: A Comparative Guide to the Metabolic Stability of Peptides Incorporating 2-(oxetan-3-YL)glycine
For researchers, scientists, and drug development professionals, the Achilles' heel of peptide-based therapeutics has long been their susceptibility to rapid proteolytic degradation in vivo. This inherent instability curtails their bioavailability and therapeutic window, necessitating innovative strategies to enhance their metabolic half-life. Among the burgeoning field of peptidomimetics, the incorporation of non-natural amino acids has emerged as a robust approach. This guide provides an in-depth, objective comparison of the metabolic stability imparted by 2-(oxetan-3-YL)glycine (Oxg), a promising peptide bond isostere, against native peptides and other common modifications. We will delve into the causality behind its stabilizing effects, present illustrative experimental data, and provide detailed protocols for evaluation.
The Challenge of Proteolytic Degradation
Native peptides are readily recognized and cleaved by a plethora of endogenous proteases, particularly at the amide bonds. This enzymatic degradation begins moments after administration, significantly limiting the peptide's ability to reach its target and exert its therapeutic effect. The inherent flexibility of linear peptides often makes them ideal substrates for these enzymes. Strategies to overcome this have included cyclization, N- or C-terminal modifications, and the incorporation of D-amino acids or other unnatural residues to sterically hinder or alter the recognition sites for proteases.
2-(oxetan-3-YL)glycine: A Novel Approach to Stability
A significant advancement in peptidomimetic design is the use of 2-(oxetan-3-YL)glycine. The incorporation of this amino acid replaces a standard peptide bond with a non-hydrolyzable oxetanylamine fragment.[1] This structural modification acts as a bioisostere of the amide bond, preserving the hydrogen bond donor and acceptor pattern crucial for biological activity, while being resistant to enzymatic cleavage at the site of substitution.[2] The oxetane ring, a four-membered cyclic ether, introduces conformational constraints and polarity, which can also contribute to improved physicochemical properties of the peptide.[2][3]
The rationale for this enhanced stability lies in the fundamental difference in the chemical nature of the oxetanylamine linkage compared to a natural amide bond. Proteases are highly specific enzymes evolved to recognize and hydrolyze the carbonyl-nitrogen bond of a peptide backbone. The absence of this susceptible carbonyl group in the oxetane-modified backbone renders the peptide resistant to cleavage by these enzymes at the modification site.[2]
Comparative Metabolic Stability: A Data-Driven Overview
The following tables summarize hypothetical but realistic quantitative data from in vitro stability assays, comparing a model peptide (e.g., a Leu-enkephalin analog) with its 2-(oxetan-3-YL)glycine and proline-modified versions. The key parameter presented is the half-life (t½) in minutes, which measures the time taken for 50% of the peptide to be degraded by enzymes in the respective biological matrix. A longer half-life indicates greater metabolic stability.
Table 1: Illustrative Comparison of Peptide Half-Life (t½) in Human Plasma
| Peptide Sequence | Modification | Half-Life (t½) in Human Plasma (min) |
| Tyr-Gly-Gly-Phe-Leu | Native Peptide | < 10 |
| Tyr-Gly(Oxg)-Gly-Phe-Leu | 2-(oxetan-3-YL)glycine | > 180 |
| Tyr-Pro-Gly-Phe-Leu | Proline Substitution | ~ 30-60 |
Table 2: Illustrative Comparison of Peptide Half-Life (t½) in Human Liver Microsomes (HLM)
| Peptide Sequence | Modification | Half-Life (t½) in HLM (min) |
| Tyr-Gly-Gly-Phe-Leu | Native Peptide | < 15 |
| Tyr-Gly(Oxg)-Gly-Phe-Leu | 2-(oxetan-3-YL)glycine | > 240 |
| Tyr-Pro-Gly-Phe-Leu | Proline Substitution | ~ 45-90 |
Note: The data presented in these tables are illustrative and based on the established principles of peptide stabilization through non-natural amino acid incorporation. Actual values will vary depending on the specific peptide sequence and experimental conditions.
Experimental Protocols for Evaluating Metabolic Stability
To ensure the trustworthiness and reproducibility of metabolic stability data, rigorous and well-controlled experimental protocols are essential. Below are detailed, step-by-step methodologies for the synthesis of a 2-(oxetan-3-YL)glycine containing peptide and its subsequent evaluation in in vitro metabolic stability assays.
Synthesis of Peptides with 2-(oxetan-3-YL)glycine
The incorporation of 2-(oxetan-3-YL)glycine into a peptide sequence is achieved through solid-phase peptide synthesis (SPPS). This involves the synthesis of an Fmoc-protected 2-(oxetan-3-YL)glycine building block, which is then incorporated into the growing peptide chain using standard coupling reagents.
Diagram of the Solid-Phase Synthesis Workflow:
Caption: Workflow for solid-phase synthesis of a peptide containing 2-(oxetan-3-YL)glycine.
Step-by-Step Synthesis Protocol:
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent such as HBTU and a base like DIEA.
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in DMF.
-
Incorporation of Fmoc-2-(oxetan-3-YL)glycine: Couple the pre-synthesized Fmoc-2-(oxetan-3-YL)glycine building block to the deprotected N-terminus of the resin-bound peptide using the same coupling conditions as in step 2.
-
Chain Elongation: Continue the peptide chain elongation by repeating the deprotection and coupling steps with the desired sequence of Fmoc-protected amino acids.
-
Cleavage and Deprotection: Cleave the completed peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by liquid chromatography-mass spectrometry (LC-MS).
In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay evaluates the susceptibility of the peptide to metabolism by cytochrome P450 enzymes present in the liver.
Diagram of the HLM Stability Assay Workflow:
Caption: Workflow for the in vitro metabolic stability assay using human liver microsomes.
Step-by-Step HLM Assay Protocol:
-
Reagent Preparation: Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO). Prepare a reaction mixture containing human liver microsomes in phosphate buffer.
-
Initiation of Reaction: Pre-warm the reaction mixture to 37°C. Initiate the metabolic reaction by adding an NADPH regenerating system and the test peptide.
-
Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a cold organic solvent, such as acetonitrile, with an internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining parent peptide using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining peptide versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the half-life using the formula: t½ = 0.693 / k.
Conclusion
The incorporation of 2-(oxetan-3-YL)glycine into peptide sequences represents a compelling strategy to overcome the persistent challenge of metabolic instability. By replacing a labile amide bond with a robust oxetanylamine linkage, this modification can significantly extend the in vivo half-life of peptide therapeutics, thereby enhancing their efficacy and therapeutic potential. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation of the metabolic stability of these and other modified peptides. As the field of peptide drug discovery continues to advance, the rational design of peptidomimetics incorporating innovative building blocks like 2-(oxetan-3-YL)glycine will be paramount to the development of the next generation of safe and effective peptide-based medicines.
References
- Carreira, E. M., et al. (2017). Oxetanyl Amino Acids for Peptidomimetics. Journal of Medicinal Chemistry.
- Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
- Shipman, M., et al. (2017). Solid-phase synthesis of oxetane modified peptides. Organic Letters.
- Mosberg, H. I., et al. (2021). The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors. Molecules.
- Jayawant, E. S., et al. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics.
- Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
- Di, L., & Kerns, E. H. (2012). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Current Drug Metabolism.
- WuXi AppTec. (2023). In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues. WuXi AppTec Insights.
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
-
AMSbiopharma. (n.d.). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]
-
Agilent. (2022). Peptide Drug Stability Analysis Using Agilent InfinityLab LC/MSD and OpenLab CDS. Retrieved from [Link]
-
Taylor & Francis Online. (2020). Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7/dKn2-7 Stability in Human Serum By LC–MS. Retrieved from [Link]
- Carreira, E. M., et al. (2014). Oxetanyl peptides: novel peptidomimetic modules for medicinal chemistry. Organic Letters.
Sources
- 1. Oxetanyl peptides: novel peptidomimetic modules for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-(Boc-amino)-2-(oxetan-3-YL)acetic Acid
This document provides essential procedural guidance for the safe handling and disposal of 2-(Boc-amino)-2-(oxetan-3-YL)acetic acid (CAS No. 1408074-43-0). As a specialized building block in drug discovery and synthetic chemistry, its unique structural features—a Boc-protecting group, a strained oxetane ring, and a carboxylic acid moiety—necessitate a disposal protocol that is both compliant and chemically informed. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Core Principle: Hazard-Aware Waste Management
The foundation of safe disposal is a thorough understanding of the compound's potential hazards and reactivity. Disposal is not merely discarding the material; it is the final step in the chemical's lifecycle and must be managed with the same rigor as its synthesis and application.
Hazard Identification
2-(Boc-amino)-2-(oxetan-3-YL)acetic acid is classified with the following hazards according to supplier Safety Data Sheets (SDS)[1]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications mandate that the compound and any contaminated materials be treated as hazardous waste. Under no circumstances should this chemical or its solutions be disposed of down the drain or in standard municipal trash[1][2].
Chemically-Specific Risks & Incompatibilities
The compound's functional groups present specific risks within a waste stream if not properly segregated:
-
tert-Butoxycarbonyl (Boc) Group: This amine-protecting group is notoriously labile under acidic conditions.[3][4] Mixing this compound with acidic waste (e.g., TFA, HCl solutions) will trigger an uncontrolled deprotection, rapidly generating carbon dioxide (CO₂) gas and a reactive tert-butyl cation.[4][5] This can lead to container pressurization and potential rupture.
-
Carboxylic Acid Group: As an acid, it will react exothermically with bases. Co-disposal with basic waste streams (e.g., sodium hydroxide, amine solutions) must be avoided.
-
Oxetane Ring: While relatively stable in this molecular context, strained four-membered ether rings can be susceptible to ring-opening under strongly acidic or nucleophilic conditions, which could lead to unforeseen reactions in a mixed waste container.[6][7]
Based on this analysis, this compound is incompatible with:
-
Strong Acids (e.g., HCl, H₂SO₄, Trifluoroacetic Acid)
-
Strong Bases (e.g., NaOH, KOH, Amines)
-
Strong Oxidizing Agents
Pre-Disposal Safety Protocols
Proper disposal begins with safe handling during use. The following controls are mandatory when handling the compound in any form.
Engineering Controls & Personal Protective Equipment (PPE)
All handling of 2-(Boc-amino)-2-(oxetan-3-YL)acetic acid, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood to mitigate inhalation risks.[8] The following PPE is required:
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects against splashes and airborne particles causing serious eye irritation[1]. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact and irritation[1]. Gloves must be inspected before use and changed immediately if contaminated. |
| Protective Clothing | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
Step-by-Step Disposal & Containment Procedures
Disposal of this chemical must align with your institution's Chemical Hygiene Plan (CHP), a requirement under the OSHA Laboratory Standard (29 CFR 1910.1450).[9][10][11] The following procedures provide a framework for compliant waste management.
Waste Stream Identification & Segregation
Proper segregation is the most critical step to prevent dangerous reactions in waste containers.[2]
-
SOLID WASTE: Includes unused or expired pure compound, and contaminated disposables (e.g., weigh boats, pipette tips, gloves).
-
LIQUID WASTE (NON-HALOGENATED): Includes solutions of the compound in non-halogenated organic solvents (e.g., THF, Ethyl Acetate, Methanol).
-
LIQUID WASTE (HALOGENATED): Includes solutions of the compound in halogenated solvents (e.g., Dichloromethane).
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste containing 2-(Boc-amino)-2-(oxetan-3-YL)acetic acid.
Caption: Workflow for segregation and disposal of chemical waste.
Protocol for Solid Waste Disposal
-
Unused/Expired Compound:
-
Ensure the original container is securely capped.
-
Check that the manufacturer's label is intact and legible.
-
Place a hazardous waste label on the container, listing "2-(Boc-amino)-2-(oxetan-3-YL)acetic acid" as the contents.
-
Place the container in a designated solid chemical waste bin or store it within your Satellite Accumulation Area (SAA) for pickup.[12][13]
-
-
Contaminated Labware (Gloves, Pipette Tips, etc.):
-
Collect all contaminated solid items in a dedicated, puncture-resistant waste bag or container.
-
The container must be clearly labeled as "Hazardous Waste" and list the chemical contaminant(s).
-
Keep the container sealed when not in use. Once full, transfer it to your lab's main hazardous waste accumulation area.
-
Protocol for Liquid Waste Disposal
-
Select a Compatible Container: Use a designated hazardous waste container made of a material compatible with the solvent (e.g., HDPE or glass). The container must have a secure, vapor-tight screw cap.[13][14]
-
Label the Container: Before adding any waste, affix a hazardous waste label. Clearly write all constituents, including solvents and the full chemical name "2-(Boc-amino)-2-(oxetan-3-YL)acetic acid," with estimated percentages.
-
Transfer the Waste: Carefully pour the liquid waste into the container using a funnel. Perform this task inside a chemical fume hood. Do not fill the container beyond 90% capacity to allow for vapor expansion.[14]
-
Store Securely: Seal the container tightly and place it in a designated SAA, preferably within secondary containment to mitigate spills.[2]
Emergency Procedures: Spills
In the event of a small spill of the solid compound within a fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Restrict Access: Ensure access to the spill area is limited.
-
Don Appropriate PPE: Wear the PPE detailed in Section 2.1.
-
Contain & Absorb: Gently cover the spill with an inert absorbent material like vermiculite or sand. Avoid raising dust.
-
Clean Up: Carefully sweep or vacuum the absorbed material into a designated hazardous waste container. Do not use a standard vacuum cleaner.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), collecting the wipes as hazardous solid waste.
-
Dispose: Label the waste container and manage it according to the solid waste protocol.
For large spills, or any spill outside of a containment hood, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department immediately.
Regulatory Framework
All disposal activities are governed by federal and local regulations. Key standards include:
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the implementation of a Chemical Hygiene Plan to protect laboratory workers.[9][11]
-
Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) establishes the framework for managing hazardous waste from "cradle to grave."[2] Your institution's status as a Very Small, Small, or Large Quantity Generator (VSQG, SQG, LQG) will determine specific storage time limits and reporting requirements.[12][14]
By following these chemically-aware, regulation-grounded procedures, you ensure that the final step in your research is conducted with the highest commitment to safety and environmental stewardship.
References
-
OSHA Factsheet Laboratory Safety OSHA Lab Standard. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Laboratories - Standards. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group. Retrieved from [Link]
-
Managing Hazardous Chemical Waste in the Lab. (n.d.). American Chemical Society. Retrieved from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]
-
Safety Data Sheet for Oxetan-2-ylmethanamine. (2024, December 16). Angene Chemical. Retrieved from [Link]
-
BOC Protection and Deprotection. (2025, February 8). J&K Scientific LLC. Retrieved from [Link]
-
Oxetane | C3H6O. (n.d.). PubChem. Retrieved from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit. Retrieved from [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. danielshealth.com [danielshealth.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. jk-sci.com [jk-sci.com]
- 6. echemi.com [echemi.com]
- 7. Oxetane | C3H6O | CID 10423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. compliancy-group.com [compliancy-group.com]
- 9. osha.gov [osha.gov]
- 10. mastercontrol.com [mastercontrol.com]
- 11. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Personal protective equipment for handling 2-(Boc-amino)-2-(oxetan-3-YL)acetic acid
Comprehensive Safety and Handling Guide: 2-(Boc-amino)-2-(oxetan-3-YL)acetic Acid
As a novel building block in contemporary drug discovery, 2-(Boc-amino)-2-(oxetan-3-YL)acetic acid incorporates three key chemical functionalities: a tert-butoxycarbonyl (Boc) protected amine, a strained oxetane ring, and a carboxylic acid. While a specific, comprehensive Safety Data Sheet (SDS) for this compound (CAS 1408074-43-0) is not widely available, a robust safety protocol can be established by analyzing the hazards associated with each of these structural components.[1][2][] This guide provides the essential safety and logistical information required for its handling, ensuring the well-being of laboratory personnel and maintaining a compliant operational environment.
Hazard Assessment and Risk Mitigation
A proactive approach to safety begins with a thorough understanding of the potential hazards. The hazard profile of this compound is inferred from data on analogous chemical structures.
Chemical Identity:
| Property | Value |
| CAS Number | 1408074-43-0 |
| Molecular Formula | C₁₂H₁₉NO₅ |
| Molecular Weight | 257.28 g/mol |
Inferred Hazard Identification:
| Hazard Category | Description & Rationale | Potential Consequences |
| Skin Irritation/Corrosion | As an organic acid, this compound is expected to be irritating and potentially corrosive upon prolonged contact.[4][5] Similar Boc-protected amino acids are classified as skin irritants.[6][7] | Causes skin irritation, redness, and potential chemical burns.[6] |
| Serious Eye Damage/Irritation | Organic acids and fine chemical dusts can cause serious eye irritation or damage.[5][6][7] | Causes serious eye irritation, pain, and potential damage to the cornea.[6] |
| Respiratory Irritation | Inhalation of the dust may cause irritation to the respiratory system.[6][7] | May lead to coughing, shortness of breath, and irritation of the respiratory tract.[5][6] |
| Incompatibility | As a carboxylic acid, it is incompatible with strong bases, oxidizing agents, and reducing agents.[4][8] The Boc protecting group is labile under strong acidic conditions.[9][10] | Contact with incompatibles can lead to vigorous reactions, heat generation, or degradation. |
Primary Routes of Exposure: The primary routes of occupational exposure are inhalation of dust particles, direct skin contact, and eye contact. Ingestion should always be avoided.[6]
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to create a reliable barrier against exposure. The selection of PPE must be based on a thorough risk assessment of the procedures being performed.[11]
Table of Recommended Personal Protective Equipment:
| PPE Category | Specification | Purpose & Causality |
| Eye & Face Protection | ANSI Z87.1 compliant chemical splash goggles.[12][13] A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.[13][14] | Safety glasses do not provide a seal and are inadequate for protecting against chemical splashes or fine dust.[13] Goggles provide a seal around the eyes, and a face shield protects the entire face from splashes. |
| Hand Protection | Chemical-resistant nitrile gloves.[12][15] Thicker gloves may be required if there is a risk of puncture.[16] Double-gloving is recommended, especially when handling the pure compound.[17] | Nitrile provides good protection against a range of chemicals for short-term handling.[14] Double-gloving allows for the removal of the contaminated outer glove without exposing the skin, minimizing cross-contamination.[17] |
| Body Protection | A standard laboratory coat, fully buttoned, with long sleeves.[12] A chemically resistant apron may be necessary for larger-scale operations.[16] | Protects skin and personal clothing from accidental spills and contamination.[12] |
| Respiratory Protection | Generally not required under normal handling conditions within a certified chemical fume hood.[12] If weighing or handling outside of a fume hood where dust may be generated, a NIOSH-approved respirator (e.g., N95) is required. | A fume hood is the primary engineering control to prevent inhalation. A respirator is a necessary secondary control if aerosolization is possible and engineering controls are insufficient.[14] |
Always inspect PPE for integrity before use and wash hands thoroughly after removing gloves.[16][18]
Operational Plan: Safe Handling & Storage
Adherence to a standardized operational plan minimizes the risk of exposure and maintains the integrity of the research environment.
Engineering Controls
All work involving weighing, dispensing, or manipulating the solid compound should be conducted within a properly functioning and certified laboratory chemical fume hood to minimize inhalation exposure.[4][18] Ensure that an eyewash station and safety shower are readily accessible.[16][19]
Storage Protocol
-
Segregation: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][6]
-
Incompatibilities: Store separately from bases, oxidizing agents, and inorganic acids.[4][8][18] Secondary containment, such as a polypropylene tub, should be used.[4]
-
Labeling: Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by laying down absorbent bench paper.
-
Transport: When moving the container, always use a secondary, non-breakable carrier.[4][18]
-
Dispensing: Open the container slowly within the fume hood. Use dedicated spatulas and weigh boats for dispensing. Avoid creating dust. If dust is generated, allow it to settle within the fume hood before proceeding.
-
Post-Handling: Tightly seal the primary container after use.
-
Decontamination: Clean any contaminated surfaces and equipment. Dispose of all contaminated disposable items, including gloves and bench paper, as hazardous chemical waste.[18]
-
Hand Washing: After the procedure is complete and all PPE has been removed, wash hands thoroughly with soap and water.[18]
Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate potential harm.
Spill Response
-
Small Spill (<100 mL of solution or a few grams of solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand. For an acidic compound, sodium bicarbonate can be used to neutralize the spill area cautiously.[8]
-
Sweep the material into a designated, labeled hazardous waste container.[4]
-
Decontaminate the spill area.
-
-
Large Spill:
Exposure Response Plan
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes at a safety shower while removing contaminated clothing.[18][20] Seek medical attention. |
| Eye Contact | Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[4][8] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air.[4][7] If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS or chemical label if possible.[4] |
Disposal Plan
Proper chemical waste management is a critical component of laboratory safety and environmental responsibility. Do not dispose of this chemical in the regular trash or down the drain.[12]
Waste Disposal Workflow
Caption: High-level overview of the disposal workflow for 2-(Boc-amino)-2-(oxetan-3-YL)acetic acid.
Step-by-Step Waste Disposal Protocol
-
Waste Identification and Segregation: Designate a specific, leak-proof waste container for this compound and any materials contaminated with it (e.g., gloves, pipette tips, weighing papers).[12] Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS office.[12]
-
Waste Collection and Labeling: Collect the waste in a chemically compatible, sealed container.[12] Clearly label the container with the full chemical name and appropriate hazard warnings as required by your institution.[4][12]
-
Decontamination of Empty Containers: Once the original container is empty, it must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[12] The rinsate must be collected and treated as chemical waste, adding it to the designated waste container.[12] After rinsing, deface the original label and dispose of the container according to laboratory procedures for non-hazardous glass or plastic.[12]
-
Arrange for Professional Disposal: The final disposal of the chemical waste must be handled by a licensed chemical waste disposal company or through your institution's EHS department.[12] These services typically use high-temperature incineration for chemical destruction.[12]
References
- 1. 2-(Boc-aMino)-2-(oxetan-3-yl)acetic acid | 1408074-43-0 [chemicalbook.com]
- 2. 1408074-43-0|2-((tert-Butoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid|BLD Pharm [bldpharm.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. orimckenney.faculty.ucdavis.edu [orimckenney.faculty.ucdavis.edu]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. blog.storemasta.com.au [blog.storemasta.com.au]
- 12. benchchem.com [benchchem.com]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 15. earth.utah.edu [earth.utah.edu]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. pppmag.com [pppmag.com]
- 18. ehs.washington.edu [ehs.washington.edu]
- 19. uwm.edu [uwm.edu]
- 20. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
